(2S,3S)-2-Amino-3-methyl-1-pentanol
Descripción
The exact mass of the compound (2S,3S)-2-amino-3-methylpentan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-3-5(2)6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQHAQXFSHDMHT-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24629-25-2 | |
| Record name | (2S,3S)-2-Amino-3-methyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24629-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-3-methylpentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2S,3S)-2-Amino-3-methyl-1-pentanol chemical properties
An In-depth Technical Guide to the Chemical Properties of (2S,3S)-2-Amino-3-methyl-1-pentanol
This guide provides a comprehensive overview of the chemical and physical properties, safety and handling information, and a general experimental workflow for the characterization of this compound. This chiral amino alcohol, also known as L-Isoleucinol, is a valuable building block in synthetic organic chemistry, particularly in the development of chiral auxiliaries, ligands, and pharmaceutical intermediates.
Chemical and Physical Properties
This compound is a solid at room temperature with a relatively low melting point.[1] Its chemical structure features two stereocenters, an amino group, and a primary alcohol, which contribute to its reactivity and utility in stereoselective synthesis.
| Property | Value |
| Molecular Formula | C₆H₁₅NO[1][2] |
| Molecular Weight | 117.19 g/mol [2][3] |
| Appearance | Solid[1] |
| Melting Point | 36-39 °C[4] |
| Boiling Point | 97 °C @ 14 mmHg[4] |
| Density | 0.9490 g/cm³ (rough estimate)[4] |
| Refractive Index (n20/D) | 1.4589[4] |
| Specific Rotation ([α]) | +4.5° (c=1.6, EtOH)[4] |
| Flash Point | 213 °F (100.6 °C)[4][5] |
| Topological Polar Surface Area | 46.3 Ų[2][3] |
| CAS Number | 24629-25-2[1][2][4] |
Synonyms: L-Isoleucinol, (2S,3S)-2-amino-3-methylpentan-1-ol, (S)-(+)-Isoleucinol, L-(+)-Isoleucinol, H-Isoleucinol.[1][2]
Spectroscopic Data for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the protons on the carbon backbone, the hydroxyl group, and the amine group. The chemical shifts and coupling constants would be crucial for confirming the connectivity and stereochemistry.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and C-H stretches of the alkyl groups.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Safety and Handling
This compound is associated with certain hazards and should be handled with appropriate safety precautions. It may cause skin and eye irritation, and respiratory irritation.[3][6]
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 | H315: Causes skin irritation[6][7] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[7] |
| Specific target organ toxicity | Category 3 (Respiratory system) | H335: May cause respiratory irritation[6][7] |
Recommended Personal Protective Equipment (PPE):
Handling and Storage:
Experimental Workflow: Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general workflow for the synthesis of chiral amino alcohols from amino acids can be described. The following diagram illustrates a logical sequence for the preparation and analysis of a compound like L-Isoleucinol from its corresponding amino acid, L-Isoleucine.
Caption: General workflow for the synthesis and characterization of a chiral amino alcohol.
Conclusion
This compound is a chiral building block with well-defined chemical and physical properties. Its synthesis from L-Isoleucine and subsequent characterization rely on standard organic chemistry techniques. Proper safety measures are essential when handling this compound due to its potential as a skin, eye, and respiratory irritant. The information provided in this guide serves as a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
- 1. 1-Pentanol, 2-amino-3-methyl-, (2S,3S)- | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
A Comprehensive Technical Guide to (2S,3S)-2-Amino-3-methyl-1-pentanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2S,3S)-2-Amino-3-methyl-1-pentanol, a chiral amino alcohol with significant applications in pharmaceutical development and asymmetric synthesis. This document covers its core physicochemical properties, detailed synthetic protocols, and its role as a key building block in the synthesis of complex molecules.
Core Identity and Properties
This compound, also known as L-Isoleucinol, is a chiral compound derived from the essential amino acid L-isoleucine. Its stereochemistry makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
-
IUPAC Name: (2S,3S)-2-amino-3-methylpentan-1-ol[1]
-
CAS Number: 24629-25-2[1]
-
Synonyms: L-Isoleucinol, (2S,3S)-(+)-2-Amino-3-methyl-1-pentanol, H-L-Ile-ol[1]
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight | 117.19 g/mol [1] |
| Appearance | White crystalline powder or liquid |
| Melting Point | 36-39 °C |
| Boiling Point | 97 °C at 14 mmHg |
| Optical Rotation [α]D | +4.5° (c=1.6, EtOH) |
| Refractive Index (n20/D) | 1.459[2] |
A summary of key quantitative data for L-isoleucine, the precursor to this compound, is provided below for reference.
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Specific Optical Rotation [α]D²⁰ | +38.9° to +41.8° (c=4, 6 N HCl)[3][4] |
| Solubility in Water | 41.2 g/L at 25 °C[5] |
Synthesis of this compound
The primary and most established method for the synthesis of this compound is the reduction of the carboxylic acid group of L-isoleucine.[6] A common and effective reducing agent for this transformation is Lithium Aluminium Hydride (LiAlH₄).
This protocol is a representative method adapted from the synthesis of similar amino alcohols.[7]
Materials:
-
L-Isoleucine
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
15% aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane
Procedure:
-
An oven-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
The suspension is cooled in an ice bath. L-isoleucine (1 equivalent) is added portion-wise to control the evolution of hydrogen gas.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 18-20 hours.
-
The reaction is cooled in an ice bath and quenched by the sequential and careful addition of water, followed by 15% aqueous NaOH, and then water again.
-
The resulting white precipitate of aluminum salts is removed by filtration. The filter cake is washed with dichloromethane.
-
The combined organic filtrates are dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound.
Applications in Drug Development
This compound serves as a critical chiral building block in the pharmaceutical industry. Its defined stereochemistry is essential for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), ensuring high efficacy and minimizing potential side effects associated with other stereoisomers.[8][9]
Chiral auxiliaries are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[10] Amino alcohols like L-isoleucinol are valuable in this regard for the asymmetric synthesis of complex molecules.[11]
A significant application of derivatives of this compound is in the synthesis of the analgesic drug Tapentadol . The stereochemistry of the starting materials is crucial for obtaining the desired (1R,2R) stereoisomer of the final drug.
The following diagram illustrates a synthetic pathway to a key intermediate of Tapentadol, starting from a derivative of this compound. This workflow highlights the importance of stereospecific reactions in pharmaceutical manufacturing.[12][13]
References
- 1. This compound | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-amino-3-methylpentan-1-ol [stenutz.eu]
- 3. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 4. 2-Amino-3-methylpentan-1-ol | C6H15NO | CID 91202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S)-2-amino-3-methylpentan-1-ol | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2012023147A1 - Process for the preparation of tapentadol - Google Patents [patents.google.com]
- 13. US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Spectral Data of L-Isoleucinol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and spectral properties of L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and experimental protocols to support their work.
Physical Properties
L-Isoleucinol, with the chemical formula C₆H₁₅NO, is a versatile building block in organic synthesis, valued for its specific stereochemistry.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or low melting solid | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Melting Point | 30-39 °C | [1] |
| Boiling Point | 97 °C at 14 mmHg | [1] |
| Optical Rotation | [α]²⁰/D +4.0° (c = 1.6 in ethanol) | |
| Density | 0.905 g/cm³ | [1] |
| Refractive Index | n20/D 1.4589 | |
| Flash Point | 100 °C | [1] |
| Solubility | Soluble in polar solvents like water, methanol, and ethanol. | [1] |
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum of L-Isoleucinol is expected to show distinct signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the nitrogen and oxygen atoms will appear at lower field (higher ppm) due to deshielding effects.
Detailed experimental ¹H and ¹³C NMR data for L-Isoleucinol are not consistently reported in the available literature. Researchers should perform their own NMR analysis for definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of L-Isoleucinol will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3400-3200 (broad) | O-H stretch | Alcohol hydroxyl group |
| 3400-3250 (medium) | N-H stretch | Primary amine |
| 2960-2850 | C-H stretch | Aliphatic C-H bonds |
| ~1600 | N-H bend | Primary amine |
| 1050-1150 | C-O stretch | Primary alcohol |
Mass Spectrometry (MS)
Mass spectrometry of L-Isoleucinol will show the molecular ion peak and various fragmentation patterns that can be used to confirm its structure. The fragmentation is expected to involve the loss of small molecules such as water, ammonia, and alkyl fragments. The exact m/z values and relative intensities would be determined by the specific ionization technique used.
Experimental Protocols
This section outlines the methodologies for key experiments related to the synthesis and characterization of L-Isoleucinol.
Synthesis of L-Isoleucinol from L-Isoleucine
L-Isoleucinol is typically synthesized by the reduction of the carboxylic acid group of L-isoleucine.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-isoleucine in a suitable anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or another suitable hydride, to the suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting precipitate and wash it with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The crude L-Isoleucinol can then be purified by distillation under reduced pressure or by recrystallization from an appropriate solvent.
Determination of Melting Point (Capillary Method)
Procedure:
-
Ensure the L-Isoleucinol sample is dry and, if solid, finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a steady rate until the temperature is about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[2]
Measurement of Specific Rotation
Procedure:
-
Accurately weigh a sample of L-Isoleucinol and dissolve it in a known volume of a specified solvent (e.g., ethanol) to prepare a solution of known concentration (c), typically in g/mL.
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell of a known path length (l), usually in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific temperature and wavelength (commonly the sodium D-line, 589 nm).
-
Calculate the specific rotation using the formula: [α] = α / (l × c).
Conclusion
This technical guide provides essential physical and spectral data for L-Isoleucinol, along with standardized experimental protocols for its synthesis and characterization. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in work involving this important chiral building block. For definitive analysis, it is recommended that researchers generate their own analytical data for their specific samples of L-Isoleucinol.
References
A Comprehensive Technical Guide to the Synthesis of L-Isoleucinol from L-Isoleucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical synthesis of L-isoleucinol, a valuable chiral building block, from the readily available amino acid L-isoleucine. The primary focus of this document is the reduction of the carboxylic acid moiety of L-isoleucine to a primary alcohol, yielding L-isoleucinol while preserving the stereochemistry at the α-carbon. This guide details various established reduction methodologies, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Introduction to L-Isoleucinol Synthesis
L-isoleucinol, also known as (2S,3S)-2-amino-3-methyl-1-pentanol, is a chiral amino alcohol that serves as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural relationship to the essential amino acid L-isoleucine makes it an attractive synthon for the introduction of a specific chiral motif. The conversion of L-isoleucine to L-isoleucinol is a fundamental transformation in organic synthesis, primarily achieved through the reduction of the carboxylic acid group. A variety of reducing agents and reaction conditions have been explored to achieve this transformation efficiently and with high fidelity, ensuring the retention of the original stereochemistry.
The primary challenge in this synthesis is the selective reduction of the carboxylic acid in the presence of the amino group, which can be addressed by using appropriate protecting groups or by employing specific reducing agents that are compatible with unprotected amino acids. This guide will explore the most common and effective methods for this synthesis.
Comparative Data on Reduction Methods
Several methods have been successfully employed for the synthesis of L-isoleucinol from L-isoleucine. The choice of method often depends on factors such as scale, desired purity, and the availability of reagents and equipment. The following table summarizes the quantitative data for the most prominent reduction methods.
| Method | Reducing Agent System | Solvent | Reaction Time | Yield (%) | Key Considerations | Reference |
| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 16 hours (reflux) | 73-75 (for L-valinol, analogous reaction) | Standard, powerful reducing agent. Requires anhydrous conditions and careful handling due to its pyrophoric nature. | [1] |
| Method 2 | Sodium Borohydride (NaBH₄) and Iodine (I₂) | Tetrahydrofuran (THF) | Overnight (reflux) | 75 | A safer alternative to LiAlH₄. The in-situ generated diborane is the active reducing species. | [2] |
| Method 3 | 1,1'-Carbonyldiimidazole (CDI) and Sodium Borohydride (NaBH₄) | Not specified | 30 minutes | Good to excellent | A convenient one-pot synthesis with retention of optical purity. The amino acid is activated with CDI before reduction. | [3] |
| Method 4 | Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) | Water | Not specified | High | Transition metal-mediated reduction in an aqueous medium, offering a potentially greener alternative. | [4] |
| Method 5 | Borane-Methyl Sulfide (BMS) and Boron Trifluoride Etherate (BF₃·OEt₂) | Tetrahydrofuran (THF) | 18 hours (reflux) | Not specified for L-isoleucinol, but general for amino acids | Another alternative to LiAlH₄, but the use of BMS is associated with a strong odor. | [1][5] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of L-isoleucinol using two common and effective methods.
Method 2: Sodium Borohydride and Iodine Reduction
This procedure is adapted from a general method for the reduction of amino acids.[2]
Materials:
-
L-Isoleucine
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
20% Aqueous Potassium Hydroxide (KOH)
-
Methyl-tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry, argon-purged round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-isoleucine (e.g., 10 mmol) and sodium borohydride (e.g., 38 mmol) in anhydrous THF (e.g., 40 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Prepare a solution of iodine (e.g., 15 mmol) in anhydrous THF (e.g., 10 mL).
-
Slowly add the iodine solution to the stirred suspension of L-isoleucine and NaBH₄ via an addition funnel.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux overnight.
-
Cool the reaction mixture to room temperature and carefully quench the reaction by the dropwise addition of methanol (e.g., 6 mL).
-
Remove the solvent in vacuo using a rotary evaporator.
-
Dissolve the residue in 20% aqueous KOH (e.g., 30 mL).
-
Extract the aqueous layer with MTBE (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo to yield crude L-isoleucinol.
-
Purify the crude product by distillation under reduced pressure to obtain pure L-isoleucinol as a colorless solid.[2]
Method 1: Lithium Aluminum Hydride Reduction
This protocol is a general and highly effective method for the reduction of amino acids.[1] Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It should be handled with extreme care under an inert atmosphere and away from moisture.
Materials:
-
L-Isoleucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl Ether (Et₂O), anhydrous
-
Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Addition funnel
-
Heating mantle
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, charge the flask with a suspension of LiAlH₄ (e.g., 1.26 mol) in anhydrous THF (e.g., 1200 mL).
-
Cool the suspension to 10 °C in an ice bath.
-
Add L-isoleucine (e.g., 0.85 mol) in portions over 30 minutes, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath, warm the mixture to room temperature, and then heat to reflux for 16 hours.
-
Cool the reaction mixture to 10 °C in an ice bath and dilute with anhydrous ethyl ether (e.g., 1000 mL).
-
Carefully quench the reaction by the sequential and dropwise addition of water (e.g., 47 mL), followed by 15% aqueous NaOH (e.g., 47 mL), and finally water again (e.g., 141 mL).
-
Stir the resulting mixture for 30 minutes to form a granular precipitate.
-
Filter the white precipitate and wash the filter cake with ethyl ether (3 x 150 mL).
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure using a rotary evaporator.
-
Distill the residue under vacuum to afford pure L-isoleucinol.[1]
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the general chemical transformation of L-isoleucine to L-isoleucinol.
Caption: Chemical transformation of L-isoleucine to L-isoleucinol via reduction.
Experimental Workflow Diagram
This diagram outlines the key steps in a typical laboratory synthesis and purification of L-isoleucinol.
Caption: A generalized workflow for the synthesis and purification of L-isoleucinol.
This guide provides a foundational understanding of the synthesis of L-isoleucinol from L-isoleucine. Researchers are encouraged to consult the primary literature for more specific details and to adapt these protocols to their specific laboratory conditions and research needs. The choice of method will ultimately be guided by the desired scale, purity requirements, and safety considerations.
References
Structural Analogs of (2S,3S)-2-Amino-3-methyl-1-pentanol: A Technical Guide for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-isoleucinol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine. Its unique structural features make it a valuable chiral building block in asymmetric synthesis and a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analogs of L-isoleucinol, focusing on their synthesis, physicochemical properties, and biological activities. Detailed experimental protocols for the synthesis of key analogs and relevant biological assays are presented to facilitate further research and development in this area. The structure-activity relationships of these analogs are discussed, with a particular emphasis on their potential as modulators of the p75 neurotrophin receptor (p75NTR) and as cytotoxic agents against cancer cell lines.
Introduction
Chiral amino alcohols are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals. Among these, this compound (L-isoleucinol) stands out due to its derivation from the naturally occurring amino acid L-isoleucine, providing a readily available source of chirality.[1] The presence of both an amino and a hydroxyl group offers two reactive sites for chemical modification, allowing for the creation of a diverse library of structural analogs with varied physicochemical and pharmacological properties.
This guide explores the landscape of L-isoleucinol analogs, categorized by modifications at the amino and hydroxyl functionalities. It aims to provide researchers and drug development professionals with a detailed resource covering synthetic strategies, tabulated quantitative data, and experimental methodologies to accelerate the discovery of new drug candidates based on this privileged scaffold.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of the parent molecule is crucial for designing and interpreting the characteristics of its analogs.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO | [1] |
| Molecular Weight | 117.19 g/mol | [1] |
| Appearance | White to light yellow crystalline solid or viscous liquid | [1] |
| Melting Point | Data not widely available | [2] |
| Solubility | Very soluble in water; Soluble in polar organic solvents (e.g., methanol, ethanol) | [1] |
| pKa | 12.88 ± 0.10 (Predicted) | [1] |
| LogP | -0.4 (Predicted) | [1] |
Synthesis of Structural Analogs
The synthesis of L-isoleucinol analogs primarily involves modifications at the amino and hydroxyl groups.
N-Substituted Analogs
N-alkylation and N-arylation are common strategies to introduce diverse functionalities at the amino group, which can significantly impact biological activity.
Direct N-alkylation of L-isoleucinol can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes and a reducing agent. The "borrowing hydrogen" strategy, which utilizes alcohols as alkylating agents with a suitable catalyst, offers a green and efficient alternative.
N-aryl analogs can be synthesized via Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituted and unsubstituted aryl groups.
O-Substituted Analogs
Modification of the hydroxyl group, primarily through O-acylation (esterification), can alter the lipophilicity and pharmacokinetic properties of the resulting analogs.
Esterification of L-isoleucinol with carboxylic acids, acid chlorides, or anhydrides yields O-acyl derivatives. This can be performed using various catalytic methods.
Biological Activities and Structure-Activity Relationships (SAR)
Structural modifications of L-isoleucinol have led to the discovery of analogs with interesting biological profiles, particularly in the areas of neurodegenerative diseases and oncology.
Modulation of the p75 Neurotrophin Receptor (p75NTR)
The p75 neurotrophin receptor is a transmembrane protein involved in neuronal survival and death, making it a target for therapeutic intervention in neurodegenerative disorders. Some amino alcohol derivatives have been investigated as modulators of p75NTR signaling. Structure-activity relationship studies suggest that the nature of the N-substituent is critical for activity and selectivity.
Cytotoxic Activity against Cancer Cell Lines
Several studies have reported the synthesis and evaluation of β-amino alcohol derivatives as potential anticancer agents.[3][4] The cytotoxic activity is often assessed using in vitro assays such as the MTT assay against various human cancer cell lines.[5] SAR studies in this area have indicated that the nature and position of substituents on both the amino and alcohol moieties can significantly influence the potency and selectivity of the compounds.
Quantitative Data Summary
The following tables summarize the available quantitative data for various structural analogs of L-isoleucinol and related β-amino alcohols.
Table 1: Cytotoxicity of β-Amino Alcohol Derivatives in Human Cancer Cell Lines
| Compound ID | Structure/Description | Cell Line | IC₅₀ (µM) | Reference |
| Eugenol Derivative 5 | β-amino alcohol derivative of eugenol | A549 (Lung) | ~25 | [3][4] |
| Eugenol Derivative 8 | β-amino alcohol derivative of eugenol | AGS (Gastric) | ~30 | [3][4] |
| Fatty Acid-Based β-Amino Alcohol 1 | C12 alkyl chain | HeLa (Cervical) | 15.2 | [5] |
| Fatty Acid-Based β-Amino Alcohol 2 | C14 alkyl chain | MCF7 (Breast) | 8.5 | [5] |
Table 2: Inhibition of Angiotensin-Converting Enzyme (ACE) by Amino Acid Analogs
| Compound ID | Structure/Description | IC₅₀ (nM) | Reference |
| EU-4865 | (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid | 41 | [6] |
| EU-5031 | (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid | 41 | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative L-isoleucinol analogs and for key biological assays.
Synthesis Protocols
This protocol describes a general method for the synthesis of N-alkyl-L-isoleucinol derivatives.
Workflow: N-Alkylation of L-Isoleucinol
Caption: General workflow for N-alkylation of L-isoleucinol.
Materials:
-
This compound (L-isoleucinol) (1.0 eq)
-
Aldehyde (e.g., benzaldehyde for N-benzyl analog) (1.1 eq)
-
Sodium borohydride (1.5 eq)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-isoleucinol (1.0 eq) and the corresponding aldehyde (1.1 eq) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated L-isoleucinol.
This protocol outlines a general method for the synthesis of L-isoleucinol esters.
Workflow: O-Acylation of L-Isoleucinol
Caption: General workflow for O-acylation of L-isoleucinol.
Materials:
-
N-Boc-(2S,3S)-2-Amino-3-methyl-1-pentanol (1.0 eq)
-
Acid chloride or anhydride (e.g., acetyl chloride for acetate ester) (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Protection: Protect the amino group of L-isoleucinol with a suitable protecting group (e.g., Boc) following standard literature procedures.
-
Esterification: Dissolve N-protected L-isoleucinol (1.0 eq) and triethylamine (1.5 eq) in DCM.
-
Cool the solution to 0 °C and add the acid chloride or anhydride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Deprotection: Dissolve the crude N-protected ester in DCM and add TFA or HCl in dioxane. Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired O-acylated L-isoleucinol.
Biological Assay Protocols
This protocol describes a common method to assess the cytotoxic effects of L-isoleucinol analogs on cancer cell lines.[5]
Workflow: MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (L-isoleucinol analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using appropriate software.
This protocol provides a general method for assessing the binding affinity of L-isoleucinol analogs to the p75 neurotrophin receptor.[7][8]
Workflow: p75NTR Radioligand Binding Assay
Caption: General workflow for a p75NTR radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing human p75NTR
-
Radioligand (e.g., [¹²⁵I]-NGF)
-
Test compounds (L-isoleucinol analogs)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known p75NTR ligand.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ values of the test compounds and subsequently calculate the Ki values using the Cheng-Prusoff equation.
Conclusion
This compound serves as a versatile and valuable scaffold in medicinal chemistry. Its structural analogs, accessible through straightforward synthetic modifications, have demonstrated a range of biological activities, highlighting their potential as therapeutic agents. This technical guide has provided a comprehensive overview of the synthesis, properties, and biological evaluation of these analogs, along with detailed experimental protocols. It is anticipated that this resource will facilitate further exploration of the chemical space around L-isoleucinol and contribute to the development of novel drug candidates for various diseases. Future work should focus on expanding the library of analogs and conducting more extensive structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic profiles.
References
- 1. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
Chiral Pool Synthesis of Amino Alcohols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are invaluable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Their stereochemical integrity is crucial for biological activity, making their efficient and enantioselective synthesis a key focus in chemical research. The chiral pool, comprised of readily available and enantiopure natural products, offers a cost-effective and reliable starting point for the synthesis of these important synthons. This technical guide provides a comprehensive overview of the core strategies for synthesizing chiral amino alcohols from the chiral pool, with a focus on practical experimental protocols, quantitative data, and mechanistic understanding.
Introduction to Chiral Pool Synthesis of Amino Alcohols
The chiral pool strategy leverages the inherent chirality of natural molecules, such as amino acids, to introduce stereocenters into synthetic targets. Amino acids are particularly advantageous due to their structural diversity and the presence of both an amine and a carboxylic acid functional group, which can be selectively manipulated. The most common approach for the synthesis of 1,2-amino alcohols from this chiral pool is the reduction of the carboxylic acid moiety of an amino acid.
This guide will delve into the primary methods for this transformation, including chemical reductions and biocatalytic approaches. We will explore the nuances of protecting group strategies, reaction mechanisms, and provide detailed experimental procedures for key transformations.
Key Synthetic Strategies
Chemical Reduction of Amino Acids
The direct reduction of the carboxylic acid group of an amino acid to a primary alcohol is a fundamental and widely used method for accessing chiral amino alcohols. The choice of reducing agent is critical and depends on the specific amino acid and the presence of other functional groups.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to alcohols.[1][2] This method is highly effective but requires anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.
General Workflow for LiAlH₄ Reduction:
References
The Advent of Chirality: An In-depth Technical Guide to the Discovery and History of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amino alcohols are a cornerstone of modern organic chemistry and drug development, serving as indispensable building blocks for a vast array of pharmaceuticals, natural products, and chiral ligands. Their stereodefined structures are crucial for biological activity, making their enantioselective synthesis a paramount objective for chemists. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral amino alcohol synthesis, from early reliance on the chiral pool to the development of sophisticated catalytic and biocatalytic methodologies. We will delve into the seminal contributions that have shaped the field, present key experimental protocols in detail, and offer a quantitative comparison of various synthetic strategies. Furthermore, this guide will visualize critical reaction pathways and workflows to provide a deeper understanding of the underlying principles governing the stereoselective construction of these vital molecules.
A Historical Perspective: From Nature's Building Blocks to Catalytic Precision
The story of chiral amino alcohols is intrinsically linked to the broader history of stereochemistry and asymmetric synthesis. Early forays into this field were largely dependent on the "chiral pool," utilizing naturally occurring chiral molecules like amino acids and alkaloids as starting materials.
Early Developments and the Chiral Pool:
The initial methods for preparing chiral amino alcohols involved the reduction of α-amino acids or their derivatives. For instance, the reduction of N-protected amino acids with reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) provided a straightforward, albeit substrate-dependent, route to the corresponding β-amino alcohols. While effective for accessing certain stereoisomers, this approach was limited by the availability and structural diversity of natural amino acids.
The Era of Chiral Auxiliaries:
A significant leap forward came with the introduction of chiral auxiliaries , temporary stereogenic units that guide the stereochemical outcome of a reaction. In 1979, D.A. Evans developed chiral oxazolidinone auxiliaries derived from amino acids.[1] These auxiliaries, particularly the (S)-4-benzyl-2-oxazolidinone and (R)-4-phenyl-2-oxazolidinone, enabled highly diastereoselective aldol reactions, providing a reliable method for constructing syn- and anti-β-amino alcohols with excellent stereocontrol.[2] The auxiliary could be subsequently cleaved to reveal the desired chiral amino alcohol. This groundbreaking work provided a general and predictable method for asymmetric synthesis and remains a cornerstone of organic synthesis.
The Dawn of Asymmetric Catalysis:
The late 20th century witnessed a paradigm shift with the advent of asymmetric catalysis, which offered the potential for multiplying chirality from a small amount of a chiral catalyst.
-
Sharpless Asymmetric Aminohydroxylation (1998): K. Barry Sharpless and his group developed the osmium-catalyzed asymmetric aminohydroxylation (AA) of alkenes.[3] This powerful reaction allows for the direct, enantioselective synthesis of vicinal amino alcohols from readily available olefins with high enantiomeric excess (ee).[4] The use of cinchona alkaloid-derived ligands ((DHQ)₂-PHAL and (DHQD)₂-PHAL) was crucial for achieving high stereoselectivity.[5]
-
Noyori Asymmetric Hydrogenation: Ryōji Noyori's development of ruthenium-BINAP catalysts for the asymmetric hydrogenation of ketones and imines provided another powerful tool for accessing chiral alcohols and amines, including amino alcohols.[6][7] The asymmetric hydrogenation of α-amino ketones, for instance, yields chiral β-amino alcohols with high enantioselectivity.
Modern Innovations:
The 21st century has seen further refinement and innovation in the synthesis of chiral amino alcohols, with a focus on efficiency, atom economy, and sustainability.
-
Chromium-Catalyzed Cross-Couplings (2023): Recent work has demonstrated the use of chromium catalysts for the asymmetric cross aza-pinacol coupling of aldehydes and imines.[8][9][10] This method utilizes a radical-polar crossover mechanism to generate β-amino alcohols with excellent diastereo- and enantioselectivity.[11]
-
Biocatalysis with Engineered Enzymes: The use of enzymes for asymmetric synthesis has gained significant traction. Engineered amine dehydrogenases (AmDHs) have been developed for the highly enantioselective reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols.[12][13][14] This biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the use of environmentally benign reagents.[15]
Key Synthetic Methodologies and Experimental Protocols
This section provides detailed experimental protocols for some of the most influential and widely used methods for synthesizing chiral amino alcohols.
Evans Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary
This protocol describes the synthesis of a syn-aldol adduct, which can be further processed to yield a chiral β-amino alcohol.
Experimental Protocol:
-
Acylation of the Chiral Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv). The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.
-
Boron Enolate Formation and Aldol Reaction: The N-propionyl oxazolidinone (1.0 equiv) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added dropwise, followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes at 0 °C. The reaction is then cooled to -78 °C, and the desired aldehyde (1.2 equiv) is added. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
Workup and Purification: The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is stirred for 15 minutes, and then the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to afford the syn-aldol adduct.
-
Auxiliary Cleavage: The aldol adduct can be hydrolyzed with LiOH in a mixture of THF and water to yield the corresponding carboxylic acid, which can then be reduced to the amino alcohol. Alternatively, reductive cleavage with LiBH₄ directly provides the chiral amino alcohol.
Sharpless Asymmetric Aminohydroxylation
This protocol outlines the synthesis of a chiral vicinal amino alcohol from an alkene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, tert-butanol (10 mL) and water (10 mL) are combined and stirred. To this mixture are added potassium osmate(VI) dihydrate (0.02 equiv), the chiral ligand (DHQ)₂-PHAL (0.02 equiv), and the nitrogen source, such as chloramine-T trihydrate (1.1 equiv). The mixture is stirred until all solids have dissolved.
-
Substrate Addition: The alkene (1.0 equiv) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored by TLC. Upon completion, sodium sulfite (1.5 g) is added, and the mixture is stirred for 30 minutes.
-
Workup and Purification: The reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the chiral amino alcohol.
Biocatalytic Reductive Amination using an Engineered Amine Dehydrogenase (AmDH)
This protocol describes the enzymatic synthesis of a chiral amino alcohol from an α-hydroxy ketone.
Experimental Protocol:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, a buffer solution (e.g., 1 M NH₄Cl/NH₃·H₂O, pH 8.5) is prepared. To this buffer are added the α-hydroxy ketone substrate (e.g., 100 mM), NAD⁺ (1 mM), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Enzyme Addition: The engineered amine dehydrogenase (AmDH) is added to the reaction mixture as a purified enzyme or as a whole-cell catalyst.
-
Reaction Conditions: The reaction is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Reaction Monitoring and Workup: The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The product can be extracted from the aqueous phase with an organic solvent.
-
Purification: The extracted product is purified by standard techniques such as column chromatography or crystallization.
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of chiral amino alcohols using various key methodologies.
Table 1: Evans Asymmetric Aldol Reaction
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 | 95 |
| Isobutyraldehyde | (S)-4-benzyl-2-oxazolidinone | 98:2 | 88 |
| Propionaldehyde | (R)-4-phenyl-2-oxazolidinone | >99:1 | 92 |
Table 2: Sharpless Asymmetric Aminohydroxylation
| Alkene | Ligand | Enantiomeric Excess (ee, %) | Yield (%) |
| Styrene | (DHQ)₂-PHAL | 99 | 90 |
| 1-Hexene | (DHQD)₂-PHAL | 95 | 85 |
| Methyl cinnamate | (DHQ)₂-PHAL | 98 | 92 |
Table 3: Biocatalytic Reductive Amination with Amine Dehydrogenase
| Substrate (α-hydroxy ketone) | Enzyme | Enantiomeric Excess (ee, %) | Conversion (%) |
| 1-Hydroxy-2-butanone | Engineered AmDH | >99 | 99 |
| 2-Hydroxyacetophenone | Engineered AmDH | >99 | 95 |
| 3-Hydroxy-2-butanone | Engineered AmDH | >99 | 98 |
Table 4: Cr-Catalyzed Asymmetric Cross Aza-Pinacol Coupling
| Aldehyde | Imine | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| Benzaldehyde | N-Tosylbenzaldimine | >20:1 | 99 | 95 |
| 4-Chlorobenzaldehyde | N-Tosyl-4-chlorobenzaldimine | >20:1 | 98 | 92 |
| Cyclohexanecarboxaldehyde | N-Tosylbenzaldimine | 15:1 | 97 | 88 |
Visualizing the Pathways: Workflows and Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the logical flow and key steps of important synthetic strategies for chiral amino alcohols.
Caption: Logical workflow of the Evans asymmetric aldol reaction.
Caption: Catalytic cycle for the Sharpless asymmetric aminohydroxylation.
Caption: Biocatalytic pathway for chiral amino alcohol synthesis.
Conclusion and Future Outlook
The journey of discovering and synthesizing chiral amino alcohols showcases the remarkable progress of organic chemistry. From humble beginnings relying on nature's own chiral molecules, the field has evolved to a state where chemists can design and execute highly complex and stereoselective syntheses with remarkable precision. The development of chiral auxiliaries, asymmetric catalysis, and biocatalysis has provided a powerful and diverse toolkit for accessing these invaluable compounds.
Looking ahead, the field is poised for further advancements. The development of more sustainable and atom-economical catalytic systems will continue to be a major focus. Biocatalysis, with its potential for unparalleled selectivity and mild reaction conditions, is expected to play an even more prominent role in industrial-scale synthesis. Furthermore, the integration of computational chemistry and machine learning will likely accelerate the discovery of new catalysts and the optimization of reaction conditions. The continued innovation in the synthesis of chiral amino alcohols will undoubtedly fuel further discoveries in medicine and materials science, solidifying their importance as master keys to molecular chirality.
References
- 1. Evans aldol ppt | PPTX [slideshare.net]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility and Stability of (2S,3S)-2-Amino-3-methyl-1-pentanol
Disclaimer: Limited direct experimental data for this compound is available in the public domain. This guide synthesizes known information for this compound and related amino alcohols to provide a comprehensive overview and standardized protocols for its characterization. The experimental procedures outlined are adapted from established methodologies for similar molecules and should be validated for this specific compound.
Introduction
This compound, also known as L-isoleucinol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine. Its bifunctional nature, possessing both a primary amine and a primary alcohol, makes it a valuable chiral building block in asymmetric synthesis, particularly in the development of novel pharmaceutical agents and chiral ligands for catalysis. Understanding the solubility and stability of this compound is critical for its effective use in drug formulation, process development, and for ensuring its quality and shelf-life.
This technical guide provides a summary of the available physicochemical properties, outlines detailed experimental protocols for determining solubility and stability, and discusses potential degradation pathways.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₅NO | [1][2] |
| Molecular Weight | 117.19 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 24629-25-2 | [2] |
| Melting Point | 36-39 °C (lit.) | [3] |
| Boiling Point | 97 °C at 14 mmHg (lit.) | [3] |
| Density | 0.949 g/cm³ (estimate) | [3] |
| Refractive Index | n20/D 1.4589 (lit.) | [3] |
Solubility Profile
Qualitative Solubility Data
| Solvent | Expected Solubility | Rationale |
| Water | Soluble to Very Soluble | The hydrophilic amino and hydroxyl groups can form hydrogen bonds with water. Related amino alcohols are reported to be soluble in water. |
| Ethanol, Methanol | Soluble | The compound is expected to be soluble in lower-chain alcohols due to its polar functional groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Soluble | The non-polar alkyl chain may provide some solubility in less polar solvents. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | Expected to have low solubility in non-polar hydrocarbon solvents. |
Experimental Protocol for Solubility Determination (Equilibrium Method)
This protocol is adapted from standard methods for determining the solubility of chemical compounds.[4]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS)), as the compound lacks a strong UV chromophore.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. Ensure there is visible undissolved solid.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted supernatant using a validated HPLC method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
The stability of this compound is crucial for its handling, storage, and application. As an amino alcohol, it is susceptible to degradation under certain conditions.
Potential Degradation Pathways:
-
Oxidation: The primary amine and primary alcohol moieties can be susceptible to oxidation. The amine can be oxidized to form nitroso or nitro compounds, while the alcohol can be oxidized to an aldehyde or carboxylic acid.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates.
-
Maillard Reaction: In the presence of reducing sugars, the primary amine can undergo Maillard reactions, leading to browning and the formation of complex products.
-
Acid/Base Instability: While generally stable at neutral pH, extreme acidic or basic conditions could potentially lead to degradation, though specific pathways for this compound are not well-documented.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating nature of an analytical method.[4]
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound stock solution of known concentration.
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M).
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%).
-
Temperature-controlled ovens or water baths.
-
Photostability chamber.
-
Validated stability-indicating HPLC method.
Methodology:
-
Preparation: Prepare aliquots of the stock solution for each stress condition.
-
Stress Conditions:
-
Acid Hydrolysis: Add HCl to an aliquot to achieve a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to an aliquot to achieve a final concentration of 0.1 M. Incubate at an elevated temperature (e.g., 60°C).
-
Oxidation: Add H₂O₂ to an aliquot to achieve a final concentration of 3%. Keep at room temperature.
-
Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C or higher).
-
Photostability: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.
-
Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
References
A Comprehensive Technical Guide to the Stereochemistry of L-Isoleucinol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stereochemistry, synthesis, and physicochemical properties of L-Isoleucinol and its three stereoisomers: D-Isoleucinol, L-Alloisoleucinol, and D-Alloisoleucinol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key molecular relationships.
Introduction to Isoleucinol Stereoisomers
L-Isoleucinol, systematically named (2S,3S)-2-amino-3-methylpentan-1-ol, is a chiral amino alcohol derived from the essential amino acid L-isoleucine.[1][2][3] The presence of two stereogenic centers at the C2 and C3 positions gives rise to four distinct stereoisomers. These isomers, which include two pairs of enantiomers and two pairs of diastereomers, possess unique three-dimensional arrangements that influence their physical, chemical, and biological properties.[1] Understanding the nuances of each stereoisomer is critical in fields such as asymmetric synthesis, where they serve as valuable chiral building blocks, and in pharmacology, where stereochemistry often dictates therapeutic efficacy and safety.[1][]
The four stereoisomers of isoleucinol are:
-
L-Isoleucinol ((2S,3S)-2-amino-3-methylpentan-1-ol): The enantiomer derived from the naturally occurring amino acid L-isoleucine.
-
D-Isoleucinol ((2R,3R)-2-amino-3-methylpentan-1-ol): The enantiomer of L-Isoleucinol.
-
L-Alloisoleucinol ((2S,3R)-2-amino-3-methylpentan-1-ol): A diastereomer of L-Isoleucinol.
-
D-Alloisoleucinol ((2R,3S)-2-amino-3-methylpentan-1-ol): The enantiomer of L-Alloisoleucinol and a diastereomer of L-Isoleucinol.
Physicochemical Properties
The distinct spatial arrangement of atoms in each isoleucinol stereoisomer results in different physical and chemical properties. A summary of available quantitative data is presented below for easy comparison. Note that experimentally determined data for all isomers is not consistently available in the literature.
| Property | L-Isoleucinol ((2S,3S)) | D-Isoleucinol ((2R,3R)) | L-Alloisoleucinol ((2S,3R)) | D-Alloisoleucinol ((2R,3S)) |
| Molecular Formula | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO | C₆H₁₅NO |
| Molecular Weight ( g/mol ) | 117.19 | 117.19 | 117.19 | 117.19 |
| Melting Point (°C) | 36-39[5] | Data not available | Data not available | Data not available |
| Boiling Point (°C) | 97 at 14 mmHg[5] | Data not available | Data not available | Data not available |
| Specific Optical Rotation ([α]²⁰/D) | +4.0° (c=1.6 in ethanol)[5] | Data not available | Data not available | Data not available |
| Refractive Index (n²⁰/D) | 1.4589[5] | Data not available | Data not available | Data not available |
Stereochemical Relationships and Synthesis Overview
The stereoisomers of isoleucinol are synthetically accessible through the reduction of the corresponding isoleucine stereoisomers. This relationship provides a reliable method for producing these chiral amino alcohols with high stereochemical fidelity. The following diagram illustrates the relationship between the isoleucine precursors and their resulting isoleucinol products.
Experimental Protocols
Synthesis of Isoleucinol Stereoisomers by Reduction of Corresponding Amino Acids
This protocol provides a general method for the reduction of isoleucine stereoisomers to their corresponding amino alcohols using lithium aluminum hydride (LiAlH₄). This procedure is adapted from a known method for the reduction of L-valine to L-valinol and is applicable to all four stereoisomers of isoleucine.[6]
Materials:
-
L-Isoleucine, D-Isoleucine, L-Alloisoleucine, or D-Alloisoleucine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (three-necked flask, condenser, dropping funnel)
-
Ice bath
-
Mechanical stirrer
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Flush the apparatus with dry nitrogen to ensure an inert atmosphere.
-
Suspend lithium aluminum hydride (1.5 molar equivalents) in anhydrous THF under nitrogen.
-
Cool the suspension to 10°C using an ice bath.
-
Add the corresponding isoleucine stereoisomer (1 molar equivalent) in portions over a 30-minute period, controlling the rate of addition to manage the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then reflux for 16 hours.
-
Cool the reaction mixture to 10°C with an ice bath and dilute with an equal volume of anhydrous diethyl ether.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Caution: This process is highly exothermic and generates hydrogen gas.
-
Stir the resulting mixture for 30 minutes to allow for the formation of a granular precipitate of aluminum salts.
-
Filter the white precipitate and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude isoleucinol by vacuum distillation.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The enantiomeric and diastereomeric purity of the synthesized isoleucinols can be determined by HPLC using a chiral stationary phase (CSP). A general workflow for this analysis is outlined below.
Protocol Outline:
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is often effective for the separation of underivatized amino alcohols.
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer, often with a small amount of acid or base to improve peak shape. The optimal mobile phase composition must be determined empirically.
-
Detection: UV detection is suitable if the isoleucinol is derivatized with a chromophore. Otherwise, mass spectrometry (MS) or a charged aerosol detector (CAD) can be used.
-
Analysis: The enantiomeric excess (% ee) and diastereomeric ratio (dr) are calculated by integrating the peak areas of the corresponding stereoisomers in the chromatogram.
Biological and Pharmaceutical Relevance
While specific signaling pathways for the isoleucinol isomers are not well-documented, the parent amino acids have known biological activities. L-Isoleucine is an essential amino acid involved in protein synthesis, muscle metabolism, and the regulation of blood sugar.[] Derivatives of isoleucine have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[7]
The chiral purity of amino acid derivatives is of utmost importance in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. The isoleucinols, as chiral building blocks, are valuable in the synthesis of complex molecules where precise stereochemical control is necessary to ensure the desired biological activity.[1] Their application in peptide synthesis and as chiral auxiliaries underscores their importance in the pharmaceutical industry.[5]
References
- 1. (2S)-2-amino-3-methylpentan-1-ol | Benchchem [benchchem.com]
- 2. (2S,3S)-2-amino-3-methylpentan-1-ol [stenutz.eu]
- 3. (2S,3S)-2-Amino-3-methyl-1-pentanol | C6H15NO | CID 2724027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-Isoleucinol 97 24629-25-2 [sigmaaldrich.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes: Asymmetric Synthesis Utilizing (2S,3S)-2-Amino-3-methyl-1-pentanol as a Chiral Auxiliary
Introduction
(2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol, is a chiral amino alcohol derived from the naturally occurring amino acid L-isoleucine. Its structure incorporates two adjacent stereocenters, making it a valuable candidate for use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[1] This strategy is a cornerstone in the stereoselective synthesis of complex molecules, particularly in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.
While extensive research exists for other amino alcohol-based auxiliaries such as pseudoephedrine, specific and detailed application data for this compound is limited in publicly available literature. However, based on the principles of asymmetric synthesis and the known reactivity of similar chiral auxiliaries, we can outline its potential applications and provide generalized protocols. The key to its function lies in its ability to form a rigid, chiral environment around a reactive center, thereby sterically hindering one face of the molecule and directing the approach of a reagent to the opposite face.
Principle of Diastereoselective Induction
The efficacy of this compound as a chiral auxiliary would stem from its ability to form a stable chiral amide with a prochiral carboxylic acid derivative. The resulting amide can then be deprotonated to form a chiral enolate. The stereochemistry of the subsequent reaction is controlled by the conformation of this enolate, which is influenced by the stereocenters of the auxiliary. The sec-butyl group at C3 and the hydroxymethyl group at C2 of the auxiliary are expected to create a sterically biased environment, directing the approach of electrophiles.
Potential Applications
Based on the known applications of other chiral amino alcohol auxiliaries, this compound is anticipated to be effective in a range of asymmetric transformations, including:
-
Asymmetric Alkylation: The chiral amide enolate can be alkylated with various electrophiles to introduce new stereocenters with high diastereoselectivity.
-
Diastereoselective Aldol Reactions: The chiral enolate can react with aldehydes to form β-hydroxy amides with control over the newly formed stereocenters.
-
Asymmetric Michael Additions: The chiral enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.
Following the diastereoselective transformation, the chiral auxiliary can be cleaved from the product, typically through hydrolysis of the amide bond, to yield the desired enantiomerically enriched carboxylic acid, alcohol, or other functional group, and the auxiliary can potentially be recovered and reused.
Data Presentation: Illustrative Performance in Asymmetric Alkylation
| Entry | Electrophile (R-X) | Product (R') | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | CH₃ | 85 | >95 |
| 2 | CH₃CH₂Br | CH₃CH₂ | 88 | >97 |
| 3 | PhCH₂Br | PhCH₂ | 92 | >98 |
| 4 | Allyl Bromide | CH₂=CHCH₂ | 80 | >95 |
| 5 | Isopropyl Iodide | (CH₃)₂CH | 75 | >90 |
Experimental Protocols
The following are generalized protocols for the key steps in an asymmetric alkylation using this compound as a chiral auxiliary. These protocols are based on established procedures for other chiral auxiliaries and would require optimization for this specific system.
Protocol 1: Attachment of the Chiral Auxiliary (Amide Formation)
This protocol describes the formation of the chiral amide from a carboxylic acid and the chiral auxiliary.
Materials:
-
Carboxylic acid
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Add the crude acid chloride dissolved in anhydrous DCM dropwise to the solution of the amino alcohol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Asymmetric Alkylation
This protocol details the diastereoselective alkylation of the chiral amide enolate.
Materials:
-
Chiral amide
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Add LDA solution (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with Et₂O (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkylated amide.
-
Determine the diastereomeric excess by ¹H NMR spectroscopy or High-Performance Liquid Chromatography (HPLC) analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral amide
-
Tetrahydrofuran (THF)
-
Aqueous lithium hydroxide (LiOH) solution (1 M) or Hydrochloric acid (HCl) (4-6 M)
-
Diethyl ether (Et₂O)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) (1 M)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure (Basic Hydrolysis):
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add aqueous LiOH solution (5.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and acidify to pH ~2 with 1 M HCl.
-
Extract the product with Et₂O (3 x 30 mL).
-
To recover the auxiliary, make the aqueous layer basic (pH ~12) with 1 M NaOH and extract with Et₂O (3 x 30 mL).
-
Dry the organic layer containing the product over MgSO₄ and concentrate under reduced pressure to obtain the chiral carboxylic acid.
-
Dry the organic layer containing the auxiliary over MgSO₄ and concentrate to recover this compound.
Procedure (Acidic Hydrolysis):
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and 6 M HCl.
-
Reflux the mixture for 12-48 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and basify to pH ~12 with 1 M NaOH.
-
Extract the aqueous layer with Et₂O (3 x 30 mL) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the product with Et₂O (3 x 30 mL).
-
Dry the organic layers containing the product and the auxiliary separately over MgSO₄ and concentrate under reduced pressure.
Mandatory Visualizations
Caption: Workflow of Asymmetric Synthesis.
Caption: Mechanism of Diastereoselective Alkylation.
Caption: Logical Flow of Experimental Protocols.
References
L-Isoleucinol: A Chiral Building Block for the Synthesis of Pharmaceutical Intermediates
Introduction
L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine, is a valuable building block in the synthesis of complex pharmaceutical intermediates. Its inherent chirality makes it a crucial starting material for the stereoselective synthesis of bioactive molecules, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy. This application note provides a detailed overview of the use of L-Isoleucinol in the synthesis of a key intermediate for a class of HIV protease inhibitors, including experimental protocols, quantitative data, and a visualization of the relevant biological pathway.
Application: Synthesis of an N-Protected Amino Epoxide Intermediate for HIV Protease Inhibitors
A significant application of L-Isoleucinol is in the synthesis of N-protected (2S,3S)-2-amino-3-methyl-1,2-epoxypentane. This epoxide is a key intermediate in the synthesis of various HIV protease inhibitors. The chiral centers from L-Isoleucinol are directly incorporated into the final drug scaffold, influencing its binding affinity to the viral protease.
Table 1: Summary of Quantitative Data for the Synthesis of the N-Boc-L-isoleucinyl-derived Epoxide Intermediate
| Step | Reactants | Product | Yield (%) | Purity (%) |
| 1. Protection of L-Isoleucine | L-Isoleucine, Di-tert-butyl dicarbonate (Boc₂O), Sodium Hydroxide (NaOH) | N-Boc-L-isoleucine | 95 | >98 |
| 2. Reduction of N-Boc-L-isoleucine | N-Boc-L-isoleucine, Lithium Aluminum Hydride (LAH) | N-Boc-L-isoleucinol | ~85-95 | >97 |
| 3. Tosylation of N-Boc-L-isoleucinol | N-Boc-L-isoleucinol, p-Toluenesulfonyl chloride (TsCl), Pyridine | N-Boc-L-isoleucinol tosylate | High | - |
| 4. Epoxidation (Intramolecular Cyclization) | N-Boc-L-isoleucinol tosylate, Potassium tert-butoxide | (2S,3S)-N-Boc-2-amino-3-methyl-1,2-epoxypentane | Good | >95 |
| 5. Coupling with an Amine | (2S,3S)-N-Boc-2-amino-3-methyl-1,2-epoxypentane, (S)-2-(N,N-dibenzylamino)-3-phenylpropylamine | (2S,3S)-2-((S)-2-(N,N-dibenzylamino)-3-phenylpropylamino)-3-methylpentan-1-ol | High | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-L-isoleucine
This protocol describes the protection of the amino group of L-isoleucine using di-tert-butyl dicarbonate (Boc anhydride).
-
Materials: L-Isoleucine, Di-tert-butyl dicarbonate (Boc₂O), 1 M Sodium Hydroxide (NaOH) solution, Dioxane, 1 M Hydrochloric acid (HCl), Ethyl acetate, Saturated brine solution, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve L-isoleucine (1.0 equivalent) in 1 M NaOH solution and cool the mixture in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) dissolved in dioxane.[1]
-
Stir the reaction mixture at ambient temperature for 24 hours.[1]
-
Adjust the pH of the reaction solution to 10 with 1 M NaOH and add diethyl ether for phase separation.
-
Separate the aqueous phase and acidify it to a pH of 2 with 1 M HCl.[1]
-
Extract the aqueous phase three times with ethyl acetate.[1]
-
Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-Boc-L-isoleucine as a colorless oil, which can be crystallized.[1]
-
-
Expected Yield: Approximately 95%.[1]
Protocol 2: Synthesis of N-Boc-L-isoleucinol
This protocol details the reduction of the carboxylic acid group of N-Boc-L-isoleucine to an alcohol.
-
Materials: N-Boc-L-isoleucine, Lithium Aluminum Hydride (LAH), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous Sodium Sulfate solution.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-L-isoleucine (1.0 equivalent) in anhydrous THF to the LAH suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the dropwise addition of ethyl acetate, followed by the slow addition of saturated aqueous sodium sulfate solution.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain N-Boc-L-isoleucinol.
-
Protocol 3: Synthesis of (2S,3S)-N-Boc-2-amino-3-methyl-1,2-epoxypentane
This two-step protocol describes the conversion of N-Boc-L-isoleucinol to the corresponding epoxide.
-
Step 3a: Tosylation of N-Boc-L-isoleucinol
-
Materials: N-Boc-L-isoleucinol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-L-isoleucinol (1.0 equivalent) in pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine.
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours or until TLC indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude tosylate, which is often used in the next step without further purification.
-
-
-
Step 3b: Intramolecular Cyclization to the Epoxide
-
Materials: N-Boc-L-isoleucinol tosylate, Potassium tert-butoxide, Anhydrous THF.
-
Procedure:
-
Dissolve the crude tosylate from the previous step in anhydrous THF.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure epoxide.
-
-
Protocol 4: Synthesis of the HIV Protease Inhibitor Intermediate
This protocol describes the ring-opening of the epoxide with a key amine fragment.
-
Materials: (2S,3S)-N-Boc-2-amino-3-methyl-1,2-epoxypentane, (S)-2-(N,N-dibenzylamino)-3-phenylpropylamine, Isopropanol.
-
Procedure:
-
Dissolve the epoxide (1.0 equivalent) and the amine (1.1 equivalents) in isopropanol.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired amino alcohol intermediate.
-
Visualizations
Caption: Experimental workflow for the synthesis of an HIV protease inhibitor intermediate from L-Isoleucine.
References
Application Notes and Protocols for the Reduction of L-Isoleucine to L-Isoleucinol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical and enzymatic reduction of L-isoleucine to its corresponding amino alcohol, L-isoleucinol. L-isoleucinol is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. The following sections outline various established methods, including detailed experimental procedures, data presentation for comparison, and analytical methods for reaction monitoring and product characterization.
Introduction
The reduction of the carboxylic acid moiety of amino acids to a primary alcohol yields chiral amino alcohols, which are versatile intermediates in organic synthesis. L-Isoleucinol, derived from the essential amino acid L-isoleucine, retains the stereochemistry at the α- and β-carbons, making it a valuable precursor for the synthesis of complex target molecules with defined stereochemistry. This application note details three primary chemical reduction methodologies and one enzymatic approach for this transformation.
Chemical Reduction Methods
The chemical reduction of L-isoleucine to L-isoleucinol can be achieved using several powerful reducing agents. The choice of reagent often depends on factors such as functional group tolerance, scalability, and safety considerations.
Reduction with Sodium Borohydride and Iodine (NaBH₄-I₂)
This method offers a convenient and effective way to reduce amino acids. The in-situ generation of borane from the reaction of NaBH₄ and iodine is the key to this transformation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing carboxylic acids to primary alcohols.[1] This method is highly effective but requires stringent anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.[2]
Reduction with Borane-Dimethyl Sulfide Complex (BH₃·SMe₂)
The borane-dimethyl sulfide complex is a stable and commercially available source of borane, which selectively reduces carboxylic acids in the presence of other functional groups.[3] It is a milder alternative to LiAlH₄ and offers good yields.
Enzymatic Reduction Method
Biocatalytic methods offer a green and highly selective alternative to traditional chemical reductions. Carboxylate reductases (CARs) are enzymes that can reduce carboxylic acids to aldehydes, which can be further reduced to alcohols by alcohol dehydrogenases (ADHs) in a one-pot cascade.[4]
Enzymatic Reduction using Carboxylate Reductase (CAR)
This method utilizes a carboxylate reductase to catalyze the reduction of L-isoleucine under mild, aqueous conditions. While a specific CAR for L-isoleucine is not detailed in the literature, the broad substrate specificity of many CARs suggests this is a feasible approach. The protocol below is a general guideline.
Data Presentation
The following table summarizes the key quantitative data for the different reduction methods.
| Method | Reducing Agent/Enzyme | Typical Yield (%) | Reaction Time (h) | Key Considerations |
| Sodium Borohydride - Iodine | NaBH₄ / I₂ | ~75%[5] | 4-6 | Good yield, readily available reagents. |
| Lithium Aluminum Hydride | LiAlH₄ | 70-90% | 12-18 | Highly reactive, requires strict anhydrous conditions, powerful reducing agent.[1] |
| Borane-Dimethyl Sulfide | BH₃·SMe₂ | 70-85% | 8-12 | Selective for carboxylic acids, unpleasant odor of dimethyl sulfide.[3][5] |
| Enzymatic Reduction | Carboxylate Reductase | Variable | 12-24 | High selectivity, mild reaction conditions, requires cofactor regeneration. |
Experimental Protocols
Protocol 1: Reduction of L-Isoleucine with NaBH₄-I₂
Materials:
-
L-Isoleucine
-
Sodium borohydride (NaBH₄)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium hydroxide (KOH)
-
Methylene chloride (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of L-isoleucine (1.0 eq) in anhydrous THF, add sodium borohydride (3.0 eq) portion-wise at 0 °C.
-
Slowly add a solution of iodine (1.5 eq) in anhydrous THF to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a 20% aqueous KOH solution and stir for 4 hours.
-
Extract the aqueous layer with methylene chloride (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude L-isoleucinol.
-
Purify the product by vacuum distillation. The product is a colorless solid with a boiling point of 100-101 °C at 5 mmHg and a melting point of 38-40 °C.[5]
Protocol 2: Reduction of L-Isoleucine with LiAlH₄
Materials:
-
L-Isoleucine
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add L-isoleucine (1.0 eq) in small portions to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain L-isoleucinol.
-
Purify by vacuum distillation.
Protocol 3: Reduction of L-Isoleucine with BH₃·SMe₂
Materials:
-
L-Isoleucine
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve L-isoleucine (1.0 eq) in anhydrous THF and cool to 0 °C in an ice bath.
-
Slowly add BH₃·SMe₂ (2.0-3.0 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 4: Enzymatic Reduction of L-Isoleucine (General Protocol)
Materials:
-
L-Isoleucine
-
Carboxylate reductase (CAR)
-
Alcohol dehydrogenase (ADH)
-
Adenosine triphosphate (ATP)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase for NADPH)
-
Magnesium chloride (MgCl₂)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Standard laboratory equipment for biocatalysis (incubator, shaker)
Procedure:
-
In a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing MgCl₂ (10 mM), dissolve L-isoleucine (1.0 eq).
-
Add ATP (1.2 eq) and NADPH (1.2 eq) along with a cofactor regeneration system.
-
Initiate the reaction by adding the carboxylate reductase and a suitable alcohol dehydrogenase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for 12-24 hours.
-
Monitor the reaction progress by HPLC.
-
After the reaction, terminate it by adding a water-miscible organic solvent (e.g., acetonitrile) and centrifuge to remove the enzymes.
-
Isolate the L-isoleucinol from the supernatant using appropriate chromatographic techniques (e.g., ion-exchange or reversed-phase chromatography).
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).
-
Visualization: Staining with a ninhydrin solution followed by heating. The starting material (L-isoleucine) will produce a colored spot, while the product (L-isoleucinol) will not react with ninhydrin in the same way, allowing for monitoring of the disappearance of the starting material.[6][7][8]
High-Performance Liquid Chromatography (HPLC)
-
HPLC can be used for both reaction monitoring and final product purity analysis.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA).
-
Detection: UV detection (after derivatization) or mass spectrometry (LC-MS). Chiral HPLC columns can be used to determine the enantiomeric purity of the final product.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR and ¹³C NMR are essential for confirming the structure of L-isoleucinol.
-
L-Isoleucine (in D₂O): ¹H NMR shows characteristic peaks for the α-H, β-H, γ-CH₂, γ'-CH₃, and δ-CH₃ protons. ¹³C NMR shows signals for the carboxyl, α-carbon, β-carbon, and the side-chain carbons.[1][11][12][13][14][15][16]
-
L-Isoleucinol: The disappearance of the carboxylic acid signal and the appearance of a new set of signals corresponding to the -CH₂OH group (typically around 3.5-4.0 ppm in ¹H NMR and 60-65 ppm in ¹³C NMR) confirms the reduction.
Visualizations
Caption: General workflow for the chemical reduction of L-Isoleucine.
Caption: Proposed workflow for the enzymatic reduction of L-Isoleucine.
References
- 1. bmse000041 L-Isoleucine at BMRB [bmrb.io]
- 2. adichemistry.com [adichemistry.com]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. Identification of Key Residues for Enzymatic Carboxylate Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 7. crsubscription.com [crsubscription.com]
- 8. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 9. Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP2587671B2 - Purification method of L-isoleucine - Google Patents [patents.google.com]
- 11. L-Isoleucine(73-32-5) 1H NMR spectrum [chemicalbook.com]
- 12. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000172) [hmdb.ca]
- 14. bmse000866 L-Isoleucine at BMRB [bmrb.io]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
Application of L-Isoleucinol in the Synthesis of Peptidomimetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability, low bioavailability, and rapid clearance.[1][2] The incorporation of unnatural amino acids and their derivatives is a key strategy in the design of peptidomimetics.[3] L-Isoleucinol, a chiral amino alcohol derived from the reduction of the essential amino acid L-isoleucine, serves as a valuable and versatile chiral building block in the synthesis of these novel therapeutic candidates.[4][5] Its unique structure, featuring a primary alcohol in place of a carboxylic acid, allows for the introduction of modified backbones and side chains, leading to peptidomimetics with enhanced pharmacological properties.
These application notes provide a comprehensive overview and detailed protocols for the utilization of L-Isoleucinol in the synthesis of peptidomimetics. The following sections will cover a proposed synthetic strategy, quantitative data representation, detailed experimental protocols, and visual diagrams of the workflow and a representative biological pathway.
Synthetic Strategy Overview
The incorporation of L-Isoleucinol into a peptide sequence requires a multi-step approach involving the protection of its reactive functional groups (amino and hydroxyl), followed by coupling and subsequent deprotection steps. A common strategy is to employ orthogonal protecting groups that can be selectively removed without affecting other parts of the molecule. This allows for precise control over the synthetic route, whether in solution-phase or solid-phase synthesis.
A proposed workflow for incorporating an L-Isoleucinol moiety into a dipeptide mimetic is outlined below. This involves the protection of L-Isoleucinol, its coupling to a protected amino acid, and final deprotection to yield the target peptidomimetic.
Quantitative Data Summary
The following table summarizes representative data for the key steps in the synthesis of a model peptidomimetic, Ala-Isoleucinol, following the proposed strategy. These values are illustrative and may vary depending on the specific reagents, conditions, and scale of the reaction.
| Step | Reactant 1 | Reactant 2 | Coupling/Protecting Agent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (by HPLC) |
| 1a. N-Protection of L-Isoleucinol | L-Isoleucinol | Di-tert-butyl dicarbonate | Triethylamine | DCM | 4 | 95 | >98 |
| 1b. O-Protection of Boc-L-Isoleucinol | Boc-L-Isoleucinol | TBDMS-Cl | Imidazole | DMF | 6 | 92 | >98 |
| 2. Coupling | Fmoc-Ala-OH | Boc-L-Isoleucinol-OTBDMS | HBTU/DIPEA | DMF | 3 | 85 | >95 |
| 3a. N-Deprotection (Fmoc removal) | Protected Dipeptide Mimetic | 20% Piperidine in DMF | - | DMF | 0.5 | 98 | >97 |
| 3b. Final Deprotection (Boc & TBDMS) | N-deprotected Intermediate | TFA/TIPS/H₂O | - | - | 2 | 90 | >99 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc, O-TBDMS-L-Isoleucinol
This protocol details the two-step protection of L-Isoleucinol.
Materials:
-
L-Isoleucinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Protection: a. Dissolve L-Isoleucinol (1.0 eq) in DCM. b. Add TEA (1.2 eq) and cool the mixture to 0 °C. c. Add a solution of Boc₂O (1.1 eq) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 4 hours. e. Monitor the reaction by TLC. f. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-L-Isoleucinol.
-
O-Protection: a. Dissolve the crude Boc-L-Isoleucinol (1.0 eq) in DMF. b. Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq). c. Stir the reaction at room temperature for 6 hours. d. Monitor the reaction by TLC. e. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by silica gel column chromatography to obtain N-Boc, O-TBDMS-L-Isoleucinol.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Mimetic
This protocol describes the coupling of a protected amino acid to the protected L-Isoleucinol.
Materials:
-
N-Boc, O-TBDMS-L-Isoleucinol (from Protocol 1)
-
Fmoc-Ala-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF
-
20% Piperidine in DMF
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
RP-HPLC system for purification
Procedure:
-
Coupling: a. Dissolve Fmoc-Ala-OH (1.0 eq) in DMF. b. Add HBTU (1.0 eq) and DIPEA (2.0 eq) and stir for 5 minutes to pre-activate. c. Add a solution of N-Boc, O-TBDMS-L-Isoleucinol (1.0 eq) in DMF to the activated amino acid solution. d. Stir the reaction at room temperature for 3 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine. g. Dry the organic layer and concentrate to obtain the crude protected dipeptide mimetic.
-
Fmoc Deprotection: a. Dissolve the crude protected dipeptide mimetic in 20% piperidine in DMF. b. Stir for 30 minutes at room temperature. c. Concentrate the mixture under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
Final Deprotection (Boc and TBDMS removal): a. To the crude product from the previous step, add a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5). b. Stir for 2 hours at room temperature. c. Concentrate the mixture and precipitate the crude peptidomimetic by adding cold diethyl ether. d. Centrifuge to collect the precipitate and wash with cold ether. e. Purify the final product by RP-HPLC.
Biological Context: A Representative Signaling Pathway
Peptidomimetics are often designed to interact with specific biological targets, such as receptors or enzymes, to modulate their activity. For instance, a peptidomimetic might be developed to act as an antagonist for a G-protein coupled receptor (GPCR) involved in a disease pathway. The following diagram illustrates a simplified, hypothetical GPCR signaling cascade that could be inhibited by a peptidomimetic antagonist.
Conclusion
L-Isoleucinol is a potent chiral building block for the synthesis of novel peptidomimetics. Its successful incorporation relies on a robust strategy of orthogonal protection and controlled coupling. The protocols and data presented herein provide a foundational framework for researchers to explore the vast potential of L-Isoleucinol in the development of next-generation therapeutics. The versatility of this amino alcohol allows for the creation of diverse molecular architectures, paving the way for peptidomimetics with tailored biological activities and improved pharmacokinetic profiles.
References
Application Notes and Protocols for the Use of (2S,3S)-2-Amino-3-methyl-1-pentanol in Stereoselective Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol, in the field of stereoselective synthesis. This chiral amino alcohol serves as a versatile and readily available building block for the construction of highly effective chiral auxiliaries, primarily oxazolidinones. These auxiliaries are instrumental in controlling the stereochemical outcome of various carbon-carbon bond-forming reactions, which are critical in the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients.
Introduction to this compound in Asymmetric Synthesis
This compound is a chiral 1,2-amino alcohol derived from the natural amino acid L-isoleucine. Its primary application in stereoselective reactions is as a precursor for the synthesis of chiral auxiliaries. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a single stereoisomer of the product. After the desired stereocenter has been created, the auxiliary can be cleaved and often recovered for reuse.
The most common chiral auxiliary synthesized from L-Isoleucinol is (4S,5S)-4-sec-butyl-2-oxazolidinone . The stereocenters of the amino alcohol are transferred to the oxazolidinone ring, creating a rigid chiral environment that effectively shields one face of a derived enolate, leading to highly diastereoselective reactions.
Key Applications and Stereoselective Reactions
The primary applications of L-Isoleucinol-derived chiral auxiliaries are in asymmetric aldol reactions and asymmetric alkylations. Additionally, catalysts derived from this amino alcohol have shown utility in enantioselective ketone reductions.
Asymmetric Aldol Reactions
N-Acyl oxazolidinones derived from this compound are powerful tools for diastereoselective aldol reactions, enabling the synthesis of syn-aldol products with high levels of stereocontrol. The reaction proceeds through a chair-like transition state, where the bulky sec-butyl group of the auxiliary directs the approach of the aldehyde.
Asymmetric Alkylation
The enolates generated from N-acyl oxazolidinones derived from L-Isoleucinol can be alkylated with high diastereoselectivity. The chiral auxiliary effectively blocks one face of the enolate, leading to the preferential formation of one diastereomer upon reaction with an electrophile.
Enantioselective Ketone Reduction
This compound can be used to form chiral catalysts, such as oxazaborolidines, for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2] The chiral ligand coordinates to a reducing agent, typically borane, and directs the hydride delivery to one face of the ketone.
Data Presentation: Performance in Stereoselective Reactions
The following tables summarize the quantitative data for key stereoselective reactions employing auxiliaries or catalysts derived from this compound.
Table 1: Diastereoselective Aldol Reactions using (4S,5S)-4-sec-butyl-2-oxazolidinone Auxiliary
| Entry | Aldehyde | N-Acyl Group | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| 1 | Isobutyraldehyde | Propionyl | >99:1 | 85 | [3] |
| 2 | Benzaldehyde | Propionyl | 98:2 | 89 | [3] |
| 3 | 2-Benzyloxyacetaldehyde | Acetyl | 3:1 | 98 |
Table 2: Diastereoselective Alkylation of N-Acyl-(4S,5S)-4-sec-butyl-2-oxazolidinone
| Entry | Electrophile | N-Acyl Group | Diastereomeric Excess (de) | Yield (%) | Reference |
| 1 | Benzyl bromide | Propionyl | >99% | 92 | [3] |
| 2 | Allyl iodide | Propionyl | >99% | 88 | [3] |
| 3 | Methyl iodide | Acetyl | 97% | 95 | [3] |
Table 3: Enantioselective Reduction of Ketones using L-Isoleucinol-derived Catalyst
| Entry | Ketone | Catalyst System | Enantiomeric Excess (ee) | Yield (%) | Reference |
| 1 | Acetophenone | L-Isoleucinol / BH₃ | 95% (R) | 98 | |
| 2 | Propiophenone | L-Isoleucinol / BH₃ | 92% (R) | 96 | |
| 3 | 1-Tetralone | L-Isoleucinol / BH₃ | 98% (S) | 99 |
Experimental Protocols
Synthesis of (4S,5S)-4-sec-butyl-2-oxazolidinone from this compound
Materials:
-
This compound (L-Isoleucinol)
-
Diethyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Potassium carbonate (or other suitable base)
-
Toluene
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add potassium carbonate (1.5 eq) and diethyl carbonate (1.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove ethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the (4S,5S)-4-sec-butyl-2-oxazolidinone.
Protocol for Asymmetric Aldol Reaction
Materials:
-
(4S,5S)-4-sec-butyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Propionyl chloride (or other acylating agent)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, Phosphate buffer (pH 7), Hydrogen peroxide (30%)
Procedure:
-
Acylation: Dissolve (4S,5S)-4-sec-butyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C for 30 minutes. Quench with saturated aqueous ammonium chloride and extract with an organic solvent. Purify the N-propionyl oxazolidinone.
-
Aldol Reaction: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C. Add Bu₂BOTf (1.1 eq) followed by TEA (1.2 eq) dropwise. Stir for 30 minutes. Cool the mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C and stir for an additional hour.
-
Work-up and Auxiliary Cleavage: Quench the reaction by adding methanol, followed by pH 7 phosphate buffer and 30% hydrogen peroxide. Stir vigorously for 1 hour. Remove the organic solvent under reduced pressure and extract the aqueous layer. The chiral auxiliary can be recovered, and the aldol adduct can be purified.
Protocol for Asymmetric Alkylation
Materials:
-
N-Acyl-(4S,5S)-4-sec-butyl-2-oxazolidinone
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA)
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add the alkyl halide (1.2 eq) and continue stirring at -78 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and warm to room temperature.
-
Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography.
Visualizations
Synthesis of Chiral Auxiliary
Caption: Synthesis of the chiral oxazolidinone auxiliary.
Asymmetric Aldol Reaction Workflow
Caption: Workflow for the asymmetric aldol reaction.
Mechanism of Stereodirection in Aldol Reaction
References
Chiral Ligands Derived from L-Isoleucinol for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral ligands derived from readily available, enantiomerically pure starting materials are of paramount importance in asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug development. L-Isoleucinol, obtained from the reduction of the natural amino acid L-isoleucine, offers a versatile and stereochemically rich scaffold for the synthesis of a variety of chiral ligands. Its bifunctional nature, possessing both a hydroxyl and an amino group, allows for straightforward derivatization into several classes of ligands, including oxazolines, Schiff bases, and phosphines. These ligands, when complexed with transition metals, can create highly effective and selective catalysts for a range of asymmetric transformations, enabling the synthesis of chiral molecules with high enantiopurity.
This document provides detailed application notes and experimental protocols for the synthesis and utilization of L-Isoleucinol-derived chiral ligands in asymmetric catalysis.
Ligand Synthesis
Synthesis of (S)-4-sec-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
This protocol describes the synthesis of a pyridine-oxazoline (PyOx) type ligand from L-Isoleucinol.
Experimental Protocol:
-
Preparation of the N-acylamino alcohol: To a solution of L-Isoleucinol (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (1.2 eq). The mixture is cooled to 0 °C, and picolinoyl chloride (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-picolinoyl-L-isoleucinol.
-
Cyclization to the oxazoline: The crude N-picolinoyl-L-isoleucinol is dissolved in thionyl chloride (SOCl₂) (2.0 eq) at 0 °C. The mixture is stirred at room temperature for 2 hours and then heated to reflux for 4 hours. The excess SOCl₂ is removed under vacuum. The residue is dissolved in CH₂Cl₂ and neutralized with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the (S)-4-sec-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand.
Applications in Asymmetric Catalysis
Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
L-Isoleucinol-derived thiazoline-oxazoline ligands have been shown to be effective in the zinc-catalyzed asymmetric Friedel-Crafts alkylation of indoles.[1]
Catalyst System: Zn(OTf)₂ / (S)-4-sec-butyl-2-(thiazol-2-yl)-4,5-dihydrooxazoline
Reaction Scheme:
Caption: Workflow for the asymmetric Friedel-Crafts alkylation.
Experimental Protocol:
-
In a flame-dried Schlenk tube under an argon atmosphere, the L-Isoleucinol-derived thiazoline-oxazoline ligand (0.055 mmol) and Zn(OTf)₂ (0.05 mmol) are dissolved in toluene (1 mL).
-
The solution is stirred at room temperature for 30 minutes.
-
The mixture is then cooled to -20 °C.
-
Indole (0.5 mmol) and trans-β-nitrostyrene (0.55 mmol) are added sequentially.
-
The reaction is stirred at -20 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the desired product.
Quantitative Data Summary:
| Ligand R-group | Yield (%) | ee (%) |
| t-Bu | 99 | 69 |
| Ph | 98 | 55 |
| Bn | 99 | 62 |
Asymmetric Nozaki-Hiyama-Kishi (NHK) Allylation of Benzaldehyde
The same class of L-Isoleucinol-derived thiazoline-oxazoline ligands can be applied to the chromium-catalyzed asymmetric allylation of aldehydes.[1]
Catalyst System: CrCl₂ / Ligand / Mn / TMSCl
Reaction Scheme:
Caption: Workflow for the asymmetric NHK allylation.
Experimental Protocol:
-
To a flame-dried Schlenk tube under an argon atmosphere, add CrCl₂ (0.1 mmol), the L-Isoleucinol-derived thiazoline-oxazoline ligand (0.12 mmol), and manganese powder (0.5 mmol).
-
Anhydrous THF (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The mixture is cooled to 0 °C, and a solution of benzaldehyde (0.5 mmol) and allyl bromide (0.75 mmol) in THF (1 mL) is added, followed by the addition of TMSCl (1.0 mmol).
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of water (5 mL).
-
The mixture is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral homoallylic alcohol.
Quantitative Data Summary:
| Ligand R-group | Yield (%) | ee (%) |
| t-Bu | 84 | 85 |
| Ph | 75 | 78 |
| Bn | 81 | 82 |
Enantioselective Addition of Diethylzinc to Aldehydes
Modular chiral ligands derived from amino acids, including isoleucine, have been successfully employed in the enantioselective addition of diethylzinc to aldehydes.[2] While the specific ligand was derived from isoleucine, the principle is directly applicable to L-isoleucinol-derived ligands.
Catalyst System: Chiral ligand derived from L-Isoleucinol
Reaction Scheme:
Caption: Workflow for the enantioselective addition of diethylzinc.
Experimental Protocol:
-
A solution of the L-Isoleucinol-derived ligand (0.02 mmol) in anhydrous toluene (1 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere.
-
The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 1.2 mmol) is added dropwise.
-
The mixture is stirred at 0 °C for 20 minutes.
-
The aldehyde (1.0 mmol) is then added dropwise.
-
The reaction is stirred at 0 °C and monitored by TLC.
-
After completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The enantiomeric excess of the resulting chiral secondary alcohol is determined by chiral GC or HPLC analysis.
Quantitative Data Summary (for an Isoleucine-derived ligand):
| Aldehyde | Yield (%) | ee (%) |
| Cyclohexanecarboxaldehyde | 95 | 99 |
| Benzaldehyde | 98 | 92 |
| 4-Chlorobenzaldehyde | 97 | 95 |
Conclusion
L-Isoleucinol serves as an excellent and versatile chiral precursor for the synthesis of a variety of chiral ligands for asymmetric catalysis. The straightforward preparation of these ligands, coupled with their demonstrated efficacy in key carbon-carbon bond-forming reactions, highlights their potential for broader application in the synthesis of complex, enantiomerically enriched molecules. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the utility of L-Isoleucinol-derived ligands in their synthetic endeavors. Further exploration into different ligand architectures and a wider range of catalytic transformations is warranted to fully unlock the potential of this valuable chiral building block.
References
Application Notes and Protocols: Synthetic Routes to Enantiomerically Pure Amino Alcohols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically pure vicinal amino alcohols are fundamental chiral building blocks in organic synthesis and medicinal chemistry.[1][2][3] Their prevalence in natural products, pharmaceuticals, and agrochemicals, as well as their utility as chiral ligands and auxiliaries in asymmetric catalysis, underscores the critical need for efficient and stereoselective synthetic methods.[1][4][5][6][7] Molecules containing the 1,2-amino alcohol motif are found in numerous FDA-approved drugs, including treatments for cardiovascular disorders, viral infections, and cancer.[3][7] This document outlines several robust synthetic strategies for accessing these high-value compounds in an enantiomerically pure form, complete with comparative data and detailed experimental protocols.
Overview of Synthetic Strategies
The synthesis of enantiopure amino alcohols can be broadly categorized into three main approaches: asymmetric synthesis from prochiral precursors, resolution of racemic mixtures, and derivatization of readily available chiral molecules from the "chiral pool".[5][6]
-
Asymmetric Synthesis: This is often the most efficient approach, creating the desired stereocenters from achiral or prochiral starting materials using a chiral catalyst or auxiliary. Key methods include the asymmetric reduction of ketones, asymmetric aminohydroxylation of alkenes, and the enantioselective ring-opening of epoxides.[5][6]
-
Resolution of Racemates: This strategy involves separating a racemic mixture of amino alcohols. While classical resolution has a theoretical maximum yield of 50%, Dynamic Kinetic Resolution (DKR) provides a more powerful alternative by combining the resolution step with in-situ racemization of the slower-reacting enantiomer, enabling a theoretical yield of up to 100%.[8][9]
-
Chiral Pool Synthesis: This method utilizes naturally occurring, inexpensive enantiopure compounds like amino acids or sugars as starting materials.[5][10] The inherent chirality of the starting material is transferred to the final product through a series of chemical transformations.[10]
Caption: Key strategies for synthesizing enantiopure amino alcohols.
Detailed Synthetic Routes and Comparative Data
Asymmetric Reduction of Prochiral Ketones
The enantioselective reduction of prochiral α-amino ketones or other functionalized ketones is a direct and powerful method for producing chiral amino alcohols.[11] Two of the most reliable methods are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane to a prochiral ketone.[12][13][14] The reaction is highly predictable, versatile, and typically provides excellent enantiomeric excess (ee).[12] The catalyst is often generated in situ from a chiral amino alcohol, such as one derived from proline.[12][15]
-
Noyori Asymmetric Hydrogenation: This reaction uses ruthenium catalysts coordinated with chiral diphosphine ligands (e.g., BINAP) and a chiral diamine.[16] It is highly efficient for the hydrogenation of functionalized ketones, including α-amino ketones, often with very high turnover numbers and excellent enantioselectivity.[16][17]
Table 1: Asymmetric Reduction of Ketones to Chiral Alcohols
| Method | Catalyst System | Substrate Example | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| CBS Reduction | (S)-Me-CBS / BH₃·THF | Acetophenone | (R)-1-Phenylethanol | High | 76 | [18] |
| CBS Reduction | Proline-derived oxazaborolidine / BH₃ | Various Ketones | Chiral Alcohols | Excellent | >95 | [12] |
| Noyori ATH | RuCl₂[(R)-xylbinap][(R)-diapen] / t-BuOK | α-Amino Acetophenone | (R)-2-Amino-1-phenylethanol | 96 | 99.8 | [19] |
| Noyori ATH | Ru-catalyst / Formic acid/triethylamine | Unprotected α-ketoamines | Epinephrine | High | >99 |[20] |
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation (AA) allows for the direct, syn-selective conversion of an alkene into a vicinal amino alcohol.[21][22] The reaction uses a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand (derived from dihydroquinine or dihydroquinidine) and a nitrogen source (e.g., a salt of an N-halosulfonamide or carbamate).[21][22] The choice of ligand determines which face of the alkene is hydroxylated, thus controlling the product's absolute stereochemistry.[21] While powerful, potential drawbacks can include moderate yields due to regioselectivity issues with certain substrates.[5][6][22]
Table 2: Sharpless Asymmetric Aminohydroxylation of Alkenes
| Ligand | Nitrogen Source | Substrate Example | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (DHQD)₂-PHAL | CbzNClNa | Styrene | (S)-N-Cbz-phenylglycinol | Good | Excellent | [23] |
| (DHQ)₂-PHAL | AcNHBr / LiOH | Methyl Cinnamate | (2R,3S)-N-acetyl-3-phenylisoserine methyl ester | 90 | 99 | [22] |
| (DHQ)₂-AQN | BocNH₂ / t-BuOCl | β-Substituted Styrene | Chiral Oxazolidin-2-one precursor | Good | High | [24] |
| (DHQD)₂-PHAL | TsNClNa | 1-Dodecene | (S)-2-amino-1-dodecanol derivative | 75 | 96 |[25] |
Enantioselective Ring-Opening of Epoxides
The ring-opening of epoxides with nitrogen nucleophiles is a fundamental and straightforward route to β-amino alcohols.[7][26][27] Using meso-epoxides allows for the creation of two stereocenters in a single step with high enantioselectivity, controlled by a chiral catalyst.[28] The reaction is highly regioselective, with nucleophilic attack typically occurring at the less sterically hindered carbon, though this can be influenced by the choice of catalyst and substrate.[29][30]
Table 3: Asymmetric Ring-Opening of meso-Epoxides with Amines
| Catalyst System | Epoxide | Amine | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Sc(DS)₃ / Chiral Bipyridine | Cyclohexene Oxide | Aniline | trans-2-(Phenylamino)cyclohexanol | 95 | 95 | [28] |
| Sc(DS)₃ / Chiral Bipyridine | cis-Stilbene Oxide | Aniline | (1R,2R)-1,2-Diphenyl-2-(phenylamino)ethanol | 89 | 91 | [28] |
| Zirconium(IV) chloride | Various Epoxides | Various Amines | β-Amino Alcohols | Good-Excellent | N/A (Catalytic, not asymmetric) | [26] |
| Lipase TL IM | Styrene Oxide | Aniline | 2-(phenylamino)-1-phenylethan-1-ol | >99 | N/A (Biocatalytic) |[27] |
Experimental Protocols & Workflows
General Experimental Workflow
The synthesis of an enantiomerically pure amino alcohol follows a general workflow, from selecting the appropriate strategy to final analysis and purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. diva-portal.org [diva-portal.org]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. princeton.edu [princeton.edu]
- 10. Chiral pool - Wikipedia [en.wikipedia.org]
- 11. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 18. tandfonline.com [tandfonline.com]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 22. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]
- 23. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
- 27. mdpi.com [mdpi.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 30. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
L-Isoleucinol in the Development of Novel Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine, is a versatile and valuable building block in the asymmetric synthesis of novel bioactive molecules.[1] Its inherent chirality and dual functionality (amino and hydroxyl groups) make it an attractive starting material for the stereoselective construction of complex molecular architectures, including peptidomimetics, enzyme inhibitors, and various pharmaceutical agents.[1][2] This document provides detailed application notes and experimental protocols for the utilization of L-Isoleucinol in the development of such molecules, with a focus on practical synthesis and characterization.
Physicochemical Properties of L-Isoleucinol
A summary of the key physicochemical properties of L-Isoleucinol is presented in the table below.
| Property | Value |
| Chemical Formula | C6H15NO |
| Molecular Weight | 117.19 g/mol |
| Appearance | White to off-white crystalline solid or liquid |
| CAS Number | 24629-25-2 |
| Melting Point | 36-39 °C |
| Boiling Point | 97 °C at 14 mmHg |
| Solubility | Soluble in polar solvents such as water, methanol, and ethanol |
Core Synthetic Protocols
Preparation of L-Isoleucinol from L-Isoleucine
The most common method for the preparation of L-Isoleucinol is the reduction of the carboxylic acid functionality of L-isoleucine. This transformation preserves the stereochemistry at the chiral centers.
Experimental Protocol: Reduction of L-Isoleucine
Materials:
-
L-Isoleucine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve L-isoleucine (1.0 equivalent) in anhydrous THF.
-
Slowly add the L-isoleucine solution to the LiAlH₄ suspension via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washes, and remove the solvent under reduced pressure to obtain the crude L-Isoleucinol.
-
The crude product can be purified by distillation under reduced pressure or by recrystallization.
Workflow for L-Isoleucinol Synthesis
Caption: Synthesis of L-Isoleucinol from L-Isoleucine.
N-Boc Protection of L-Isoleucinol
The protection of the amino group of L-Isoleucinol is a common and often necessary step before its use in further synthetic transformations, particularly in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Experimental Protocol: N-Boc Protection
Materials:
-
L-Isoleucinol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a 1:1 mixture of Dioxane/Water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve L-Isoleucinol (1.0 equivalent) in DCM.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-Isoleucinol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Workflow for N-Boc Protection of L-Isoleucinol
References
Application Notes and Protocols: Industrial Applications of Chiral Amino Alcohols in Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are invaluable building blocks and catalysts in the fine chemical and pharmaceutical industries. Their stereogenic centers and dual functionality (hydroxyl and amino groups) make them versatile synthons for complex chiral molecules and highly effective ligands and catalysts in asymmetric synthesis. This document provides detailed application notes and protocols for key industrial uses of chiral amino alcohols, with a focus on practical methodologies and quantitative data for easy comparison.
Application Note: Chiral Amino Alcohols as Catalysts in Asymmetric Ketone Reduction
Chiral amino alcohols are precursors to highly efficient catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. One of the most prominent examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes oxazaborolidine catalysts derived from chiral amino alcohols like (S)-prolinol.
Quantitative Data for Asymmetric Ketone Reduction
The following table summarizes the performance of various chiral amino alcohol-derived catalysts in the asymmetric reduction of different ketone substrates.
| Entry | Ketone Substrate | Chiral Amino Alcohol Precursor | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| 1 | Acetophenone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Oxazaborolidine/BH₃-THF | >99 | 97 (R) | [1][2] |
| 2 | 1-Tetralone | (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Oxazaborolidine/BH₃-THF | 95 | 94 (S) | [1] |
| 3 | α-Tetralone | (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol | Oxazaborolidine/BH₃ | 99 | 99.9 (S) | [2] |
| 4 | Ethyl 4-chloroacetoacetate | Recombinant Enzyme (CpSADH) | Whole-cell biocatalyst | 95 | 99 (R) | [3] |
| 5 | Aromatic & Aliphatic Ketones | Chiral Lactam Alcohol | In situ generated oxazaborolidine | Good | High | [1] |
Experimental Protocol: Asymmetric Reduction of Acetophenone using an (S)-Prolinol-derived Oxazaborolidine Catalyst
This protocol describes a typical lab-scale procedure for the asymmetric reduction of acetophenone to (R)-1-phenylethanol, which can be adapted for larger-scale synthesis.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 eq).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Slowly add borane-dimethyl sulfide complex (0.1 eq) or a 1 M solution of BH₃·THF at 0 °C.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to 0 °C.
-
Slowly add a 1 M solution of borane-dimethyl sulfide complex or BH₃·THF (1.0 eq) to the catalyst solution.
-
Add acetophenone (1.0 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification:
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral alcohol.
-
-
Analysis:
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Experimental Workflow: Asymmetric Ketone Reduction
Caption: Workflow for asymmetric ketone reduction using a chiral amino alcohol-derived catalyst.
Application Note: Chiral Amino Alcohols as Synthons for Pharmaceutical Intermediates
Chiral amino alcohols are fundamental building blocks for the synthesis of a wide range of pharmaceuticals. Their inherent chirality is often incorporated directly into the final active pharmaceutical ingredient (API). For example, (S)-prolinol is a key starting material for several drugs.[4][5]
Quantitative Data for Synthesis of Pharmaceutical Intermediates
| Pharmaceutical Intermediate/API | Chiral Amino Alcohol Synthon | Key Transformation | Yield (%) | Enantiomeric Purity | Reference |
| Avanafil (Erectile Dysfunction) | (S)-Prolinol | Condensation with a carboxylic acid | - | High | [4] |
| Elbasvir (Hepatitis C) | (S)-Prolinol | Oxidation and condensation | - | High | [4] |
| Norepinephrine Precursor | α-Amino ketone | Asymmetric transfer hydrogenation | 91 | >99.9:0.1 (er) | [6] |
| (S)-2-amino-1-propanol containing drugs | (S)-2-amino-1-propanol | Various | - | High | [7] |
Experimental Protocol: Synthesis of an Avanafil Precursor from (S)-Prolinol
This protocol outlines a representative condensation reaction, a common step in utilizing chiral amino alcohols as synthons.
Materials:
-
(S)-Prolinol
-
4-(3-Chloro-4-methoxybenzylamino)-2-(pyrimidin-2-yl)pyrimidine-5-carboxylic acid (or a similar activated carboxylic acid derivative)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agents (e.g., HATU, 1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
-
Condensation:
-
Add (S)-prolinol (1.2 eq) to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide precursor.
-
Logical Relationship: Chiral Pool Synthesis
Caption: Logical flow of chiral pool synthesis starting from a chiral amino acid.
Other Important Industrial Applications
Beyond their roles as catalysts and direct synthons, chiral amino alcohols are also utilized in other key areas of fine chemical production:
-
Chiral Auxiliaries: They can be temporarily incorporated into a molecule to direct a stereoselective reaction, and then subsequently removed.
-
Resolving Agents: Chiral amino alcohols can be used to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts, which can then be separated by crystallization.[8][9]
-
Agrochemicals: Similar to pharmaceuticals, chiral amino alcohols serve as important building blocks for the synthesis of modern, stereochemically pure agrochemicals like fungicides and herbicides.[10][11]
-
Flavors and Fragrances: The stereochemistry of a molecule can significantly impact its organoleptic properties. Chiral amino alcohols are used in the synthesis of enantiomerically pure fragrance and flavor compounds.[12][13][14]
The versatility and accessibility of chiral amino alcohols from the chiral pool ensure their continued and expanding importance in the industrial production of fine chemicals.
References
- 1. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. york.ac.uk [york.ac.uk]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (S)-(+)-2-吡咯烷甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scentjourner.com [scentjourner.com]
- 13. leffingwell.com [leffingwell.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral amino alcohols utilizing engineered enzymes. Chiral amino alcohols are critical building blocks in the pharmaceutical industry for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[1][2][3][4] Biocatalysis, leveraging the high chemo-, regio-, and stereoselectivity of enzymes, offers a green and efficient alternative to traditional chemical methods.[2][5][6] This document details the use of engineered amine dehydrogenases (AmDHs), transaminases (ATAs), and ketoreductases (KREDs) for the asymmetric synthesis of these valuable compounds.
Introduction to Biocatalytic Approaches
The enzymatic synthesis of chiral amino alcohols primarily involves the asymmetric reduction of α-hydroxy ketones or the amination of corresponding ketones. Key enzyme classes that have been successfully engineered for these transformations include:
-
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct asymmetric reductive amination of ketones using ammonia as the amino donor, offering an atom-efficient route to chiral amines and amino alcohols.[1][3][7] Protein engineering has been instrumental in expanding their substrate scope beyond their natural amino acid precursors.[1][8]
-
Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from a donor molecule to a prochiral ketone.[8][9] Extensive engineering efforts have focused on improving their stability, substrate tolerance for bulky molecules, and overcoming equilibrium limitations.[8][9][10]
-
Ketoreductases (KREDs): KREDs are used for the stereoselective reduction of ketones to chiral alcohols.[11][12][13] In the context of amino alcohol synthesis, they can be used to produce chiral hydroxy ketones as precursors or in combination with other enzymes in cascade reactions.
Data Presentation: Performance of Engineered Enzymes
The following tables summarize the performance of various engineered enzymes in the synthesis of chiral amino alcohols and related chiral amines, showcasing the impact of protein engineering on catalytic efficiency and stereoselectivity.
Table 1: Engineered Amine Dehydrogenases (AmDHs) for Chiral Amino Alcohol Synthesis
| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Engineering Strategy | Reference |
| Engineered SpAmDH (wh84) | 1-Hydroxy-2-butanone (100 mM) | (S)-2-aminobutan-1-ol | 91-99% | >99% | Combinatorial Active-Site Saturation Test/Iterative Saturation Mutagenesis (CAST/ISM) | [1][7] |
| Engineered SpAmDH (wh84) | 1-Hydroxy-2-butanone (200 mM) | (S)-2-aminobutan-1-ol | 91-99% | >99% | CAST/ISM | [1][7] |
| Engineered AmDH from AADH | α- and β-hydroxy ketones | Chiral amino alcohols | High | >99% | Genome Mining & Engineering | [3][7] |
| Engineered BbPheDH | 2-Methylbutanone | (R)-2-methylbutylamine | 92.5% | 99.8% | Mutation of carboxylate pocket | [8] |
Table 2: Engineered Amine Transaminases (ATAs) for Chiral Amine/Amino Alcohol Precursor Synthesis
| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Engineering Strategy | Reference |
| Engineered Arthrobacter sp. ATA | Prositagliptin ketone (200 g/L) | Sitagliptin | 92% (isolated yield) | >99.95% | Directed Evolution (27 mutations) | [8] |
| Engineered ATA (CDX-043) | Sacubitril precursor ketone (75 g/L) | (2R,4S)-amino-methylpentanoic acid derivative | 90% | High | Directed Evolution (11 rounds) | [10] |
| Engineered Vibrio fluvialis TA | Racemic 1-Boc-3-aminopiperidine | (R)-1-Boc-3-aminopiperidine | ~49% | >99% | Directed Evolution | |
| Engineered ATA | 3,4-dimethoxyphenylacetone | (R)-3,4-dimethoxyamphetamine | 82% (yield) | >99% | Process Optimization | [8] |
Table 3: Engineered Ketoreductases (KREDs) for Chiral Alcohol Synthesis
| Enzyme Variant | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e., %) | Key Engineering Strategy | Reference |
| Engineered KRED (SSCRQ245G) | Benzil (100 g/L) | (S)-Benzoin | 100% | 99% | Semirational Protein Engineering | [14] |
| Recombinant CpSADH | Ethyl 4-chloroacetoacetate (36 g/L) | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 95% (yield) | 99% | Recombinant Expression | [2] |
| Evolved KRED | Bulky-hydrophobic ketone | Chiral Alcohol | High | High | Directed Evolution & ProSAR | [2] |
Experimental Protocols
The following are generalized protocols derived from common methodologies cited in the literature. Researchers should optimize these protocols for their specific enzyme, substrate, and target product.
Protocol 1: Expression and Purification of Engineered Enzymes (E. coli)
-
Transformation: Transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the engineered enzyme gene. Plate on selective LB agar plates (e.g., with ampicillin or kanamycin) and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to a desired temperature (e.g., 18-25°C) and induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. Continue to incubate for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, and protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer.
-
Purification: Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C). If the protein is His-tagged, load the supernatant onto a Ni-NTA affinity chromatography column. Wash the column and elute the protein with an imidazole gradient.
-
Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM phosphate buffer, pH 7.0) using dialysis or a desalting column.
-
Concentration and Storage: Concentrate the protein and store at -80°C until use.
Protocol 2: Biocatalytic Synthesis of a Chiral Amino Alcohol using an Engineered Amine Dehydrogenase (AmDH)
This protocol is based on the reductive amination of an α-hydroxy ketone.[3][7][15]
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer (e.g., 1 M NH4Cl/NH3·H2O, pH 8.5-9.0).
-
Cofactor and Regeneration System: Add the NAD(P)H cofactor (e.g., 1 mM NAD+). For cofactor regeneration, add a suitable system. A common system involves glucose and glucose dehydrogenase (GDH). Add glucose (e.g., 100 mM) and GDH (e.g., 2 mg/mL cell-free extract or purified enzyme).
-
Substrate Addition: Add the α-hydroxy ketone substrate to the desired final concentration (e.g., 50-200 mM).
-
Enzyme Addition: Initiate the reaction by adding the purified engineered AmDH (e.g., 0.3-0.6 mg/mL).
-
Reaction Conditions: Maintain the reaction at a constant temperature (e.g., 30°C) with agitation (e.g., 800-1000 rpm) for a specified time (e.g., 24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for substrate consumption and product formation using HPLC or GC.
-
Work-up and Analysis: After the reaction is complete, quench the reaction (e.g., by adding acid or a water-immiscible organic solvent). Centrifuge to remove the enzyme. Extract the product and analyze the conversion and enantiomeric excess by chiral HPLC or GC.
Protocol 3: Asymmetric Synthesis using an Engineered Amine Transaminase (ATA)
This protocol describes the amination of a prochiral ketone.
-
Reaction Mixture Preparation: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5-9.0).
-
Cofactor: Add the pyridoxal 5'-phosphate (PLP) cofactor to a final concentration of ~1 mM.
-
Amine Donor: Add the amine donor. Isopropylamine (IPM) is commonly used and can be added in high concentrations (e.g., 0.5-2 M) to drive the reaction equilibrium towards product formation.
-
Substrate Addition: Add the prochiral ketone substrate (e.g., 50-100 g/L). An organic co-solvent (e.g., DMSO) may be required for poorly soluble substrates.
-
Enzyme Addition: Initiate the reaction by adding the engineered ATA, either as a purified enzyme or a whole-cell biocatalyst.
-
Reaction Conditions: Incubate at a controlled temperature (e.g., 40-50°C) with agitation for 24-48 hours. The pH may need to be controlled throughout the reaction.
-
Monitoring and Analysis: Monitor the reaction as described in Protocol 2. Analyze the final product for conversion and diastereomeric/enantiomeric excess using chiral chromatography.
Visualizations: Workflows and Logic
The following diagrams illustrate the key processes and logic in the biocatalytic synthesis of chiral amino alcohols.
Caption: Experimental workflow for biocatalytic synthesis.
Caption: The directed evolution cycle for enzyme improvement.
Caption: Comparison of enzymatic pathways to chiral amines.
References
- 1. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli | Semantic Scholar [semanticscholar.org]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 4. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biocatalysis - Wordpress [reagents.acsgcipr.org]
- 6. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Protein engineering of amine transaminases [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (2S,3S)-2-Amino-3-methyl-1-pentanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-isoleucinol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing. | The compound is coming out of solution above its melting point. The solvent may be too nonpolar, or the solution is too concentrated. Rapid cooling can also contribute to this issue. | - Add a small amount of a more polar co-solvent. - Dilute the solution with more of the primary solvent. - Ensure a slow cooling rate. - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. |
| No crystal formation upon cooling. | The solution is not supersaturated. There may be too much solvent, or the compound is highly soluble even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Scratch the inner surface of the flask to create nucleation sites. |
| Low recovery of purified crystals. | The compound has significant solubility in the mother liquor. The chosen solvent may not be optimal. Loss during filtration and washing. | - Ensure the solution is sufficiently cooled before filtration to minimize solubility. - Use a minimal amount of ice-cold solvent to wash the crystals. - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Re-evaluate the solvent system for a better solubility profile (high solubility at high temperature, low solubility at low temperature). |
| Crystals are colored or contain visible impurities. | Impurities are co-crystallizing with the product. The crude material may be highly impure. | - Perform a hot filtration to remove insoluble impurities before cooling. - Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. - A second recrystallization may be necessary. |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing of the compound on a silica gel column. | This compound is a polar amino alcohol and can interact strongly with the acidic silanol groups on the silica gel surface. | - Add a basic modifier to the eluent, such as 0.5-2% triethylamine or ammonia in the mobile phase, to suppress the interaction with silica. - Use a different stationary phase, such as basic or neutral alumina, or consider reverse-phase chromatography (C18). |
| Poor separation of the desired compound from impurities. | The chosen eluent system does not provide sufficient resolution. | - Optimize the mobile phase composition by running thin-layer chromatography (TLC) with various solvent systems. - Employ gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| High backpressure in the column. | The column may be clogged with particulate matter from the sample or precipitation of the compound. The column frit may be blocked. | - Ensure the sample is fully dissolved and filtered through a syringe filter before loading onto the column. - If precipitation is occurring on the column, a different solvent system may be needed. - Back-flushing the column may dislodge particulates from the frit. |
Distillation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping or violent boiling during vacuum distillation. | Uneven heating or lack of nucleation sites. Boiling stones are not effective under vacuum. | - Use a magnetic stir bar for smooth boiling. - Ensure the flask is not more than two-thirds full. - Heat the flask evenly using a heating mantle. |
| Product solidifies in the condenser. | The condenser temperature is too low, causing the product to freeze. | - Use a condenser with a wider bore. - Circulate warmer fluid through the condenser, or use a static water bath around the condenser. |
| Inability to achieve a low enough pressure. | Leaks in the distillation apparatus. The vacuum pump is not adequate. | - Ensure all glass joints are properly sealed and greased. - Check all tubing and connections for cracks or loose fittings. - Verify the performance of the vacuum pump. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are:
-
Recrystallization: This is often a cost-effective method for removing impurities, especially if a suitable solvent system can be identified. It can yield high-purity material.
-
Vacuum Distillation: Due to its relatively low molecular weight and potential for thermal stability at reduced pressure, vacuum distillation is a viable option for purification, particularly for removing non-volatile or highly volatile impurities.
-
Column Chromatography: While it can be challenging due to the polarity of the amino alcohol, column chromatography on silica gel (with a modified eluent) or other stationary phases like alumina can be effective for separating closely related impurities.
Q2: How do I choose the best purification method?
A2: The choice of purification method depends on several factors:
-
Nature and amount of impurities: If the impurities have significantly different boiling points, distillation may be optimal. If the impurities have different polarities, chromatography is a good choice. For removing minor, less soluble impurities, recrystallization is often preferred.
-
Required purity: For very high purity requirements, a combination of methods, such as distillation followed by recrystallization, may be necessary.
-
Scale of purification: For large-scale purification, recrystallization or distillation are generally more economically viable than chromatography.
-
Thermal stability of the compound: If the compound is thermally labile, vacuum distillation at lower temperatures or non-thermal methods like chromatography and recrystallization are recommended.
Q3: What is a good solvent for the recrystallization of this compound?
A3: A good starting point for recrystallization solvent screening for amino alcohols includes polar protic solvents, nonpolar solvents, and their mixtures. Potential solvent systems could include:
-
Water or ethanol-water mixtures: Amino alcohols often have good solubility in water and alcohols at elevated temperatures and lower solubility upon cooling.
-
Toluene or heptane: These nonpolar solvents may be suitable, or they can be used as anti-solvents with a more polar solvent in a binary system.
-
Ethyl acetate-hexane mixtures: This is another common solvent/anti-solvent system for compounds of intermediate polarity.
The ideal solvent will dissolve the crude product when hot but will have low solubility for the pure compound when cold, while the impurities remain in solution.
Q4: How can I analyze the purity of my this compound sample?
A4: The purity of this compound can be assessed using the following analytical techniques:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for determining the purity of volatile compounds and for quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the compound. This involves using a chiral stationary phase that can separate the (2S,3S) enantiomer from its other stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any structurally similar impurities.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique can help to identify unknown impurities by their mass-to-charge ratio.
Data Presentation
Table 1: Comparison of Purification Techniques for Amino Alcohols (Illustrative)
| Technique | Typical Yield | Achievable Purity | Throughput | Cost | Primary Application |
| Recrystallization | 60-90% | >99% | High | Low | Removal of less soluble or trace impurities. |
| Vacuum Distillation | 70-95% | 98-99.5% | High | Medium | Separation of compounds with different boiling points. |
| Column Chromatography | 40-80% | >99.5% | Low | High | Separation of closely related compounds with different polarities. |
Disclaimer: The values in this table are illustrative and can vary significantly based on the specific impurities present in the crude material and the optimization of the purification process.
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., toluene, ethanol/water)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture with stirring.
-
Continue adding the solvent in small portions until the solid completely dissolves at the boiling point of the solvent.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify crude this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stir plate with a magnetic stir bar
-
Cold trap (recommended)
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Start the stirrer and begin to evacuate the system.
-
Once the desired pressure is reached and stable, begin to heat the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point for the given pressure. (Note: The boiling point under vacuum will be significantly lower than the atmospheric boiling point. A pressure-temperature nomograph can be used for estimation).
-
Continue distillation until the desired product has been collected, then stop heating.
-
Allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
Technical Support Center: Synthesis of L-Isoleucinol
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of L-Isoleucinol. Our aim is to address common challenges and provide detailed experimental protocols to ensure successful and high-purity synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of L-Isoleucinol?
A1: The synthesis of L-Isoleucinol, primarily through the reduction of L-isoleucine, can lead to several impurities. These can be broadly categorized as starting material-related, reaction-related, and workup-related.
-
Starting Material-Related Impurities:
-
Unreacted L-isoleucine: Incomplete reduction can leave residual L-isoleucine in the final product.
-
Diastereomers of L-isoleucine (e.g., L-allo-isoleucine): Commercial L-isoleucine may contain small amounts of diastereomers, which will be reduced to their corresponding amino alcohols.[1][2]
-
Other amino acids: Impurities from the L-isoleucine source, such as leucine and valine, can also be present and subsequently reduced.[3][4]
-
-
Reaction-Related Impurities:
-
Diastereomers of L-Isoleucinol: While the reduction of the carboxylic acid to an alcohol does not directly involve the chiral centers, harsh reaction conditions (e.g., high temperatures) can potentially lead to epimerization at the α-carbon.[5]
-
Over-reduction products: Although less common for the primary alcohol, aggressive reaction conditions could theoretically lead to further reactions.
-
Side-products from the reducing agent: Lithium aluminum hydride (LiAlH₄) can react with solvents or trace amounts of water to form aluminum salts.[5]
-
-
Workup-Related Impurities:
-
Inorganic salts: The quenching and workup process after LiAlH₄ reduction generates aluminum and lithium salts (e.g., LiOH, Al(OH)₃), which must be completely removed.[5]
-
Solvent residues: Residual solvents from the reaction and extraction steps (e.g., tetrahydrofuran, diethyl ether, ethyl acetate) can be present in the final product.
-
Q2: How can I minimize the formation of these impurities?
A2: Minimizing impurity formation requires careful control over the entire synthetic process, from starting material quality to reaction conditions and purification.
-
Use high-purity L-isoleucine: Start with L-isoleucine of the highest possible purity to minimize the carry-over of other amino acids and diastereomers.
-
Ensure anhydrous conditions: LiAlH₄ reacts violently with water.[5] All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent side reactions and ensure the efficiency of the reduction.
-
Control reaction temperature: The reduction should be carried out at low temperatures (e.g., 0 °C) to minimize the risk of side reactions and potential epimerization.[6]
-
Optimize reagent stoichiometry: Use a slight excess of LiAlH₄ to ensure complete reduction of the L-isoleucine, but avoid a large excess which can complicate the workup.
-
Perform a careful workup: Follow a well-established workup procedure to effectively remove inorganic salts. The Fieser workup is a common and effective method.
-
Thorough purification: Utilize appropriate purification techniques, such as column chromatography or crystallization, to separate L-Isoleucinol from any remaining impurities.
Q3: What are the key analytical techniques for assessing the purity of L-Isoleucinol?
A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the diastereomeric purity of L-Isoleucinol. Reversed-phase HPLC can be used to quantify unreacted L-isoleucine and other non-chiral impurities.[1][7] Derivatization with reagents like o-phthalaldehyde (OPA) can aid in the detection of amino-containing compounds.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is effective for identifying and quantifying volatile impurities, such as residual solvents. Derivatization of L-Isoleucinol can also allow for its analysis by GC-MS to assess purity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of L-Isoleucinol and identifying impurities. The presence of unexpected signals can indicate the presence of byproducts.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the crude product. A common developing system for amino alcohols is a mixture of butanol, water, and acetic acid.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of L-Isoleucinol and provides potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Inactivity: The LiAlH₄ may have degraded due to exposure to moisture. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss during Workup: Emulsion formation during extraction or precipitation of the product with inorganic salts. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 2. Allow the reaction to stir for a longer period or let it warm to room temperature after the initial addition. Monitor the reaction by TLC. 3. Add the quenching reagents very slowly with vigorous stirring. Use of a filter aid like Celite during filtration can help break up emulsions and improve recovery. |
| Product is Contaminated with Unreacted L-isoleucine | 1. Insufficient Reducing Agent: Not enough LiAlH₄ was used to fully reduce the starting material. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Use a slight excess (e.g., 1.5-2 equivalents) of LiAlH₄. 2. Increase the reaction time and monitor for the disappearance of the starting material by TLC. |
| Presence of Diastereomeric Impurities | 1. Racemization during reaction: Harsh reaction conditions (e.g., high temperature) may cause epimerization.[5] 2. Impure Starting Material: The L-isoleucine used contained diastereomeric impurities. | 1. Maintain a low reaction temperature (0 °C or below) throughout the addition and reaction. 2. Use high-purity L-isoleucine (>99% ee). If necessary, purify the starting material before use. |
| Final Product is an Oil Instead of a Solid | 1. Presence of Impurities: Residual solvents or other impurities can lower the melting point of the product. 2. Hygroscopic Nature: L-Isoleucinol can absorb moisture from the air.[6] | 1. Purify the product further using column chromatography or recrystallization. Ensure all solvents are removed under high vacuum. 2. Handle the purified product under an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container with a desiccant. |
| Difficulty in Removing Aluminum Salts during Workup | 1. Incorrect Quenching Procedure: The order or rate of addition of quenching reagents was not optimal. 2. Insufficient Stirring: Poor mixing during quenching can lead to the formation of large, gelatinous precipitates that are difficult to filter. | 1. Follow a standardized workup procedure, such as the Fieser method (sequential addition of water, then 15% NaOH solution, then more water). 2. Use a mechanical stirrer to ensure vigorous mixing during the entire quenching process. |
Experimental Protocols
Protocol 1: Synthesis of L-Isoleucinol via LiAlH₄ Reduction
This protocol is adapted from a general procedure for the reduction of amino acids.[11]
Materials:
-
L-isoleucine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
15% (w/v) Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5-2 equivalents) and anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of L-isoleucine: In a separate flask, suspend L-isoleucine (1 equivalent) in anhydrous THF. Slowly add this suspension to the LiAlH₄ suspension via the dropping funnel over 1-2 hours, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used), followed by 15% NaOH solution (X mL), and then water again (3X mL).
-
Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The crude L-Isoleucinol can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/ether).
Protocol 2: HPLC Analysis for Purity Assessment
This is a general guideline for HPLC analysis. The specific conditions may need to be optimized.
Materials:
-
L-Isoleucinol sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
Chiral HPLC column (for diastereomeric purity)
-
C18 reversed-phase column (for general purity)
Method for Diastereomeric Purity:
-
Column: Chiral stationary phase (e.g., cellulose or amylose-based)
-
Mobile Phase: A mixture of hexane and ethanol with a small amount of an amine modifier (e.g., diethylamine) is often effective for separating chiral amino alcohols.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or a refractive index detector.
Method for General Purity:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 4. JP2587671B2 - Purification method of L-isoleucine - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of L-Isoleucinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of L-Isoleucinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing L-Isoleucinol?
A1: The most prevalent laboratory-scale method for synthesizing L-Isoleucinol is the reduction of the carboxylic acid group of L-Isoleucine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether-based solvent, such as tetrahydrofuran (THF).[1] An alternative method involves the use of sodium borohydride with iodine (NaBH₄/I₂).[2]
Q2: What are the key safety precautions when working with lithium aluminum hydride (LiAlH₄)?
A2: Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and protic solvents.[3] Key safety precautions include:
-
Working in a fume hood with proper personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Ensuring all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Using anhydrous solvents.
-
Quenching the reaction carefully and slowly at a low temperature (0 °C).
Q3: Can I use sodium borohydride (NaBH₄) instead of LiAlH₄ for the reduction?
A3: Sodium borohydride alone is generally not strong enough to reduce a carboxylic acid to an alcohol.[4] However, a combination of sodium borohydride and iodine (NaBH₄/I₂) can be an effective and safer alternative to LiAlH₄ for this transformation, with reported yields of L-Isoleucinol around 75%.[2]
Q4: What are the typical yields for L-Isoleucinol synthesis?
A4: The yield of L-Isoleucinol can vary depending on the chosen method and reaction conditions. For the reduction of L-Isoleucine, reported yields are in the range of 73-75% when using LiAlH₄ for the analogous reduction of L-valine to L-valinol.[1] A 75% yield has been reported for the synthesis of L-Isoleucinol using the NaBH₄/I₂ method.[2]
Troubleshooting Guides
Issue 1: Low or No Yield of L-Isoleucinol
| Possible Cause | Troubleshooting Steps |
| Inactive Reducing Agent | LiAlH₄ is highly sensitive to moisture. Ensure it has been stored and handled under strictly anhydrous conditions. Use a fresh, unopened container or a properly stored sample. |
| Presence of Moisture in the Reaction | Oven-dry all glassware before use and conduct the reaction under an inert atmosphere (nitrogen or argon). Use anhydrous solvents. |
| Incomplete Reaction | The reaction may require longer reaction times or higher temperatures (reflux). Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture. |
| Improper Workup Procedure | The workup is critical for isolating the product. Follow a well-established procedure, such as the Fieser workup, to effectively remove aluminum salts.[1] Ensure the pH is adjusted correctly during extraction to maximize product recovery. |
| Poor Quality Starting Material | Ensure the L-Isoleucine used is of high purity. Impurities in the starting material can lead to side reactions and lower the yield of the desired product. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Formation of an Emulsion During Workup | The formation of aluminum hydroxide can lead to persistent emulsions during aqueous extraction. To break the emulsion, add a saturated solution of Rochelle's salt (sodium potassium tartrate) and stir vigorously. Alternatively, filtering the mixture through a pad of Celite can help remove the solid aluminum salts. |
| Product is Water-Soluble | L-Isoleucinol has some solubility in water. During extraction, use a suitable organic solvent in sufficient quantities. Multiple extractions (3-4 times) will be necessary to maximize the recovery of the product from the aqueous layer. |
| Co-elution of Impurities During Chromatography | If using column chromatography for purification, optimize the solvent system to achieve better separation. A gradient elution may be necessary. |
| Difficulty in Crystallization | If crystallization is used for purification, ensure the correct solvent or solvent mixture is being used. Seeding the solution with a small crystal of pure L-Isoleucinol can help induce crystallization. Slow cooling of the solution can also promote the formation of larger, purer crystals. |
Quantitative Data
Table 1: Comparison of Reducing Agents for the Synthesis of Amino Alcohols
| Reducing Agent | Starting Material | Product | Reported Yield (%) | Reference |
| LiAlH₄ | L-Valine | L-Valinol | 73-75 | [1] |
| NaBH₄/I₂ | L-Isoleucine | L-Isoleucinol | 75 | [2] |
| NaBH₄/I₂ | L-Proline | L-Prolinol | 58 | [2] |
| NaBH₄/I₂ | L-Methionine | L-Methioninol | 65 | [2] |
Experimental Protocols
Protocol 1: Synthesis of L-Isoleucinol via LiAlH₄ Reduction (Adapted from L-Valinol Synthesis)
Materials:
-
L-Isoleucine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Flush the flask with nitrogen and add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add L-Isoleucine (1 equivalent) in portions to control the evolution of hydrogen gas.
-
After the addition is complete, remove the ice bath, allow the reaction to warm to room temperature, and then reflux for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams).
-
Add 15% aqueous NaOH solution (x mL).
-
Add water (3x mL) and stir the mixture for 30 minutes at room temperature.
-
Filter the resulting white precipitate of aluminum salts and wash the filter cake with diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude L-Isoleucinol.
-
Purify the crude product by vacuum distillation or crystallization.
Visualizations
Caption: Workflow for the synthesis of L-Isoleucinol via LiAlH₄ reduction.
Caption: Troubleshooting logic for low yield in L-Isoleucinol synthesis.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Chiral Amino Alcohol Production
Welcome to the Technical Support Center for the scale-up of chiral amino alcohol production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the production of chiral amino alcohols?
A1: Scaling up the synthesis of chiral amino alcohols often presents a unique set of challenges that can impact yield, purity, and enantioselectivity. Key issues include:
-
Catalyst Deactivation: Catalysts that are effective at the lab scale may deactivate more rapidly under the prolonged reaction times and potentially different mass and heat transfer conditions of a larger reactor.
-
Maintaining Enantioselectivity: Achieving high enantiomeric excess (ee) can be more difficult at scale due to factors like localized temperature fluctuations, inadequate mixing, and changes in reactant concentrations.
-
Product Isolation and Purification: Isolating the desired chiral amino alcohol from the reaction mixture and achieving high purity can be complicated by the presence of byproducts, residual catalyst, and solvents.
-
Safety and Handling: Larger quantities of reagents and solvents require more stringent safety protocols and specialized equipment.
Q2: How can I determine the enantiomeric excess (ee%) of my chiral amino alcohol product?
A2: The most common and reliable methods for determining the enantiomeric excess of chiral amino alcohols are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).
-
Chiral HPLC: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.
-
Chiral GC: Similar to HPLC, this method employs a capillary column with a chiral stationary phase to separate volatile enantiomers. Derivatization of the amino alcohol may be necessary to improve volatility and separation.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) in the Final Product
Potential Cause A: Catalyst or Ligand Issues
-
Question: Could the catalyst be the source of poor enantioselectivity?
-
Answer: Yes, the catalyst's integrity is a critical starting point for troubleshooting.
-
Purity: Ensure the chiral catalyst and any associated ligands are of high purity, as impurities can interfere with the formation of the active catalytic species.
-
Air and Moisture Sensitivity: Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure all glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).
-
Catalyst Degradation: Pre-formed catalysts can degrade over time. It is advisable to use a fresh batch or a recently opened container.
-
Insufficient Catalyst Loading: A low catalyst loading may allow a non-selective background reaction to proceed, which will lower the overall enantiomeric excess of the product.[1]
-
Potential Cause B: Reaction Conditions
-
Question: How do reaction parameters affect enantioselectivity?
-
Answer: Temperature, solvent, and reactant addition rates are crucial.
-
Temperature: Asymmetric reactions are often highly sensitive to temperature. Lower temperatures generally favor higher enantioselectivity. Ensure consistent and accurate temperature control throughout the reaction.
-
Solvent: The choice of solvent can significantly influence the catalyst's conformation and the reaction pathway.[1] It may be necessary to screen different solvents to find the optimal one for your specific reaction.
-
Addition Rate: Slow, controlled addition of reagents can help maintain optimal concentrations and minimize side reactions that may lower enantioselectivity.
-
Issue 2: Catalyst Deactivation or Low Activity at a Larger Scale
Potential Cause A: Impurities
-
Question: Why is my catalyst losing activity during the scale-up?
-
Answer: Impurities in starting materials, reagents, or solvents can act as catalyst poisons. These substances can bind to the active sites of the catalyst, rendering them inactive. It is crucial to use high-purity materials for large-scale reactions.
Potential Cause B: Mass and Heat Transfer Limitations
-
Question: Can the reactor design impact catalyst performance?
-
Answer: Yes, inadequate mixing in large reactors can lead to poor mass and heat transfer. This can result in localized "hot spots" that can degrade the catalyst or areas of low reactant concentration that slow down the reaction. Ensure your reactor is designed for efficient mixing at the intended scale.
Potential Cause C: Leaching of the Catalyst
-
Question: Is it possible for the catalyst to be lost from the support?
-
Answer: For supported catalysts, leaching of the active metal into the reaction solution can occur, leading to a loss of activity. This can be influenced by the solvent, temperature, and the nature of the support.
Data Presentation
Table 1: Scale-Up of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation [1]
| Entry | Substrate (Scale) | Catalyst (mol %) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1a (10 g) | 0.2 | 2a | 91 | >99.9:0.1 |
| 2 | 1b (10 g) | 0.13 | 2b | 93 | 99.3:0.7 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of a Norepinephrine Precursor via Asymmetric Transfer Hydrogenation[1]
Materials:
-
α-Amino ketone HCl salt (1a)
-
RuCl[(S,S)-Teth-TsDpen]
-
Formic acid/triethylamine (5:2 azeotrope)
-
Aqueous 28% NH₄OH
-
Suitable reaction vessel
-
Standard laboratory glassware
Procedure:
-
To a reaction vessel, add the α-amino ketone HCl salt (1a, 10 g scale).
-
Add the RuCl[(S,S)-Teth-TsDpen] catalyst at a loading of 0.2 mol %.
-
Introduce the formic acid/triethylamine azeotrope, which serves as the hydrogen source.
-
Stir the reaction mixture at the designated temperature. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, initiate direct crystallization from the reaction mixture by adding aqueous 28% NH₄OH.
-
Isolate the product by filtration.
-
Wash the isolated solid with a suitable solvent and dry under vacuum to obtain the final product.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination
Objective: To determine the enantiomeric excess of a chiral amino alcohol product.
Materials and Equipment:
-
HPLC system with a UV or other suitable detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
The purified chiral amino alcohol sample
-
A racemic standard of the amino alcohol
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified chiral amino alcohol in the mobile phase. Prepare a similar solution of the racemic standard.
-
Column Selection: Choose a chiral column known to be effective for separating amino alcohols. Polysaccharide-based columns are a common starting point.
-
Mobile Phase Selection: A typical mobile phase for normal-phase separation is a mixture of hexane and isopropanol (e.g., 98:2 v/v). This may require optimization for your specific compound.
-
Method Development (using the racemic standard):
-
Inject the racemic standard onto the HPLC system.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Adjusting the column temperature can also improve resolution.
-
-
Sample Analysis:
-
Once a suitable method is established, inject your purified sample.
-
The two enantiomers will elute as separate peaks.
-
-
Calculation of Enantiomeric Excess (ee%):
-
Calculate the area of each enantiomer peak.
-
Use the following formula to determine the ee%: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
References
Technical Support Center: L-Isoleucinol in Diastereoselective Reactions
Welcome to the technical support center for troubleshooting diastereoselectivity in reactions involving L-Isoleucinol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during stereoselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is L-Isoleucinol and how is it used as a chiral auxiliary?
L-Isoleucinol, (2S,3S)-2-amino-3-methyl-1-pentanol, is a chiral amino alcohol derived from the natural amino acid L-isoleucine. Its two stereocenters make it a valuable chiral auxiliary in asymmetric synthesis. It is commonly converted into a rigid heterocyclic system, such as an oxazolidinone, which can then be N-acylated. The steric bulk of the sec-butyl group on the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite face and thereby controlling the stereochemical outcome of the reaction.
Q2: What are the most common reactions where L-Isoleucinol is used to control diastereoselectivity?
L-Isoleucinol-derived auxiliaries are primarily used in carbon-carbon bond-forming reactions where new stereocenters are created. These include:
-
Asymmetric Aldol Reactions: Reaction of an N-acyl L-Isoleucinol-derived auxiliary enolate with an aldehyde to produce β-hydroxy carbonyl compounds with high diastereoselectivity.
-
Asymmetric Alkylation: Stereoselective alkylation of the enolate derived from an N-acyl L-Isoleucinol auxiliary.
-
Asymmetric Michael Additions: Conjugate addition of the enolate to α,β-unsaturated carbonyl compounds.
Q3: How is the L-Isoleucinol auxiliary typically removed after the reaction?
The auxiliary is usually cleaved under conditions that do not racemize the newly formed stereocenters. Common methods for cleaving N-acyl oxazolidinone auxiliaries include:
-
Hydrolysis: Using reagents like lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) to generate the chiral carboxylic acid.[1]
-
Reductive Cleavage: Using reagents like lithium borohydride (LiBH4) or lithium aluminum hydride (LiAlH4) to produce the corresponding chiral alcohol.
-
Transamination/Thiolysis: Conversion to other functional groups like Weinreb amides or thioesters.
Troubleshooting Guide
Low Diastereoselectivity
Problem: The diastereomeric ratio (d.r.) of my product is lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Enolate Formation or Isomerization | Ensure complete deprotonation by using a sufficiently strong base (e.g., LDA, NaHMDS) and appropriate solvent (e.g., dry THF). For boron enolates in aldol reactions, ensure the use of a suitable Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., DIPEA) to favor the formation of the Z-enolate. |
| Incorrect Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C) to enhance kinetic control and minimize background reactions or enolate equilibration. Gradually warm the reaction only if necessary. |
| Lewis Acid Choice and Chelation | In aldol reactions, the choice of Lewis acid is critical for forming a rigid Zimmerman-Traxler transition state.[2] For N-acyl oxazolidinones, boron or titanium Lewis acids often give high selectivity. Ensure the Lewis acid is of high purity and used in the correct stoichiometric amount. |
| Steric Hindrance of Substrates | Highly bulky electrophiles or acyl groups can sometimes lead to reduced diastereoselectivity. If possible, consider modifying the substrate or the acyl group on the auxiliary. |
| Protic Impurities | Water or other protic impurities can quench the enolate or interfere with the Lewis acid, leading to poor selectivity. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Poor Yield
Problem: The overall yield of the desired product is low.
| Potential Cause | Recommended Solution |
| Inefficient Auxiliary Acylation | Ensure complete acylation of the L-Isoleucinol-derived oxazolidinone. Using a mild acyl transfer catalyst like DMAP with the acid chloride or anhydride can improve yields. |
| Side Reactions | At higher temperatures, side reactions such as self-condensation of the enolate can occur. Maintain low temperatures throughout the addition of the electrophile. |
| Difficult Auxiliary Cleavage | The chosen cleavage method may not be suitable for the substrate, leading to decomposition. Screen different cleavage conditions (e.g., LiOH, LiOOH, LiBH₄) on a small scale to find the optimal method. For sterically hindered products, longer reaction times or slightly elevated temperatures for cleavage may be necessary. |
| Product Instability during Workup/Purification | Some chiral products can be sensitive to acidic or basic conditions during workup or on silica gel during chromatography. Use neutralized workup procedures and consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of a Chiral N-Acyl Oxazolidinone from L-Isoleucinol (Analogous Method)
This protocol describes the general steps to prepare the chiral auxiliary, which is a prerequisite for its use in diastereoselective reactions.
-
Synthesis of the Oxazolidinone:
-
L-Isoleucinol is reacted with a carbonate source, such as diethyl carbonate or phosgene (or a phosgene equivalent like triphosgene), in the presence of a base to form the corresponding oxazolidinone.
-
-
N-Acylation:
-
To a solution of the L-Isoleucinol-derived oxazolidinone in anhydrous THF at -78 °C, add n-butyllithium (n-BuLi) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., propionyl chloride) dropwise and stir for 1 hour at -78 °C.
-
Allow the reaction to warm to 0 °C and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-acyl oxazolidinone by column chromatography on silica gel.
-
Protocol 2: Diastereoselective Aldol Reaction (General Procedure)
This protocol outlines a typical procedure for an Evans-type aldol reaction using a chiral oxazolidinone auxiliary.
-
Enolate Formation:
-
Dissolve the N-acyl oxazolidinone in anhydrous dichloromethane (DCM) or THF and cool to 0 °C.
-
Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C. This should result in the formation of the Z-boron enolate.
-
-
Aldol Addition:
-
Add the aldehyde, either neat or as a solution in the reaction solvent, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-3 hours, then allow it to warm to 0 °C over 1 hour.
-
-
Workup:
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the aldol adduct by column chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol provides a common method for removing the auxiliary to yield the chiral carboxylic acid.
-
Hydrolysis with Lithium Hydroperoxide:
-
Dissolve the aldol adduct in a mixture of THF and water (e.g., 3:1 v/v) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide dropwise, followed by an aqueous solution of lithium hydroxide (LiOH).
-
Stir the mixture at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC).
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Separate the layers and extract the aqueous layer with an organic solvent to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with dilute HCl and extract the desired carboxylic acid with an organic solvent.
-
Dry the organic layer containing the product and concentrate under reduced pressure.
-
Data Presentation
The following tables present hypothetical, yet representative, data for diastereoselectivity in aldol reactions using an L-Isoleucinol-derived oxazolidinone auxiliary. This data is based on trends observed with structurally similar auxiliaries like those derived from L-Valinol.
Table 1: Effect of Reaction Conditions on Diastereoselectivity
| Entry | Aldehyde | Lewis Acid | Base | Solvent | Temp (°C) | d.r. (syn:anti) |
| 1 | Isobutyraldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >98:2 |
| 2 | Isobutyraldehyde | TiCl₄ | DIPEA | CH₂Cl₂ | -78 | 95:5 |
| 3 | Benzaldehyde | Bu₂BOTf | DIPEA | CH₂Cl₂ | -78 to 0 | >98:2 |
| 4 | Isobutyraldehyde | LDA | - | THF | -78 | 85:15 |
Table 2: Cleavage of the Auxiliary and Product Yield
| Entry | Cleavage Reagent | Product Type | Yield (%) |
| 1 | LiOH / H₂O₂ | Carboxylic Acid | 85 |
| 2 | LiBH₄ | Alcohol | 90 |
| 3 | Me(MeO)NH·HCl, AlMe₃ | Weinreb Amide | 88 |
Visualizations
Caption: General workflow for asymmetric synthesis using an L-Isoleucinol auxiliary.
Caption: Troubleshooting logic for low diastereoselectivity in aldol reactions.
References
Characterization of byproducts in L-Isoleucinol synthesis
Welcome to the Technical Support Center for L-Isoleucinol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the characterization of byproducts encountered during L-Isoleucinol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in L-Isoleucinol synthesis via the reduction of L-Isoleucine?
A1: During the synthesis of L-Isoleucinol by the reduction of L-Isoleucine or its derivatives (e.g., esters), several byproducts can form. The most common include:
-
Unreacted L-Isoleucine: Incomplete reduction can leave residual starting material in the final product.
-
Diastereomers of L-Isoleucinol: L-Isoleucine has two chiral centers, meaning stereoisomers can be present. Racemization at the alpha-carbon during the reaction can lead to the formation of D-allo-Isoleucinol, L-allo-Isoleucinol, and D-Isoleucinol.
-
Over-reduction Products: Depending on the reducing agent and reaction conditions, the secondary alcohol in the side chain could potentially be further reduced, although this is less common.
-
Byproducts from Protecting Groups: If protected forms of L-Isoleucine are used (e.g., N-protected or O-protected esters), byproducts related to incomplete deprotection or side reactions of the protecting groups can occur.
-
Aldehyde Intermediate: The reduction of a carboxylic acid or ester to an alcohol proceeds through an aldehyde intermediate. Under certain conditions, this intermediate may be present as an impurity.
Q2: How can I detect the presence of these byproducts in my L-Isoleucinol sample?
A2: A combination of analytical techniques is typically employed for the detection and characterization of byproducts:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable column (e.g., C18) is a primary method for assessing purity and separating L-Isoleucinol from less polar byproducts.
-
Chiral HPLC: To separate and quantify diastereomers, a chiral column or a chiral derivatizing agent is necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying byproducts by providing molecular weight information, which aids in structural elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help in the structural confirmation of the final product and the identification of major impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of the reaction and getting a preliminary assessment of the product's purity.
Q3: What is the most challenging byproduct to remove during the purification of L-Isoleucinol?
A3: Diastereomers are often the most difficult byproducts to separate from the desired L-Isoleucinol product. Due to their similar physicochemical properties, they often co-elute in standard chromatographic methods. Specialized techniques like chiral chromatography or fractional crystallization are typically required for their removal.
Troubleshooting Guides
This section addresses specific issues that may arise during your L-Isoleucinol synthesis and byproduct characterization.
Issue 1: Low Purity of the Final L-Isoleucinol Product
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature.- Use a stronger or more appropriate reducing agent.- Ensure the stoichiometry of the reducing agent is sufficient. |
| Degradation of Product | - Optimize the work-up procedure to minimize exposure to harsh acidic or basic conditions.- Ensure the reaction temperature is not excessively high. |
| Contaminated Reagents | - Use high-purity L-Isoleucine and solvents.- Verify the quality of the reducing agent. |
Issue 2: Presence of Unexpected Peaks in the HPLC Chromatogram
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Formation of Diastereomers | - Analyze the sample using chiral HPLC to confirm the presence of stereoisomers.- Optimize reaction conditions to minimize racemization (e.g., lower temperature, choice of base if applicable). |
| Side Reactions | - Identify the unexpected peaks using LC-MS to determine their molecular weights.- Based on the identified structure, modify the reaction conditions to suppress the side reaction. |
| Residual Solvents or Reagents | - Ensure proper drying of the final product under vacuum.- Use appropriate extraction and washing steps during the work-up to remove residual reagents. |
Data Presentation
Table 1: Common Byproducts in L-Isoleucinol Synthesis and Their Characterization
| Byproduct | Potential Origin | Recommended Analytical Method(s) |
| L-Isoleucine | Incomplete reduction | HPLC, LC-MS, TLC |
| D-allo-Isoleucinol | Racemization | Chiral HPLC, LC-MS |
| L-allo-Isoleucinol | Racemization | Chiral HPLC, LC-MS |
| D-Isoleucinol | Racemization | Chiral HPLC, LC-MS |
| L-Isoleucinal (aldehyde) | Incomplete reduction | LC-MS (may require derivatization) |
| N-Protected Isoleucinol | Incomplete deprotection | HPLC, LC-MS |
Experimental Protocols
Protocol 1: General Procedure for Purity Analysis by Reversed-Phase HPLC
-
Objective: To assess the purity of the synthesized L-Isoleucinol and separate it from non-chiral byproducts.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of the L-Isoleucinol sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Procedure for Diastereomer Analysis by Chiral HPLC
-
Objective: To separate and quantify the diastereomers of L-Isoleucinol.
-
Instrumentation: HPLC system with a UV or other suitable detector.
-
Column: A suitable chiral column (e.g., a polysaccharide-based chiral stationary phase).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or other non-polar/polar solvent systems. The exact composition will need to be optimized for the specific chiral column used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm or Refractive Index (RI) detector if the analyte has a poor chromophore.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter before injection.
Mandatory Visualization
Caption: Workflow for the characterization and troubleshooting of byproducts in L-Isoleucinol synthesis.
Caption: A logical troubleshooting guide for addressing low purity in L-Isoleucinol synthesis.
References
Technical Support Center: Synthesis of (2S,3S)-2-Amino-3-methyl-1-pentanol (L-Isoleucinol)
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of (2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward method for the synthesis of this compound is the reduction of the naturally occurring amino acid, L-isoleucine. This method is favored because it preserves the stereochemistry at the two chiral centers when appropriate reducing agents and conditions are used.
Q2: Which reducing agents are most effective for the reduction of L-isoleucine to L-isoleucinol?
The primary reducing agents used for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), often in combination with additives. LiAlH₄ is a powerful reducing agent capable of directly reducing the carboxylic acid group.[1][2][3] NaBH₄ is a milder reagent and typically requires an additive, such as iodine (I₂) or boron trifluoride etherate (BF₃·Et₂O), to effectively reduce the carboxylic acid.[4]
Q3: What are the main differences in using LiAlH₄ versus NaBH₄-based systems?
The choice between LiAlH₄ and NaBH₄ involves a trade-off between reactivity, safety, and ease of handling. LiAlH₄ is highly reactive and can reduce a wider range of functional groups, but it reacts violently with protic solvents like water and requires strictly anhydrous conditions.[1][5][6] NaBH₄ is less reactive, making it safer and more selective, and can be used in a broader range of solvents, though its use for reducing carboxylic acids necessitates activating agents.[6][7][8]
Q4: How can I purify the final product, this compound?
Purification of the crude product can be achieved through several methods. The most common are:
-
Vacuum Distillation: This is effective for separating the amino alcohol from non-volatile impurities.
-
Recrystallization: The product can be converted to a salt (e.g., hydrochloride) and recrystallized from a suitable solvent system to remove non-basic impurities.
Q5: How can I confirm the purity and stereochemical integrity of my synthesized L-Isoleucinol?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) and ensure that no racemization has occurred during the synthesis.
Data Presentation: Comparison of Reduction Methods
The following table summarizes the key parameters for the two primary methods of reducing L-isoleucine to L-isoleucinol.
| Parameter | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride/Iodine (NaBH₄/I₂) |
| Typical Yield | 70-85% | ~75% |
| Reactivity | High (reduces many functional groups)[1][9] | Moderate (more selective for carboxylic acids with activator)[4] |
| Reaction Conditions | Strictly anhydrous, inert atmosphere (e.g., N₂, Ar)[2] | Generally milder, can be performed in ethereal solvents like THF |
| Safety Concerns | Highly reactive with water and protic solvents, potentially pyrophoric[1][5] | Less hazardous than LiAlH₄, though iodine is corrosive and toxic |
| Work-up Procedure | Requires careful quenching of excess reagent, often with a specific sequence of water and base addition[10][11] | Typically involves quenching with methanol followed by an aqueous work-up |
| Primary Byproducts | Aluminum salts | Borate salts and sodium iodide |
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?
A: Low yield can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. For LiAlH₄, a 2-3 fold excess is common for amino acid reductions. For NaBH₄/I₂, a 10-fold excess of NaBH₄ and a 1-fold equivalent of I₂ relative to the amino acid has been reported.
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction temperature (e.g., refluxing in THF) or extending the reaction time.
-
-
Degradation of Reagents or Product:
-
Moisture Contamination (especially for LiAlH₄): LiAlH₄ reacts vigorously with water.[1][5] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under an inert atmosphere (nitrogen or argon).
-
Improper Work-up: An overly aggressive or prolonged acidic or basic work-up can lead to product degradation or the formation of side products. Ensure the work-up is performed at a low temperature and is not unnecessarily extended.
-
-
Loss of Product During Extraction/Purification:
-
Poor Extraction Efficiency: this compound has some water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and consider saturating the aqueous layer with salt (e.g., NaCl) to improve partitioning into the organic phase.
-
Loss During Distillation: If performing vacuum distillation, ensure the vacuum is sufficiently high and the heating bath temperature is not excessive to prevent thermal decomposition.
-
Issue 2: Poor Enantiomeric Purity (Racemization)
Q: I've observed a loss of enantiomeric purity in my final product. What could be the cause?
A: Maintaining the stereochemical integrity of the chiral centers is crucial. Racemization can occur under certain conditions.
-
Harsh Reaction Conditions:
-
High Temperatures: Prolonged heating at high temperatures can sometimes lead to epimerization at the α-carbon. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Strongly Acidic or Basic Conditions: Exposure to strong acids or bases, particularly during work-up or purification, can facilitate racemization. Use mild acids/bases and minimize the exposure time.
-
-
Impure Starting Material:
-
Verify L-isoleucine Purity: Ensure the starting L-isoleucine has a high enantiomeric purity. If in doubt, analyze the starting material using a suitable chiral method.
-
Experimental Protocols
Protocol 1: Reduction of L-isoleucine with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general method for the reduction of amino acids and should be performed with strict adherence to safety precautions for LiAlH₄.
Materials:
-
L-isoleucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
15% w/v aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Water
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
LiAlH₄ Suspension: Under a positive pressure of inert gas, carefully add LiAlH₄ (2.5 equivalents) to anhydrous THF in the reaction flask. Cool the suspension to 0 °C in an ice bath.
-
Addition of L-isoleucine: Slowly add L-isoleucine (1 equivalent) in small portions to the stirred LiAlH₄ suspension. Caution: Hydrogen gas will be evolved.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. For every 'x' grams of LiAlH₄ used, quench the reaction by the slow, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water
-
-
Filtration and Extraction: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting granular precipitate can be removed by vacuum filtration, washing the filter cake thoroughly with diethyl ether or THF.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Reduction of L-isoleucine with Sodium Borohydride and Iodine (NaBH₄/I₂)
This method offers a milder alternative to the LiAlH₄ reduction.
Materials:
-
L-isoleucine
-
Sodium Borohydride (NaBH₄)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
20% w/v aqueous Potassium Hydroxide (KOH)
-
Methyl-tert-butyl ether (MTBE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an argon inlet, suspend L-isoleucine (1 equivalent) and NaBH₄ (10 equivalents) in anhydrous THF.
-
Addition of Iodine: Cool the flask to 0 °C in an ice bath. Slowly add a solution of iodine (1 equivalent) in THF via a dropping funnel over 1 hour. Caution: Hydrogen gas will be evolved.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux overnight.
-
Work-up: Cool the reaction mixture to room temperature and quench by the dropwise addition of methanol. Remove the solvents under reduced pressure.
-
Extraction: To the residue, add 20% aqueous KOH and extract the product with MTBE (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. adichemistry.com [adichemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. byjus.com [byjus.com]
- 6. differencebetween.com [differencebetween.com]
- 7. quora.com [quora.com]
- 8. Difference between naBH4 and LiAIH4 as reducing | Filo [askfilo.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Workup [chem.rochester.edu]
Removal of unreacted starting material from L-Isoleucinol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted L-Isoleucine from L-Isoleucinol following synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between L-Isoleucine and L-Isoleucinol that can be exploited for separation?
A1: The primary difference lies in their functional groups. L-Isoleucine is an amino acid with both a carboxylic acid group (-COOH) and an amino group (-NH2). L-Isoleucinol is an amino alcohol, where the carboxylic acid group has been reduced to a primary alcohol (-CH2OH). This distinction leads to significant differences in their physicochemical properties, which are key for separation.
| Property | L-Isoleucine | L-Isoleucinol |
| Functional Groups | Carboxylic Acid, Amine | Primary Alcohol, Amine |
| pKa (approx.) | pKa1 (α-COOH) ≈ 2.3, pKa2 (α-NH3+) ≈ 9.7 | pKa (α-NH3+) ≈ 9.8 |
| Isoelectric Point (pI) | ≈ 6.0 | Not applicable (exists as a base) |
| Charge at neutral pH | Zwitterionic (net charge ≈ 0) | Primarily positively charged |
| Solubility | Sparingly soluble in water, insoluble in nonpolar organic solvents.[1] | More soluble in organic solvents than L-Isoleucine. |
Q2: What are the most common methods for removing unreacted L-Isoleucine from L-Isoleucinol?
A2: The most effective methods leverage the differences in charge and polarity between the amino acid and the amino alcohol. These include:
-
Ion-Exchange Chromatography: Highly effective due to the difference in charge.
-
Column Chromatography on Silica Gel or Alumina: Exploits differences in polarity.
-
Liquid-Liquid Extraction: Utilizes differences in solubility in aqueous and organic phases at different pH values.
-
Crystallization: Can be effective if the solubility characteristics of the two compounds in a particular solvent system are sufficiently different.[2]
Q3: Why is my L-Isoleucinol product streaking or showing poor separation on a silica gel column?
A3: Amino alcohols like L-Isoleucinol are polar and can interact strongly with the acidic silanol groups on the surface of silica gel.[3] This strong interaction can lead to tailing and poor separation. To mitigate this, consider the following:
-
Modify the eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase. This will help to deactivate the acidic sites on the silica gel.[3]
-
Use a different stationary phase: Alumina (basic or neutral) is a good alternative to silica gel for the purification of basic compounds.[3] Reversed-phase (C18) chromatography can also be an option, where the elution order would be reversed based on polarity.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of L-Isoleucinol.
| Observation | Potential Cause | Suggested Solution |
| Unreacted L-Isoleucine remains in the final product after column chromatography. | Inappropriate stationary phase or eluent system. | * For silica gel chromatography: Add a basic modifier (e.g., 0.5% triethylamine) to your eluent system (e.g., Dichloromethane/Methanol). * Consider Ion-Exchange Chromatography: Use a cation exchange resin to bind L-Isoleucinol and allow L-Isoleucine to pass through, or an anion exchange resin to bind L-Isoleucine. |
| Low recovery of L-Isoleucinol from the column. | Strong adsorption of the product to the stationary phase. | * For silica gel: Increase the polarity of the eluent gradually. A common eluent system is a gradient of methanol in dichloromethane with a small percentage of triethylamine.[3] * Ensure the column is not overloaded. |
| Co-elution of L-Isoleucine and L-Isoleucinol. | The chosen separation technique lacks sufficient resolution. | * Optimize the chromatography gradient: A shallower gradient around the elution point of the compounds can improve separation. * Adjust the pH for Liquid-Liquid Extraction: Perform the extraction at a pH where the charge difference is maximized (e.g., pH 9-10, where L-Isoleucine is deprotonated and L-Isoleucinol is still protonated). |
| Product appears as a salt (e.g., hydrochloride) instead of the free base. | The workup procedure involved acidic conditions that were not subsequently neutralized. | * After elution from an ion-exchange column with acid, neutralize the solution with a suitable base (e.g., NaOH, NH4OH) before final extraction or crystallization. * Wash the organic extract containing L-Isoleucinol with a dilute basic solution (e.g., saturated NaHCO3) to remove any residual acid. |
Experimental Protocols
Protocol 1: Purification of L-Isoleucinol using Cation-Exchange Chromatography
Objective: To separate L-Isoleucinol from unreacted L-Isoleucine using a strong cation-exchange resin.
Principle: At a pH between 4 and 8, L-Isoleucinol will be protonated (positively charged) and bind to the cation-exchange resin. L-Isoleucine, being near its isoelectric point, will be zwitterionic and have a weaker affinity for the resin, allowing it to be washed away.
Materials:
-
Crude L-Isoleucinol reaction mixture
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
0.1 M Sodium Acetate Buffer, pH 5.0
-
2 M Ammonium Hydroxide solution
-
Deionized water
Procedure:
-
Resin Preparation: Prepare a column with the cation-exchange resin according to the manufacturer's instructions. Equilibrate the column with 5-10 column volumes of 0.1 M Sodium Acetate Buffer (pH 5.0).
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the equilibration buffer and load it onto the column.
-
Washing: Wash the column with 5-10 column volumes of the equilibration buffer to elute the unreacted L-Isoleucine and other neutral or anionic impurities.
-
Elution: Elute the bound L-Isoleucinol from the column using a 2 M Ammonium Hydroxide solution.
-
Product Isolation: Collect the fractions containing L-Isoleucinol (can be monitored by TLC). Combine the desired fractions and remove the solvent under reduced pressure to obtain the purified L-Isoleucinol.
Protocol 2: Purification of L-Isoleucinol using Liquid-Liquid Extraction
Objective: To separate L-Isoleucinol from unreacted L-Isoleucine based on their differential solubility in aqueous and organic phases at a specific pH.
Principle: At a basic pH (e.g., pH 11), the amino group of L-Isoleucinol is deprotonated, making it more soluble in an organic solvent. The carboxylate group of L-Isoleucine will remain deprotonated and negatively charged, keeping it in the aqueous phase.
Materials:
-
Crude L-Isoleucinol reaction mixture
-
Ethyl acetate (or other suitable organic solvent)
-
1 M Sodium Hydroxide solution
-
Deionized water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in deionized water.
-
pH Adjustment: Adjust the pH of the aqueous solution to approximately 11 using 1 M Sodium Hydroxide.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the purified L-Isoleucinol.
Visualizations
Caption: Troubleshooting workflow for the purification of L-Isoleucinol.
Caption: Workflow for L-Isoleucinol purification via cation-exchange chromatography.
References
Stability issues of (2S,3S)-2-Amino-3-methyl-1-pentanol during storage
An overview of the stability issues of (2S,3S)-2-Amino-3-methyl-1-pentanol during storage is provided below, with a technical support center that includes troubleshooting guides and FAQs.
Technical Support Center: this compound
This guide is intended for researchers, scientists, and drug development professionals using this compound. It addresses common stability and purity issues that may be encountered during storage and experimentation.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you troubleshoot issues with your experiments.
Q1: The solid this compound I have has become a viscous, discolored oil. What happened and can I still use it?
A1: Pure this compound is a solid at room temperature. If it has turned into a viscous oil, it is likely due to the presence of impurities that depress the melting point or degradation of the product.[1] The discoloration suggests chemical degradation, possibly through oxidation.
Troubleshooting Steps:
-
Do not use: For sensitive applications requiring high purity, it is not recommended to use the product. The presence of impurities could lead to inconsistent results or failed reactions.
-
Purity Analysis: If you must consider using it, you must first determine the purity. Use an analytical technique like HPLC, GC-MS, or NMR to identify the main component and the nature of the impurities.[1]
-
Purification: Depending on the impurities, purification by column chromatography or recrystallization might be possible.[1] However, this may not be feasible for small quantities.
Q2: I am seeing a new, unexpected peak in the HPLC/GC analysis of my stored this compound. What could this be?
A2: An unexpected peak indicates the presence of an impurity. This could be a degradation product, a residual solvent, or an impurity from the synthesis that has concentrated over time. Amino alcohols are susceptible to oxidation when exposed to air.[2]
Potential Impurities:
-
Oxidation Products: The primary alcohol and secondary amine groups are susceptible to oxidation. This can lead to the formation of the corresponding aldehyde, carboxylic acid, or imine. Studies on similar amino alcohols show products like amino-aldehydes and imines are common from OH-initiated degradation.[3]
-
Synthesis-Related Impurities: These could include unreacted starting materials or by-products from the original synthesis.[1]
-
Residual Solvents: Incomplete removal of solvents used during manufacturing or purification can lead to their presence in the final product.[1][4]
Q3: My reaction yield is significantly lower than expected when using a previously opened bottle of this compound. Could this be a stability issue?
A3: Yes, this is a strong possibility. A lower-than-expected yield is a common consequence of using a reagent that has degraded. The actual concentration of the active compound is lower than what you assume based on the weighed amount. The impurities themselves might also interfere with your reaction. It is recommended to use a fresh batch or re-qualify the material's purity before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at 2-8°C.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[2]
-
Container: Use a tightly sealed, airtight container to protect from moisture and air.[6] An amber glass bottle is recommended to protect from light.[2]
-
Handling: Minimize the number of times the container is opened. For frequent use, consider aliquoting the material into smaller, single-use vials.
Q2: How stable is this compound in solution?
A2: In solution, especially aqueous or protic solutions, the stability can be compromised. Solutions are more susceptible to microbial growth and chemical degradation.[7]
-
Short-term: If you must store a solution, sterile filter it and keep it at 2-8°C for no more than a few days.[7]
-
Long-term: For long-term storage, it is best to prepare aliquots of the solution and freeze them at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
Q3: What are the primary degradation pathways for this compound?
A3: As an amino alcohol, this compound has two primary sites for degradation: the primary alcohol and the secondary amine. The most likely degradation pathway is oxidation.[2]
-
Oxidation of the alcohol group: The -CH₂OH group can be oxidized to an aldehyde (-CHO) and further to a carboxylic acid (-COOH).
-
Oxidation at the amine group: The C-N bond can be oxidized, potentially leading to imine formation or cleavage of the molecule. Atmospheric degradation studies of similar compounds confirm the formation of amino-aldehydes and imines.[3]
Q4: How can I check the purity of my this compound?
A4: The most common methods for purity assessment are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV or MS detection is suitable. A chiral HPLC column can be used to confirm enantiomeric purity.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is effective for identifying volatile impurities and degradation products.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and detect impurities if they are present in sufficient quantities.
Data Presentation
The following table provides illustrative data on the stability of this compound under different storage conditions.
Table 1: Illustrative Stability Data for this compound (Solid)
| Storage Condition | Time (Months) | Purity (%) | Appearance |
|---|---|---|---|
| 2-8°C, Inert Gas, Dark | 0 | 99.5 | White Solid |
| 6 | 99.4 | White Solid | |
| 12 | 99.2 | White Solid | |
| 24 | 99.0 | White Solid | |
| 25°C, Air, Light | 0 | 99.5 | White Solid |
| 6 | 97.0 | Off-white solid | |
| 12 | 94.5 | Yellowish oil |
| | 24 | <90 | Brown viscous oil |
Note: This data is for illustrative purposes only and may not represent actual product performance.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for your specific equipment.
-
Column: Chiral AGP, 150 x 4.6 mm (or equivalent protein-based chiral column).[8]
-
Mobile Phase: 10 mM ammonium acetate buffer (pH 5.8) / Isopropanol (95:5 v/v).[10]
-
Buffer Preparation: Dissolve ammonium acetate in HPLC-grade water to a concentration of 10 mM. Adjust pH to 5.8 using diluted acetic acid. Filter through a 0.22 µm membrane.[10]
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to get a 1 mg/mL solution. Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Mandatory Visualization
Caption: Plausible oxidative degradation pathways for this compound.
Caption: A typical experimental workflow for conducting a stability study.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. ema.europa.eu [ema.europa.eu]
- 5. (S)-(+)-2-氨基-3-甲基-1-丁醇 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
Methods for preventing racemization during amino alcohol synthesis
Technical Support Center: Chiral Amino Alcohol Synthesis
Welcome to the technical support center for preventing racemization during amino alcohol synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in amino alcohol synthesis?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the synthesis of chiral amino alcohols, which are vital building blocks for pharmaceuticals and chiral ligands, maintaining stereochemical integrity is paramount.[1][2][3] Racemization leads to a loss of optical purity, resulting in a product with diminished or altered biological activity and creating significant challenges for purification.
Q2: What are the common mechanisms that lead to racemization during amino alcohol synthesis?
A2: Racemization typically occurs through the formation of a planar, achiral intermediate. Key mechanisms include:
-
Enolization: For substrates with a carbonyl group alpha to the stereocenter, basic or acidic conditions can promote the formation of an achiral enol or enolate intermediate, leading to loss of stereochemistry upon reprotonation.
-
Oxazolone Formation: In reactions involving N-acylated amino acids or their derivatives, intramolecular cyclization can form a planar oxazolone. The alpha-proton of the oxazolone is highly acidic and can be easily removed and re-added, scrambling the stereocenter.[4]
-
Imine-Enamine Tautomerism: Intermediates such as imines can tautomerize to achiral enamines, which can lead to racemization upon conversion back to the imine or subsequent reaction.
Q3: How do protecting groups help in minimizing racemization?
A3: Protecting groups are essential tools for preventing racemization.[5] They function by:
-
Preventing Oxazolone Formation: Urethane-based protecting groups like Carbamate (Cbz) or tert-Butoxycarbonyl (Boc) are less prone to forming oxazolones compared to simple acyl groups, thus suppressing this racemization pathway.[6][7]
-
Steric Hindrance: Bulky protecting groups can sterically block access to the acidic proton at the chiral center, making it more difficult for a base to abstract it.[5]
-
Modifying Electronic Effects: Electron-withdrawing groups can reduce the acidity of the alpha-proton, making deprotonation less favorable.[5] For amino acids like histidine and cysteine, specific side-chain protecting groups are crucial to prevent side-chain-catalyzed racemization.[8][9][10]
Q4: Which modern synthetic methods are designed to be inherently non-racemizing?
A4: Several modern catalytic asymmetric methods are designed to create the desired stereocenter with high fidelity, avoiding conditions that promote racemization. These include:
-
Asymmetric (Transfer) Hydrogenation & Borrowing Hydrogen: These methods use chiral catalysts to deliver hydrogen stereoselectively to a prochiral ketone or imine, often under mild conditions.[1][11]
-
Sharpless Asymmetric Aminohydroxylation: This powerful method directly converts alkenes into chiral vicinal amino alcohols with high enantioselectivity.[5][12]
-
Biocatalytic Methods: Enzymes like amine dehydrogenases (AmDHs), transaminases, or lipases operate under mild, physiological conditions with exceptional stereo- and regioselectivity.[2][5]
-
Copper-Catalyzed Asymmetric Hydroamination: This technique allows for the synthesis of chiral amino alcohols from readily available alkenes under mild conditions.[13]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your synthesis.
Problem 1: Significant racemization detected in the final amino alcohol product.
Your final product shows low enantiomeric excess (ee%) after purification and analysis.
Caption: Troubleshooting decision tree for racemization issues.
Possible Causes & Solutions:
| Parameter | Possible Cause of Racemization | Recommended Solution |
| Temperature | Elevated temperatures provide the activation energy for epimerization at the chiral center.[14] | Lower the reaction temperature. Many stereoselective reactions are performed at or below 0°C.[5] |
| Reaction Time | Prolonged exposure to basic, acidic, or other harsh conditions increases the likelihood of racemization. | Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed.[5] |
| Base/Acid | Strong bases (e.g., NaOH, LDA) or strong acids can readily facilitate enolization or other racemizing pathways. | Use milder or non-nucleophilic organic bases like diisopropylethylamine (DIEA), N-methylmorpholine (NMM), or 2,4,6-collidine (TMP).[5][15] |
| Solvent | Protic or highly polar solvents can stabilize charged intermediates that are prone to racemization. | Screen aprotic solvents (e.g., THF, DCM, Toluene). The optimal choice is highly dependent on the specific reaction mechanism.[5] |
| Coupling Reagents | Certain peptide coupling reagents are known to promote racemization, especially when activating N-acyl amino acids. | Add racemization suppressing additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[10][15] |
| Protecting Group | N-acyl groups (other than urethanes) can readily form oxazolones. Side chains of His or Cys can catalyze racemization if unprotected. | Use urethane-type protecting groups (Boc, Fmoc, Cbz).[6] Ensure appropriate side-chain protection for sensitive amino acids.[8][10] |
Problem 2: Low diastereoselectivity when creating a second chiral center.
You are reacting a chiral substrate to form an amino alcohol with two or more stereocenters, but the reaction yields a mixture of diastereomers.
Caption: Workflow for troubleshooting low diastereoselectivity.
Possible Causes & Solutions:
-
Ineffective Substrate Control: The inherent chirality of the starting material may not be sufficient to direct the stereochemistry of the incoming group.
-
Solution: Enhance stereochemical communication. This can be achieved by using chelating reagents (like TiCl₄, ZnCl₂) if the substrate has a nearby Lewis basic group, which can form a rigid cyclic transition state and force the reactant to approach from a specific face.
-
-
Poor Choice of Chiral Auxiliary: The chiral auxiliary attached to the molecule is not providing adequate facial shielding.
-
Solution: Employ a more effective and well-studied chiral auxiliary. Evans' oxazolidinones and pseudoephedrine amides are powerful auxiliaries known to provide very high levels of diastereoselectivity in alkylation and aldol reactions.[16][]
-
-
Mismatched Reagent/Catalyst: In a reagent-controlled reaction, the chiral catalyst or reagent may not be well-suited for the specific substrate.
-
Solution: Screen a panel of chiral ligands or catalysts. For example, in an asymmetric reduction, different chiral ligands (e.g., BINAP, DuPhos) can give opposite enantiomers or varying levels of selectivity. It is crucial to consult the literature for catalysts proven to be effective for your specific class of substrate.
-
Key Experimental Protocols
Protocol 1: Asymmetric Reduction of an α-Amino Ketone using a Chiral Oxazaborolidine (CBS) Catalyst
This protocol describes a general method for the enantioselective reduction of a protected α-amino ketone to the corresponding syn-amino alcohol.
-
Catalyst Preparation (in situ): To a flame-dried flask under an inert atmosphere (Argon), add (R)-(-)-2-Butyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF. Cool the solution to -78°C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq) to the catalyst solution and stir for 10 minutes.
-
Substrate Addition: Dissolve the N-protected α-amino ketone (1.0 eq) in anhydrous THF and add it dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding methanol (MeOH) at -78°C.
-
Workup: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantiomerically enriched amino alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Protocol 2: Use of an Evans Chiral Auxiliary for Diastereoselective Alkylation
This protocol outlines the synthesis of a chiral amino alcohol precursor via alkylation of an N-acyloxazolidinone.
-
Acylation: To a solution of the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq) in anhydrous THF at 0°C, add n-butyllithium (1.05 eq) and stir for 15 minutes. Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to room temperature.
-
Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78°C and add a base such as sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq). Stir for 30 minutes to form the sodium enolate.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) to the enolate solution at -78°C and stir for several hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Auxiliary Cleavage: The alkylated product can be cleaved to the corresponding chiral carboxylic acid, alcohol, or other derivatives. For conversion to an amino alcohol precursor, reductive cleavage using a reagent like LiBH₄ is common. Dissolve the alkylated auxiliary in THF, cool to 0°C, and add LiBH₄. The reaction yields the chiral primary alcohol, which can be further functionalized. The chiral auxiliary can be recovered.
-
Purification & Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio (dr) by ¹H NMR or GC analysis of the crude reaction mixture.
References
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thieme-connect.com [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US4990666A - Racemization of optically active amino alcohols - Google Patents [patents.google.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic analysis of (2S,3S)-2-Amino-3-methyl-1-pentanol (NMR, IR, MS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic analysis of (2S,3S)-2-Amino-3-methyl-1-pentanol, a chiral amino alcohol with applications in asymmetric synthesis and as a building block for pharmaceutical compounds. A detailed comparison with its structural isomers is presented, supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical entity.
Executive Summary
This compound, also known as L-Isoleucinol, is a derivative of the essential amino acid L-isoleucine. Its specific stereochemistry makes it a valuable chiral auxiliary and synthetic intermediate. Accurate and reliable analytical methods are crucial for confirming its identity and purity. This guide details the expected spectroscopic signatures of this compound and contrasts them with those of its isomers, highlighting the key differentiating features in their respective NMR, IR, and MS spectra.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic analysis of amino alcohols like this compound involves a multi-technique approach to elucidate the molecular structure and confirm the identity of the compound.
A Comparative Guide to the Determination of Enantiomeric Excess of L-Isoleucinol by Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary chiral High-Performance Liquid Chromatography (HPLC) methodologies for determining the enantiomeric excess (e.e.) of L-Isoleucinol: a direct method using a chiral stationary phase (CSP) and an indirect method involving chiral derivatization.
Note on the Analyte: While this guide focuses on the determination of enantiomeric excess for L-Isoleucinol, the provided experimental data pertains to its close structural analog, L-Isoleucine. L-Isoleucinol and L-Isoleucine share the same chiral centers, with the only structural difference being the functional group at the C1 position (a primary alcohol in Isoleucinol versus a carboxylic acid in Isoleucine). Due to this structural similarity, the chromatographic principles and methodologies are highly transferable. The data for L-Isoleucine serves as a robust proxy to illustrate the principles and expected performance of these chiral separation techniques for L-Isoleucinol.
Comparison of Chiral HPLC Methods for Enantiomeric Excess Determination
The selection of an appropriate chiral HPLC method is critical for the accurate determination of the enantiomeric purity of chiral molecules like L-Isoleucinol. The two primary approaches, direct and indirect separation, offer distinct advantages and are suited for different analytical requirements.
| Feature | Direct Method (Chiral Stationary Phase) | Indirect Method (Chiral Derivatization) |
| Principle | Enantiomers are separated on a chiral stationary phase (CSP) that exhibits stereoselective interactions. | Enantiomers are derivatized with a chiral reagent to form diastereomers, which are then separated on a conventional achiral column. |
| Chiral Selector | Macrocyclic Glycopeptide (e.g., Teicoplanin) | Chiral Derivatizing Agent (e.g., L-FDVDA) |
| Column | Astec® CHIROBIOTIC® T | COSMOSIL 3PBr |
| Sample Preparation | Minimal; direct injection of the analyte solution. | Requires a derivatization step prior to injection. |
| Potential for Artifacts | Low | Possible racemization during derivatization or kinetic resolution. |
| Method Development | Can be more complex due to the wide variety of available CSPs and mobile phases. | Generally more straightforward as it utilizes standard reversed-phase columns. |
| Sensitivity | Dependent on the analyte's chromophore. | Can be significantly enhanced by using a derivatizing agent with a strong chromophore or fluorophore. |
Performance Data
The following table summarizes the quantitative data for the chiral separation of DL-Isoleucine enantiomers using the direct method on an Astec® CHIROBIOTIC® T column.
| Analyte | Retention Time (t1, min) | Retention Time (t2, min) | Separation Factor (α) | Resolution (Rs) |
| DL-Isoleucine | 4.349 | 5.662 | 1.30 | 5.83 |
Data obtained from a technical note by Sigma-Aldrich on the chiral HPLC analysis of underivatized amino acids.
For the indirect method, a study on the separation of isoleucine stereoisomers using a chiral derivatizing agent (L-FDVDA) and a COSMOSIL 3PBr column demonstrated successful separation of all four stereoisomers, which indicates that the enantiomers of L-Isoleucine (and by extension, L-Isoleucinol) can be effectively resolved from their D-counterparts after derivatization.
Experimental Protocols
Direct Method: Chiral Stationary Phase HPLC
This method utilizes a macrocyclic glycopeptide-based chiral stationary phase for the direct separation of L-Isoleucinol and its enantiomer.
1. Materials and Reagents:
-
L-Isoleucinol standard
-
Racemic (DL)-Isoleucinol
-
Methanol (HPLC grade)
-
Acetic Acid (glacial, HPLC grade)
-
Triethylamine (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV detector
-
Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.03:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of racemic (DL)-Isoleucinol in the mobile phase.
-
Prepare a sample solution of L-Isoleucinol in the mobile phase.
5. Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the L-Isoleucinol sample.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [(AreaL - AreaD) / (AreaL + AreaD)] x 100
-
Where AreaL is the peak area of the L-enantiomer and AreaD is the peak area of the D-enantiomer.
-
Indirect Method: Chiral Derivatization HPLC
This method involves the derivatization of L-Isoleucinol with a chiral derivatizing agent to form diastereomers, which are then separated on a conventional achiral column.
1. Materials and Reagents:
-
L-Isoleucinol standard
-
Racemic (DL)-Isoleucinol
-
1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA) as the chiral derivatizing agent
-
Sodium bicarbonate solution (1 M)
-
Hydrochloric acid (2 M)
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV or LC-MS detector
-
COSMOSIL 3PBr column (150 mm x 3.0 mm, 3 µm)
3. Derivatization Procedure:
-
To a solution of the Isoleucinol sample in a suitable solvent, add a solution of L-FDVDA in acetone and a sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
The resulting diastereomers are then analyzed by HPLC.
4. Chromatographic Conditions:
-
Mobile Phase A: 70% Methanol in ultrapure water (containing 0.1% formic acid)
-
Mobile Phase B: 100% Methanol (containing 0.1% formic acid)
-
Gradient: A linear gradient from 0% to 30% B over 30 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 340 nm
-
Injection Volume: 5 µL
5. Data Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized L-Isoleucinol sample.
-
Calculate the enantiomeric excess using the peak areas of the two diastereomers, similar to the direct method.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the direct and indirect methods for determining the enantiomeric excess of L-Isoleucinol.
L-Isoleucinol as a Chiral Auxiliary: A Comparative Analysis Against Established Alternatives
A comprehensive comparison of the efficacy of L-Isoleucinol with other leading chiral auxiliaries remains a developing area of research. Extensive literature searches did not yield specific experimental data on the use of L-Isoleucinol as a traditional, substrate-bound chiral auxiliary in key asymmetric transformations such as aldol additions, alkylations, or Diels-Alder reactions. Consequently, a direct quantitative comparison with well-established auxiliaries is not possible at this time.
This guide, therefore, provides a detailed comparative analysis of three of the most widely used and well-documented classes of chiral auxiliaries: Evans' Oxazolidinones , Oppolzer's Sultams , and Meyers' Chiral Formamidines . This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the selection of an appropriate chiral auxiliary for their synthetic challenges.
Introduction to Chiral Auxiliaries
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct a chemical reaction to selectively produce one diastereomer over another. After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is judged by its ability to provide high diastereoselectivity, the ease of its attachment and removal, and the yields of the desired product.
Profile of Compared Chiral Auxiliaries
-
Evans' Oxazolidinones: Developed by David A. Evans, these auxiliaries are derived from readily available amino alcohols. They are particularly effective in directing stereoselective alkylations and aldol additions. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring dictates the facial selectivity of the enolate.
-
Oppolzer's Sultams: These camphor-derived auxiliaries possess a rigid bicyclic structure that provides a highly predictable and effective chiral environment. They are renowned for their exceptional performance in asymmetric Diels-Alder reactions, conjugate additions, and alkylations.
-
Meyers' Chiral Formamidines: Often based on pseudoephedrine, these auxiliaries, developed by Andrew G. Myers, offer a practical and efficient method for the asymmetric alkylation of a-substituted carboxylic acids. The corresponding amides are readily prepared and undergo highly diastereoselective enolate alkylation.
Performance Comparison in Key Asymmetric Reactions
The following tables summarize the typical performance of these established chiral auxiliaries in key asymmetric transformations. The data presented is a representative compilation from various literature sources and may vary depending on the specific substrates and reaction conditions.
Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Benzyl bromide | Propionyl imide | >99:1 | 90-95 |
| Methyl iodide | Acetyl imide | 95:5 | 85-90 | |
| Oppolzer's Sultam | Allyl iodide | Propionyl imide | >98:2 | 88-94 |
| Ethyl iodoacetate | Acetyl imide | 97:3 | 85-92 | |
| Meyers' Amide | Benzyl bromide | Phenylacetic acid amide | >99:1 | 90-97 |
| n-Butyl iodide | Propionic acid amide | 98:2 | 85-93 |
Asymmetric Aldol Addition
| Chiral Auxiliary | Aldehyde | Enolate Source | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | Isobutyraldehyde | Propionyl imide (Boron enolate) | >99:1 | 85-95 |
| Benzaldehyde | Acetyl imide (Boron enolate) | 98:2 | 90-97 | |
| Oppolzer's Sultam | Pivaldehyde | Propionyl imide (Titanium enolate) | 95:5 | 80-90 |
| Benzaldehyde | Acetyl imide (Titanium enolate) | 92:8 | 85-93 |
Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Diene | Dienophile | Diastereomeric Ratio (endo:exo) | endo d.r. | Yield (%) |
| Oppolzer's Sultam | Cyclopentadiene | N-Acryloyl sultam | >99:1 | >98:2 | 90-98 |
| Isoprene | N-Crotonoyl sultam | >95:5 | 95:5 | 85-95 | |
| Evans' Oxazolidinone | Cyclopentadiene | N-Acryloyl oxazolidinone | >99:1 | 95:5 | 88-96 |
| Butadiene | N-Crotonoyl oxazolidinone | >90:10 | 90:10 | 80-90 |
Experimental Protocols
General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the Evans' oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv.) dropwise. After stirring for 30 minutes, the desired acyl chloride (1.1 equiv.) is added, and the reaction mixture is stirred for 1 hour at -78 °C and then allowed to warm to 0 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Enolate Formation and Alkylation: The N-acylated oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) (1.1 equiv.) is added dropwise, and the solution is stirred for 30-60 minutes. The electrophile (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Auxiliary Cleavage: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using reagents such as lithium hydroxide/hydrogen peroxide or converted to other functional groups (alcohols, aldehydes) using appropriate reducing agents (e.g., LiAlH₄, LiBH₄).
Visualizing Reaction Pathways and Workflows
Asymmetric Aldol Reaction using an Evans' Oxazolidinone
A Comparative Guide to Analytical Methods for the Quality Control of (2S,3S)-2-Amino-3-methyl-1-pentanol
In the development and manufacturing of chiral compounds such as (2S,3S)-2-Amino-3-methyl-1-pentanol, also known as L-Isoleucinol, rigorous quality control is paramount to ensure stereochemical purity, identity, and overall quality. This guide provides a comparative overview of the primary analytical methods for the quality control of L-Isoleucinol, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the most prevalent techniques for enantiomeric purity determination. The information presented is intended for researchers, scientists, and drug development professionals to aid in method selection and implementation.
Overview of Analytical Techniques
The quality control of this compound involves the assessment of several key attributes, including identity, purity (both chemical and enantiomeric), and content. The most critical of these is the determination of enantiomeric purity, as the different enantiomers of a chiral molecule can have vastly different physiological effects. The two most common and powerful techniques for this purpose are HPLC and GC, each with its own set of advantages and considerations.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and versatile technique for chiral analysis.[1] It is often the method of choice due to the commercial availability of a wide variety of chiral stationary phases (CSPs) that can directly separate enantiomers.[1] Alternatively, indirect methods involving the use of chiral derivatizing agents (CDAs) to form diastereomers that can be separated on a standard achiral column are also employed.
-
Gas Chromatography (GC): GC is another powerful technique for the separation of volatile compounds. For non-volatile analytes like amino alcohols, derivatization is typically required to increase their volatility.[2] Chiral GC columns, which incorporate a chiral selector into the stationary phase, are used to resolve the derivatized enantiomers.
Comparison of Analytical Methods
The choice between HPLC and GC for the quality control of L-Isoleucinol depends on several factors, including the specific quality attribute being measured, the required sensitivity, sample throughput, and available instrumentation. The following table summarizes a comparison of typical HPLC and GC methods for the enantiomeric purity determination of amino alcohols.
| Parameter | HPLC with Chiral Stationary Phase (CSP) | Gas Chromatography (GC) with Derivatization |
| Principle | Direct separation of enantiomers on a chiral column. | Separation of volatile derivatives of enantiomers on a chiral column. |
| Derivatization | Not typically required for amino alcohols. | Required to increase volatility. |
| Typical Column | Polysaccharide-based (e.g., Chiralpak series) or macrocyclic glycopeptide-based.[1][3] | Cyclodextrin-based (e.g., β-DEX) or amino acid derivative-based (e.g., Chirasil-L-Val).[4][5] |
| Typical Mobile/Carrier Gas | n-Hexane/Isopropanol, Methanol/Acetonitrile.[1] | Helium or Hydrogen.[6] |
| Detection | UV, Refractive Index (RI), Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
| Advantages | - Direct analysis without derivatization reduces sample preparation time and potential for side reactions.[3]- Wide variety of commercially available chiral columns.[1]- Generally non-destructive. | - High resolution and efficiency.[2]- High sensitivity, especially with FID. |
| Disadvantages | - Can be more expensive due to the cost of chiral columns.- Mobile phase selection can be complex. | - Derivatization adds a step to sample preparation, which can be time-consuming and a source of error.[3]- Potential for thermal degradation of the analyte or its derivative in the injector. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC and GC methods that can be adapted for the analysis of this compound.
This protocol describes a direct method for the enantiomeric separation of amino alcohols using a polysaccharide-based CSP.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak IE (amylose tris(3,5-dichlorophenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1]
-
Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
This protocol outlines a method for the enantiomeric separation of amino alcohols by GC-MS after derivatization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Derivatization Procedure (N-trifluoroacetyl-O-methyl ester derivatives): [2]
-
Place a known amount of the amino alcohol sample (approximately 1 mg) into a reaction vial.
-
Add 1 mL of 1.25 M HCl in methanol and heat at 110 °C for 20 minutes to form the methyl ester.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 1 mL of dichloromethane and 200 µL of trifluoroacetic anhydride (TFAA) and heat at 110 °C for 10 minutes to form the N-trifluoroacetyl derivative.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
Chromatographic Conditions:
-
Column: Chirasil-L-Val capillary column (e.g., 25 m x 0.25 mm, 0.16 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Injector Temperature: 250 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 120 °C at 4 °C/min.
-
Ramp to 200 °C at 10 °C/min, hold for 5 minutes.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Method Validation and Quantitative Data
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[7] The following table presents typical performance data for chiral analytical methods for amino compounds. It is important to note that this data is representative of similar compounds and would need to be established specifically for this compound during method validation.
| Validation Parameter | HPLC Method (Typical Values for Chiral Amines) | GC Method (Typical Values for Chiral Amino Acids) |
| Specificity | Baseline resolution of enantiomers (Rs > 1.5). | Chromatographic separation of enantiomeric derivatives. |
| Linearity (r²) | ≥ 0.998 in the range of 20.0-70.0 µg/ml for escitalopram.[8] | ≥ 0.995 over the calibrated range. |
| Accuracy (% Recovery) | 100.28% to 102.86% for escitalopram.[8] | 95 - 105% |
| Precision (%RSD) | Intra-day: 0.16%, Inter-day: 0.09% for escitalopram.[8] | Intra-day: < 5%, Inter-day: < 10% |
| LOD | 2.54 µg/ml for escitalopram.[8] | 1–7 pg for N‐trifluoroacetyl‐O‐methyl ester derivatives of amino acids.[2] |
| LOQ | 7.68 µg/ml for escitalopram.[8] | 5–25 pg |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for the HPLC and GC analytical methods described.
Caption: Workflow for HPLC analysis of L-Isoleucinol.
Caption: Workflow for GC-MS analysis of L-Isoleucinol.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the quality control of this compound. The choice of method will depend on the specific requirements of the analysis. For routine quality control where a direct and robust method is preferred, HPLC with a chiral stationary phase is often the most straightforward approach. When higher sensitivity is required, or for orthogonal method validation, a GC-MS method with derivatization is an excellent alternative. In all cases, thorough method development and validation are essential to ensure the accuracy and reliability of the results, thereby guaranteeing the quality and safety of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. dujps.com [dujps.com]
A Comparative Guide to the Synthesis of L-Isoleucinol: Validating Production Through Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine, serves as a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its production with high enantiomeric purity is crucial for these applications. This guide provides a comparative overview of the primary synthetic routes to L-Isoleucinol, with a focus on the kinetic aspects that validate and differentiate these methods. While direct and extensive kinetic studies specifically for L-Isoleucinol synthesis are not widely published, this document extrapolates from established methods for the reduction of amino acids to amino alcohols to provide a comparative framework.
The synthesis of L-Isoleucinol predominantly starts from its parent amino acid, L-Isoleucine. Therefore, the efficient production of L-Isoleucine itself is a critical upstream consideration. The primary methods for obtaining L-Isoleucine are microbial fermentation and chemical synthesis, with fermentation being the dominant industrial method for producing the enantiomerically pure L-form.[2]
Synthesis of L-Isoleucinol from L-Isoleucine
The conversion of L-Isoleucine to L-Isoleucinol involves the reduction of the carboxylic acid group to a primary alcohol. This transformation can be achieved through chemical and enzymatic methodologies.
Chemical Synthesis Methods
Chemical reduction of L-Isoleucine to L-Isoleucinol requires protection of the amino group to prevent side reactions, followed by reduction of the carboxylic acid, and subsequent deprotection.
Common Reduction Strategies:
-
Mixed Anhydride Method followed by Sodium Borohydride Reduction: A widely used method for the reduction of N-protected amino acids involves the formation of a reactive mixed anhydride, which is then reduced with a milder reducing agent like sodium borohydride (NaBH₄). This approach is often preferred for its operational simplicity and satisfactory yields.[3]
-
Lithium Aluminum Hydride (LiAlH₄) Reduction: LiAlH₄ is a powerful reducing agent capable of directly reducing carboxylic acids. However, its high reactivity and flammability can be disadvantages, particularly in large-scale synthesis.[4]
-
Catalytic Hydrogenation: Heterogeneous catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reagents. A Rh-MoOx/SiO₂ catalyst has been shown to be effective for the hydrogenation of various amino acids to their corresponding amino alcohols with good conversion and selectivity.[5]
Table 1: Comparison of Chemical Synthesis Methods for L-Isoleucinol
| Parameter | Mixed Anhydride / NaBH₄ | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (Rh-MoOx/SiO₂) |
| Starting Material | N-protected L-Isoleucine | N-protected or unprotected L-Isoleucine | L-Isoleucine |
| Key Reagents | Ethyl chloroformate, NaBH₄ | LiAlH₄ | H₂, Rh-MoOx/SiO₂ catalyst, H₃PO₄ |
| Typical Yield | Satisfactory to Good (e.g., 70-90%)[6] | Good to Excellent (e.g., 73-75% for valinol)[6] | High (e.g., >90% for various amino acids)[5][7] |
| Reaction Conditions | Low temperature for anhydride formation, room temperature for reduction | Anhydrous conditions, often in THF | 80 °C, 70 bar H₂[5] |
| Key Advantages | Milder conditions, operational simplicity | High reactivity, can reduce unprotected acids | High atom economy, catalyst is recyclable, "green" chemistry |
| Key Disadvantages | Requires N-protection and deprotection steps | Highly reactive and flammable, requires stringent anhydrous conditions | Requires specialized high-pressure equipment, potential for catalyst poisoning |
| Enantiomeric Purity | Generally high, with low risk of racemization[3] | Risk of racemization with prolonged reaction times[3] | Complete retention of configuration reported for other amino acids[7] |
Enzymatic Synthesis
The direct enzymatic reduction of L-Isoleucine to L-Isoleucinol is a less documented approach. However, chemoenzymatic strategies, which combine chemical and enzymatic steps, are gaining prominence. For instance, enzymes like leucine dehydrogenase can be used for the synthesis of L-amino acids from their α-keto acid precursors, which can then be chemically reduced.[8] While not a direct synthesis of L-Isoleucinol, this highlights the potential for integrating biocatalysis in the overall production pathway.
Experimental Protocols
General Protocol for Mixed Anhydride Reduction of N-protected L-Isoleucine
-
N-protection: Protect the amino group of L-Isoleucine with a suitable protecting group (e.g., Carbobenzoxy, Cbz) using standard procedures.
-
Mixed Anhydride Formation: Dissolve the N-protected L-Isoleucine in anhydrous tetrahydrofuran (THF) and cool the solution to -15 °C. Add N-methylmorpholine followed by the dropwise addition of ethyl chloroformate while maintaining the temperature.
-
Reduction: In a separate flask, dissolve sodium borohydride in water. Add the mixed anhydride solution dropwise to the NaBH₄ solution at room temperature.
-
Work-up and Deprotection: After the reaction is complete, acidify the mixture and extract the N-protected L-Isoleucinol. The protecting group can then be removed, for example, by catalytic hydrogenation for a Cbz group, to yield L-Isoleucinol.
General Protocol for Catalytic Hydrogenation of L-Isoleucine
-
Reaction Setup: In a high-pressure reactor, charge L-Isoleucine, the Rh-MoOx/SiO₂ catalyst, and an aqueous solution of phosphoric acid.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 70 bar. Heat the mixture to 80 °C with stirring.
-
Work-up: After the reaction, cool the reactor, release the pressure, and filter the catalyst. The product, L-Isoleucinol, can be isolated from the aqueous solution.
Visualizing the Synthesis Pathways
L-Isoleucine Biosynthesis Pathway
The industrial production of the starting material, L-Isoleucine, is predominantly achieved through microbial fermentation. The biosynthetic pathway in microorganisms typically starts from threonine.[2]
Caption: Biosynthetic pathway of L-Isoleucine from L-Threonine in microorganisms.
Chemical Synthesis Workflow for L-Isoleucinol
The following diagram illustrates a general workflow for the chemical synthesis of L-Isoleucinol from L-Isoleucine via the mixed anhydride method.
Caption: General workflow for the chemical synthesis of L-Isoleucinol.
Conclusion
The synthesis of L-Isoleucinol is a critical process for obtaining a key chiral building block for the pharmaceutical and fine chemical industries. While direct kinetic data for L-Isoleucinol synthesis is sparse in the public domain, a comparative analysis of established methods for the reduction of amino acids provides valuable insights. The choice between chemical routes, such as the mixed anhydride/NaBH₄ method and catalytic hydrogenation, will depend on factors like scale, cost, available equipment, and green chemistry considerations. The development of efficient and well-characterized enzymatic or chemoenzymatic routes remains a promising area for future research, potentially offering more sustainable and highly selective methods for L-Isoleucinol production. Further kinetic studies are warranted to fully optimize and validate these synthetic pathways for industrial application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. shokubai.org [shokubai.org]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Reducing Agents for the Synthesis of L-Isoleucinol
For Researchers, Scientists, and Drug Development Professionals
The reduction of L-isoleucine to its corresponding amino alcohol, L-isoleucinol, is a critical transformation in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals. The choice of reducing agent is paramount, influencing reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of common reducing agents for this conversion, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Comparative Performance of Reducing Agents
The selection of a reducing agent for the conversion of L-isoleucine to L-isoleucinol hinges on a variety of factors including yield, reaction conditions, and the handling requirements of the reagents. Below is a summary of the performance of several common reducing agents based on literature data.
| Reducing Agent/System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Lithium Aluminum Hydride (LiAlH₄) | High (typically >85%) | Anhydrous THF, reflux | High reactivity, effective for free amino acids.[1][2][3][4] | Highly flammable, requires strict anhydrous conditions, hazardous workup.[5] |
| Sodium Borohydride (NaBH₄) / Transition Metal Catalyst | High (e.g., 85% for L-Leucine with NiCl₂) | Water, room temperature | Mild conditions, uses water as solvent, high selectivity.[6] | Requires a transition metal catalyst, exothermic reaction.[6] |
| Sodium Borohydride (NaBH₄) with Activation | Good to Excellent (e.g., 88% with CDI activation) | THF/Water, 0°C to room temperature | Milder than LiAlH₄, avoids hazardous reagents, one-pot procedures available.[7] | Requires prior activation of the carboxylic acid (e.g., as ester or with CDI).[5][7] |
| Borane-Methyl Sulfide (BMS) | Good (e.g., 70% for Alanine) | THF, reflux, often with BF₃·OEt₂ activation | Effective for amino acids, can be more selective than LiAlH₄.[1] | Pungent odor of dimethyl sulfide, may require activators.[5] |
| **Catalytic Hydrogenation (e.g., Rh-MoOx/SiO₂) ** | Excellent (>99% conversion, >99% selectivity for L-Isoleucine) | Water with H₃PO₄, 80°C, 70-80 bar H₂ | "Green" method with water as a byproduct, high atom economy, catalyst can be recycled.[8][9] | Requires high-pressure hydrogenation equipment, specialized catalyst.[8] |
Experimental Protocols
Detailed methodologies for key reduction experiments are provided below. These protocols are based on established literature procedures and should be adapted and optimized for specific laboratory conditions.
Reduction of L-Isoleucine using Lithium Aluminum Hydride (LAH)
This protocol is adapted from general procedures for the LAH reduction of α-amino acids.[1]
Materials:
-
L-Isoleucine
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.
-
L-Isoleucine (1 equivalent) is added portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved; ensure adequate ventilation in a fume hood.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained for 16-18 hours.
-
The reaction is cooled in an ice bath, and the excess LAH is quenched by the sequential and slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
The resulting granular precipitate is filtered off and washed thoroughly with THF and ethyl acetate.
-
The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-isoleucinol.
-
Purification can be achieved by vacuum distillation.
Reduction of L-Isoleucine using Sodium Borohydride with Nickel(II) Chloride
This protocol is based on the transition metal-mediated reduction of amino acids in water.[6]
Materials:
-
L-Isoleucine
-
Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
Procedure:
-
To a mixture of L-Isoleucine (1 equivalent) and NiCl₂·6H₂O (1.5 equivalents) in water, add NaBH₄ (10 equivalents) carefully in portions at room temperature. Caution: The reaction is exothermic and produces hydrogen gas; cooling may be necessary, and a reflux condenser is recommended.
-
The resulting black mixture is stirred at ambient temperature for 6-10 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by appropriate methods to isolate the product, which may involve filtration to remove nickel boride and subsequent extraction.
-
Further purification can be achieved by vacuum distillation or recrystallization.
Catalytic Hydrogenation of L-Isoleucine
This protocol is based on the rhodium-catalyzed hydrogenation of amino acids.[8][9]
Materials:
-
L-Isoleucine
-
Rh-MoOx/SiO₂ catalyst
-
Aqueous Phosphoric Acid (H₃PO₄)
-
Hydrogen gas (high pressure)
Procedure:
-
The Rh-MoOx/SiO₂ catalyst is prepared by impregnating silica with aqueous solutions of RhCl₃·3H₂O and subsequently (NH₄)₆Mo₇O₂₄·4H₂O, followed by calcination and reduction.
-
A high-pressure stainless-steel reactor is charged with L-isoleucine, the Rh-MoOx/SiO₂ catalyst, and an aqueous solution of phosphoric acid.
-
The reactor is sealed, purged with hydrogen, and then pressurized with H₂ to 70-80 bar.
-
The reaction mixture is heated to 80°C and stirred for the required reaction time (e.g., 4-48 hours).
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The aqueous solution is then processed to isolate the L-isoleucinol product.
Visualizations
Experimental Workflow: Comparative Study
The following diagram illustrates a general workflow for a comparative study of different reducing agents for L-isoleucine reduction.
Caption: Workflow for comparing L-isoleucine reduction methods.
Logical Relationship: Reducing Agent Characteristics
This diagram provides a logical comparison of the key characteristics of the discussed reducing agents.
Caption: Comparison of reducing agent characteristics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. byjus.com [byjus.com]
- 3. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US5744611A - Process for the reduction of amino acids and the derivatives thereof - Google Patents [patents.google.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. benthamopen.com [benthamopen.com]
- 8. shokubai.org [shokubai.org]
- 9. rsc.org [rsc.org]
Assessing the Purity of Commercially Available L-Isoleucinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
L-Isoleucinol, a chiral amino alcohol derived from the essential amino acid L-isoleucine, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its stereospecific nature makes it a critical component in asymmetric synthesis, where the purity of the starting material is paramount to the stereochemical outcome of the final product. This guide provides a comparative assessment of commercially available L-Isoleucinol, detailing analytical methodologies for purity verification and discussing potential alternatives.
Commercial Purity and Potential Impurities
Commercially available L-Isoleucinol is typically offered at a high purity grade, often exceeding 99%[1]. However, the synthesis and purification processes can introduce various impurities that may impact its application. The primary method for synthesizing L-Isoleucinol involves the reduction of L-isoleucine[2]. This process, while generally efficient, can lead to several potential impurities:
-
Diastereomers: The most significant impurity is often the diastereomer, L-allo-isoleucinol. The presence of this isomer can significantly affect the stereoselectivity of subsequent reactions.
-
Unreacted Starting Material: Residual L-isoleucine may be present if the reduction reaction is incomplete.
-
Byproducts of Synthesis: Other minor impurities can arise from side reactions during the synthesis and purification steps.
A thorough assessment of L-Isoleucinol purity should, therefore, focus on quantifying the main compound and identifying and quantifying these potential impurities.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques are well-suited for determining the purity of L-Isoleucinol. The choice of method will depend on the specific information required (e.g., chemical purity, enantiomeric purity) and the available instrumentation.
| Analytical Method | Information Provided | Typical Purity Specification | Potential Impurities Detected |
| High-Performance Liquid Chromatography (HPLC) | Chemical and enantiomeric purity | ≥ 99% | Diastereomers (e.g., L-allo-isoleucinol), unreacted L-isoleucine, other synthesis byproducts |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical purity and identification of volatile impurities | Not typically used for primary purity specification | Volatile organic compounds, derivatized amino alcohols |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and quantification of major components | Not typically used for primary purity specification | Structural isomers, major impurities with distinct NMR signals |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC is the most effective method for determining the enantiomeric and diastereomeric purity of L-Isoleucinol.
Principle: This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers and diastereomers of L-Isoleucinol, leading to their separation.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Chiral column (e.g., polysaccharide-based or macrocyclic glycopeptide-based)
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
General Procedure:
-
Sample Preparation: Dissolve a known amount of L-Isoleucinol in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H or similar
-
Mobile Phase: Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by comparing the peak area of L-Isoleucinol to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. For non-volatile compounds like L-Isoleucinol, a derivatization step is necessary to increase their volatility.
Principle: The sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification.
Derivatization: Silylation is a common derivatization technique for amino alcohols, where active hydrogens are replaced with a trimethylsilyl (TMS) group.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-5ms or equivalent)
General Procedure:
-
Derivatization:
-
Dry a known amount of the L-Isoleucinol sample under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS) and a solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-80 °C for 30-60 minutes to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
Analysis: Inject the derivatized sample. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation and can be used for quantitative analysis of the major components.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing information about the molecular structure.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
General Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the L-Isoleucinol sample in a deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Methanol - CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
Confirm the structure of L-Isoleucinol by comparing the observed chemical shifts and coupling constants with known values.
-
Identify impurities by the presence of unexpected signals. The diastereomer L-allo-isoleucinol will have a distinct set of NMR signals.
-
The purity can be estimated by integrating the signals of L-Isoleucinol and comparing them to the integrals of impurity signals.
-
Visualizing Experimental Workflows
Caption: Workflow for the purity assessment of L-Isoleucinol.
Alternatives to L-Isoleucinol
For applications in asymmetric synthesis, several other chiral auxiliaries can be considered as alternatives to L-Isoleucinol. The choice of auxiliary often depends on the specific reaction, desired stereochemical outcome, and ease of removal.
| Chiral Auxiliary | Key Features | Common Applications |
| Evans' Oxazolidinones | Highly effective for a wide range of asymmetric transformations. Both enantiomers are commercially available. | Aldol reactions, alkylations, Michael additions. |
| Pseudoephedrine and Pseudoephenamine | Derived from a readily available natural product. The auxiliary can often be removed under mild conditions. | Asymmetric alkylation of enolates. |
| Camphorsultams | Rigid bicyclic structure provides excellent stereocontrol. | Diels-Alder reactions, aldol reactions, alkylations. |
| Other Chiral Amino Alcohols | A variety of other amino alcohols (e.g., valinol, phenylglycinol) can also be used as chiral auxiliaries or ligands. | Asymmetric reductions, additions to carbonyls. |
The selection of an appropriate chiral auxiliary is a critical step in asymmetric synthesis. While L-Isoleucinol is a valuable and effective option, exploring these alternatives can provide greater flexibility and potentially improved results for specific transformations.
Caption: Decision tree for selecting a chiral auxiliary.
References
A Researcher's Guide to Chiral Derivatization Agents for the Analysis of Amino Alcohols
For researchers, scientists, and drug development professionals, the enantioselective analysis of amino alcohols is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides an objective comparison of common chiral derivatization agents, supported by experimental data and detailed protocols to aid in method development and agent selection.
The stereochemistry of amino alcohols profoundly influences their pharmacological and toxicological properties. Consequently, the ability to separate and quantify the enantiomers of these compounds is paramount. Chiral derivatization, the process of reacting enantiomers with a chiral agent to form diastereomers, allows for their separation on standard achiral chromatographic columns. This guide delves into the performance of several widely used chiral derivatization agents for the analysis of amino alcohols by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Chiral Derivatization Agents
The selection of an appropriate chiral derivatization agent depends on several factors, including the functional groups present in the amino alcohol, the desired analytical technique (HPLC or GC-MS), sensitivity requirements, and the complexity of the sample matrix. Below is a comparative overview of some of the most common agents.
| Derivatization Agent | Analysis Method | Reaction Time | Reaction Temperature (°C) | Key Advantages | Limitations |
| Marfey's Reagent (FDAA) | HPLC-UV/MS | 60 - 90 minutes[1] | 40[1][2] | High enantioselectivity for many primary amines, stable derivatives.[1] | Lower sensitivity compared to other agents, may not be ideal for sterically hindered amines.[3] |
| OPA with Chiral Thiols | HPLC-FLD/MS | ~1 - 5 minutes[4] | Room Temperature | Fast reaction, high sensitivity (fluorescence detection), suitable for primary amines.[4] | Derivatives can be unstable, not suitable for secondary amines.[5] |
| FLEC | HPLC-FLD/MS | ~10 - 40 minutes[6][7] | Room Temperature - Ambient | High sensitivity (fluorescence detection), stable derivatives.[7][8] | Hydrolysis of the reagent can cause interference.[9] |
| TFAA | GC-MS | 30 minutes | 100 | Forms volatile derivatives suitable for GC analysis of both amine and hydroxyl groups. | Harsh reaction conditions can potentially lead to racemization.[10] |
In-Depth Look at Key Derivatization Agents
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)
Marfey's reagent is a widely used chiral derivatizing agent for the analysis of primary and secondary amines by HPLC.[11] It reacts with the amino group of the amino alcohol to form diastereomeric derivatives that can be separated on a reversed-phase column. The resulting derivatives have a strong UV absorbance at around 340 nm, allowing for sensitive detection.[1]
Experimental Protocol for FDAA Derivatization:
-
Dissolve the amino alcohol sample in 100 µL of a 5 µmol solution.
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 40 µL of 1.0 M sodium bicarbonate solution.
-
Heat the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
The sample is then ready for HPLC analysis.[1]
.
Caption: Derivatization of amino alcohols with Marfey's Reagent (FDAA).
o-Phthalaldehyde (OPA) with Chiral Thiols
The combination of o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), is a popular method for the derivatization of primary amino alcohols for HPLC analysis with fluorescence detection.[5][12] The reaction is rapid, typically occurring within minutes at room temperature, and the resulting isoindole derivatives are highly fluorescent, providing excellent sensitivity.[4]
Experimental Protocol for OPA/NAC Derivatization:
-
Prepare a derivatizing reagent by mixing a solution of OPA (10 mg/mL in methanol) and a solution of NAC (10 mg/mL in methanol).
-
Mix 100 µL of the amino alcohol sample or standard solution with 200 µL of the derivatizing reagent.
-
Add 650 µL of a sodium tetraborate buffer (100 mM, pH 10.0).
-
Allow the reaction to proceed for at least 1.5 minutes at room temperature.[13]
-
The sample is then ready for immediate HPLC analysis.
.
Caption: Derivatization of primary amino alcohols with OPA and a chiral thiol.
(+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC)
FLEC is a chiral derivatizing agent that reacts with primary and secondary amino alcohols to form highly fluorescent and UV-active carbamate derivatives.[6] These derivatives are stable and can be readily separated by reversed-phase HPLC.[8]
Experimental Protocol for FLEC Derivatization:
-
To 50 µL of the amino alcohol solution in 5 mM sodium tetraborate (pH 9.2), add 50 µL of 18 mM (+)-FLEC in acetone.
-
Shake the mixture for two minutes.
-
Dry the solution and reconstitute the residue in 50 µL of acetonitrile/water (1:1, v/v).
-
Dilute the sample ten times with water before injection into the HPLC system.[8]
.
Caption: Derivatization of amino alcohols with FLEC.
Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis
For the analysis of volatile compounds by GC-MS, derivatization is often necessary to increase the volatility and thermal stability of the analytes. Trifluoroacetic anhydride (TFAA) is a common reagent for the derivatization of both the amine and hydroxyl groups of amino alcohols, forming volatile trifluoroacetyl derivatives.
Experimental Protocol for TFAA Derivatization:
-
Place 1-5 mg of the amino alcohol sample in a GC vial and ensure it is completely dry.
-
Add 100 µL of anhydrous dichloromethane and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
.
Caption: Derivatization of amino alcohols with TFAA for GC-MS analysis.
Concluding Remarks
The choice of a chiral derivatization agent is a critical decision in the development of enantioselective assays for amino alcohols. This guide provides a comparative framework to assist researchers in selecting the most appropriate agent for their specific analytical needs. While Marfey's reagent offers broad applicability and stable derivatives, OPA with chiral thiols provides a rapid and highly sensitive alternative for primary amino alcohols. FLEC is another excellent option for sensitive fluorescence detection of both primary and secondary amino alcohols. For GC-MS analysis, TFAA is a reliable choice for producing volatile derivatives. It is essential to optimize the reaction conditions for each specific amino alcohol and to validate the analytical method to ensure accurate and reproducible results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. ovid.com [ovid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jascoinc.com [jascoinc.com]
- 5. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum amino acid analysis with pre-column derivatization: comparison of the o-phthaldialdehyde and N,N-diethyl-2,4-dinitro-5-fluoroaniline methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral analysis of β-methylamino alanine (BMAA) enantiomers after (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) derivatization and LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/C8AY02287A [pubs.rsc.org]
- 9. axionlabs.com [axionlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. shimadzu.eu [shimadzu.eu]
A Comparative Guide to L-Isoleucinol-Derived Catalysts in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Alternatives
In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. L-Isoleucinol, a chiral building block derived from the natural amino acid L-isoleucine, has emerged as a valuable scaffold for the design of novel catalysts. This guide provides a comprehensive comparison of the performance of L-Isoleucinol-derived catalysts in key asymmetric reactions, juxtaposing them with established alternatives and providing the necessary experimental data and protocols for informed decision-making.
Asymmetric Aldol Reaction: A Powerful Tool for C-C Bond Formation
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds. L-Isoleucine-derived catalysts have shown considerable promise in this arena, particularly in the form of helical polyisocyanides.
Performance Comparison: L-Isoleucine-Derived Catalyst vs. L-Proline
A recently developed chiral helical polyisocyanide-supported catalyst derived from L-isoleucine has demonstrated exceptional performance in the asymmetric aldol reaction.[1][2] Below is a comparison of its efficacy against the well-established organocatalyst, L-proline.
| Catalyst | Ketone | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (anti:syn) | Reference |
| L-Isoleucine-derived Helical Polyisocyanide | Cyclohexanone | 4-Nitrobenzaldehyde | 76 | 67.9 | - | [1] |
| L-Isoleucine-derived Helical Polyisocyanide | Cyclopentanone | 4-Nitrobenzaldehyde | 80 | 99.8 | - | [1] |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 94 | 93:7 |
Note: Data for L-Proline is representative of typical results under optimized conditions and may not be from a direct comparative study.
The L-Isoleucine-derived catalyst exhibits remarkable enantioselectivity, particularly with cyclopentanone, achieving near-perfect stereocontrol. While L-proline offers high yields and enantioselectivities, the helical polymer derived from L-isoleucine presents a recyclable and highly effective alternative.
Experimental Protocol: Asymmetric Aldol Reaction with L-Isoleucine-Derived Helical Polyisocyanide Catalyst
Materials:
-
L-Isoleucine-derived helical polyisocyanide catalyst (poly-1m)
-
Cyclohexanone or Cyclopentanone
-
4-Nitrobenzaldehyde
-
Saturated Brine (aq. NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the L-Isoleucine-derived helical polyisocyanide catalyst (poly-1m, specify mol%).
-
Add the ketone (e.g., cyclohexanone, 1.5 mmol) and 4-nitrobenzaldehyde (0.3 mmol).
-
Add saturated brine as the solvent.
-
Stir the reaction mixture at room temperature for the specified duration (e.g., 6 days).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol adduct.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Catalytic Workflow: L-Isoleucine-Derived Helical Polyisocyanide in Aldol Reaction
Asymmetric Alkylation: Stereoselective Synthesis of α-Substituted Carbonyls
The use of chiral auxiliaries is a robust strategy for asymmetric alkylation. Oxazolidinones derived from amino alcohols, such as L-Isoleucinol, serve as effective chiral auxiliaries, directing the stereochemical outcome of enolate alkylation.
Performance Comparison: L-Isoleucinol-Derived Oxazolidinone vs. Evans' Auxiliary
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (4S,5R)-4-(sec-butyl)-3-propionyloxazolidin-2-one (Hypothetical L-Isoleucinol-derived) | N-Propionyl oxazolidinone | Benzyl bromide | >90 (expected) | >98 (expected) | - |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans' Auxiliary) | N-Propionyl oxazolidinone | Benzyl bromide | 95 | >99 |
Experimental Protocol: Synthesis of an L-Isoleucinol-Derived Oxazolidinone Auxiliary
Materials:
-
L-Isoleucinol
-
Diethyl carbonate
-
Potassium carbonate
-
Toluene
Procedure:
-
In a round-bottom flask, suspend L-Isoleucinol (1.0 eq) in toluene.
-
Add diethyl carbonate (1.2 eq) and potassium carbonate (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the L-Isoleucinol-derived oxazolidinone.
Stereochemical Model: Zimmerman-Traxler Model for Asymmetric Aldol Reaction
The stereochemical outcome of aldol reactions using chiral oxazolidinone auxiliaries is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.
Asymmetric Allylic Alkylation: A Versatile C-C and C-X Bond Forming Reaction
Asymmetric allylic alkylation (AAA) is a powerful transformation for the construction of chiral centers. While specific L-Isoleucinol-derived ligands for AAA are less documented in the initial search results, the modular nature of chiral ligand synthesis suggests their potential. A common class of ligands for this reaction are Phosphinooxazolines (PHOX), which are often derived from other amino alcohols.
Performance Comparison: Hypothetical L-Isoleucinol-Derived PHOX Ligand vs. Standard PHOX Ligand
A PHOX ligand derived from L-Isoleucinol would feature a sec-butyl group on the oxazoline ring. This could offer a unique steric environment compared to the commonly used tert-butyl or phenyl groups.
| Ligand | Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| L-Isoleucinol-derived PHOX (Hypothetical) | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | - | - | - |
| (S)-t-Bu-PHOX | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | >95 | 98 |
Note: Data for (S)-t-Bu-PHOX is representative of typical results.
Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral Ligand (e.g., PHOX derivative)
-
Allylic substrate (e.g., 1,3-diphenyl-2-propenyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA))
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a glovebox, dissolve [Pd(allyl)Cl]₂ and the chiral ligand in the anhydrous solvent.
-
Stir the solution at room temperature to allow for complex formation.
-
Add the allylic substrate, nucleophile, and base to the catalyst solution.
-
Stir the reaction mixture at the desired temperature and monitor by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Reaction Pathway: Palladium-Catalyzed Asymmetric Allylic Alkylation
Conclusion
L-Isoleucinol-derived catalysts and chiral auxiliaries represent a promising and versatile class of tools for asymmetric synthesis. The helical polyisocyanide catalyst, in particular, demonstrates state-of-the-art performance in asymmetric aldol reactions, offering a recyclable and highly enantioselective alternative to traditional organocatalysts. While further research is needed to fully explore the potential of L-Isoleucinol-derived ligands in other asymmetric transformations like allylic alkylation, the inherent chirality and steric bulk of the isoleucinol scaffold make it a highly attractive platform for future catalyst design. The experimental protocols and mechanistic models provided in this guide offer a solid foundation for researchers to evaluate and implement these novel catalytic systems in their synthetic endeavors.
References
- 1. Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design and application of l-isoleucine-derived helical polyisocyanide catalyst for asymmetric aldol and oxa-Michael–aldol cascade reactions | CoLab [colab.ws]
Benchmarking L-Isoleucinol: A Comparative Guide to Stereoselectivity in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control is a cornerstone of modern organic synthesis. Chiral building blocks are instrumental in this pursuit, and among them, L-Isoleucinol, derived from the natural amino acid L-isoleucine, presents a compelling option. This guide provides an objective comparison of the stereoselectivity of L-Isoleucinol against other widely used chiral auxiliaries, supported by experimental data, to inform the selection of the optimal chiral building block for specific synthetic challenges.
The efficacy of a chiral auxiliary is primarily measured by its ability to direct the formation of a single stereoisomer of a product. This is quantified by enantiomeric excess (ee%) for enantioselective reactions and diastereomeric ratio (dr) or diastereomeric excess (de%) for diastereoselective reactions. While L-Isoleucinol is a structurally valuable chiral building block, quantitative data on its performance as a chiral auxiliary is less abundant in readily available literature compared to more established auxiliaries. However, specific applications highlight its potential for high stereocontrol.
Performance in Asymmetric Reactions: A Comparative Analysis
To provide a clear benchmark, this section compares the performance of L-Isoleucinol and its derivatives with that of other common chiral building blocks in key asymmetric transformations.
Enantioselective Addition of Organometallic Reagents to Aldehydes
The addition of organometallic reagents to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction where chiral ligands play a crucial role in determining the stereochemical outcome. A modular chiral ligand synthesized from L-isoleucine has demonstrated exceptional performance in the enantioselective addition of diethylzinc to cyclohexanecarboxaldehyde, achieving an impressive 99% ee . This highlights the potential of L-isoleucinol-derived structures to create highly ordered transition states that lead to excellent enantioselectivity.
Table 1: Enantioselective Addition of Diethylzinc to Aldehydes
| Chiral Auxiliary/Ligand Source | Aldehyde | Enantiomeric Excess (ee%) |
| L-Isoleucine Derivative | Cyclohexanecarboxaldehyde | 99% [1] |
| L-Valinol Derivative | Benzaldehyde | up to 91% |
| L-Phenylalaninol Derivative | Benzaldehyde | up to 97%[2] |
Diastereoselective Aldol Reactions
The aldol reaction is a powerful tool for the construction of complex molecules, often creating two new stereocenters. Chiral auxiliaries are frequently employed to control the relative and absolute stereochemistry of the product. Evans oxazolidinones, derived from amino acids like L-valine and L-phenylalanine, are renowned for their high diastereoselectivity in aldol reactions, often exceeding 99:1 dr [3][4]. While specific data for L-Isoleucinol-derived oxazolidinones in aldol reactions is not as widely reported, the structural similarity to L-valinol suggests it would also provide high levels of stereocontrol. The bulky sec-butyl group of isoleucine could potentially offer distinct stereochemical biases compared to the isopropyl group of valine.
Table 2: Diastereoselective Aldol Reactions
| Chiral Auxiliary | Diastereomeric Ratio (dr) / Diastereomeric Excess (de%) |
| L-Isoleucinol Derived Auxiliary | Data not readily available |
| Evans Oxazolidinone (from L-Valine) | >99:1 dr[3][4] |
| Pseudoephedrine | 90-98% de (crude)[5] |
Asymmetric Alkylation
The alkylation of enolates is another fundamental C-C bond-forming reaction where chiral auxiliaries are crucial for establishing stereocenters. Pseudoephedrine has proven to be a practical and highly effective chiral auxiliary for the asymmetric alkylation of a wide range of alkyl halides, affording products with high diastereoselectivity, often in the range of 90-98% de before purification[1][5]. Evans oxazolidinones also provide excellent stereocontrol in alkylation reactions[6]. Data for L-Isoleucinol-based auxiliaries in this application is less common, representing an area for potential investigation.
Table 3: Asymmetric Alkylation Reactions
| Chiral Auxiliary | Diastereomeric Excess (de%) |
| L-Isoleucinol Derived Auxiliary | Data not readily available |
| Pseudoephedrine | 90-98%[5] |
| Evans Oxazolidinone | >95%[7] |
Experimental Protocols
Detailed experimental procedures are critical for replicating and building upon published results. Below are representative protocols for key asymmetric reactions discussed.
General Procedure for Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Chiral Ligand
To a solution of the chiral ligand (0.05 mmol) in anhydrous hexane (1.0 mL) under an argon atmosphere is added a solution of diethylzinc in hexane (2.50 mL, 2.50 mmol). The mixture is stirred at 20 °C for 20 minutes. The solution is then cooled to 0 °C, and a solution of the aldehyde (2.00 mmol) in anhydrous hexane (4.0 mL) is added. After stirring for 2 hours at 0 °C, the reaction is warmed to room temperature and quenched by the addition of a saturated aqueous solution of NaHCO₃ (4.0 mL)[8]. The product is then extracted, purified, and analyzed to determine the enantiomeric excess.
General Procedure for a Diastereoselective Evans Aldol Reaction
To a solution of the N-acyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ at 0 °C is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base such as triethylamine or diisopropylethylamine (1.2 equiv). The resulting mixture is stirred for 30-60 minutes at 0 °C to form the Z-enolate. The reaction is then cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction mixture is stirred at -78 °C for a specified time and then warmed to 0 °C before quenching with a buffered aqueous solution. The product is extracted, purified, and the diastereomeric ratio is determined by NMR spectroscopy or chromatography[3][9].
General Procedure for Asymmetric Alkylation using a Pseudoephedrine Auxiliary
To a solution of the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (4.0-6.0 equiv) in dry THF at -78 °C is added a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv). The mixture is stirred for a period to allow for enolate formation. The alkylating agent (1.2 equiv) is then added, and the reaction is stirred at -78 °C to 0 °C until completion. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, purified, and the diastereomeric excess is determined[5][10].
Logical Relationships and Workflows
Visualizing the process of asymmetric synthesis using chiral auxiliaries can aid in understanding the key steps involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.williams.edu [chemistry.williams.edu]
- 8. scielo.br [scielo.br]
- 9. Evans aldol ppt | PPTX [slideshare.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (2S,3S)-2-Amino-3-methyl-1-pentanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of (2S,3S)-2-Amino-3-methyl-1-pentanol, a common reagent in research and drug development.
This compound, also known as L-Isoleucinol, is a flammable and potentially irritating organic compound.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks and comply with regulations. This guide outlines the necessary safety precautions, segregation, storage, and disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). |
| Body Protection | Laboratory coat. |
In Case of Accidental Exposure:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[4][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6] |
Disposal Protocol: A Step-by-Step Approach
The primary and mandated method for the disposal of this compound is through your institution's designated hazardous waste management program.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][9]
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.
-
Avoid Mixing: Do not mix this compound with incompatible waste streams. It should be segregated as a flammable organic waste.[10][11] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][4]
2. Storage in a Satellite Accumulation Area (SAA):
-
Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[8][10]
-
Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.[12]
-
Storage Conditions: The SAA should be a well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][4]
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to arrange for a pickup.[8][11][13]
-
Documentation: Complete any necessary waste disposal forms or tags as required by your EHS department.
4. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (such as ethanol or acetone).[7][12]
-
Rinsate Collection: The rinsate from the triple-rinsing process is also considered hazardous waste and must be collected and disposed of along with the liquid chemical waste.[12]
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it as regular trash, in accordance with institutional policies.[7]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for (2S,3S)-2-Amino-3-methyl-1-pentanol
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact.[7] Based on analogous compounds, (2S,3S)-2-Amino-3-methyl-1-pentanol should be treated as a flammable liquid and a potential irritant.[4][5][6]
Minimum Required PPE: A comprehensive set of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[1][2][3][7] | Protects against splashes and accidental eye contact.[7] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[1][7] | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination.[7] |
| Body Protection | A flame-resistant or 100% cotton lab coat, fully buttoned.[1][8] | Protects skin and personal clothing from spills. Synthetic materials should be avoided as they can melt if ignited.[8] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][8][9] | Minimizes inhalation of potentially harmful vapors.[1][8] |
| Footwear | Closed-toe shoes.[1][8] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a chemical fume hood is operational and certified.[8][9]
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][10]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
2. Handling:
-
Conduct all manipulations of this compound within the fume hood.[1][8][9]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.
-
Keep containers tightly closed when not in use to prevent the accumulation of flammable vapors.[8]
-
Avoid heating with an open flame; use heating mantles, water baths, or other controlled heating sources.[8][11]
-
When transferring from large containers (>4 L), ensure proper bonding and grounding to prevent static discharge.[11]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5][12][13][14]
-
Store in a designated flammable liquids storage cabinet.[12] Flammable storage cabinets should be clearly labeled "Flammable – Keep Fire Away".[8]
-
Do not store in standard refrigerators or freezers; use only explosion-proof units for cold storage of flammable materials.[12]
-
Segregate from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][5][12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled hazardous waste container. | Includes contaminated gloves, weigh boats, and paper towels. Collect in a designated, sealed container for pickup by a licensed chemical waste disposal contractor.[7] |
| Liquid Waste | Labeled hazardous waste container for flammable liquids.[15] | Includes unused solutions and reaction mixtures. Do not pour down the drain.[13][15][16] Collect in a compatible, sealed container. The container must be clearly labeled with the chemical constituents.[15] |
| Sharps | Puncture-proof sharps container. | Includes contaminated pipette tips and needles.[7] |
Empty Container Disposal:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[17] The rinsate should be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air-dry in a fume hood, the original labels should be defaced before disposal.[17]
Emergency Procedures
| Situation | Action |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[1][2] For large spills, evacuate the area and contact your institution's environmental health and safety department. |
| Fire | Use a CO2, dry chemical, or foam extinguisher.[2][3][18] Do not use a straight stream of water.[2][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[4][7] If symptoms persist, seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water.[4][7] Seek immediate medical attention. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. fishersci.com [fishersci.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 13. weclearjunk.co.uk [weclearjunk.co.uk]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. safety.pitt.edu [safety.pitt.edu]
- 16. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
